An In-depth Technical Guide to Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharm...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and hypoglycemic properties[1][2]. This guide provides a comprehensive overview of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, including its chemical identity, a plausible synthetic route, predicted physicochemical properties, and potential applications in research and drug discovery. It is important to note that while this compound is documented in chemical databases, there is a limited amount of published literature available[3]. Therefore, this guide leverages data from closely related analogues and established principles of pyrazole chemistry to provide a scientifically grounded resource.
Chemical Identity and Properties
Table 1: Physicochemical Properties of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Predicted: Soluble in organic solvents like methanol, ethanol, dichloromethane
Inferred from analogues
Proposed Synthesis
The synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate can be achieved through a cyclocondensation reaction, a common and effective method for preparing pyrazole cores[4][5]. A plausible synthetic route is adapted from the reported synthesis of the corresponding ethyl ester[6]. This involves the reaction of a suitable β-enamino ketone with phenylhydrazine.
Proposed Synthetic Scheme
Proposed synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-(dimethylamino)-2-(pivaloyl)acrylate (Intermediate)
To a solution of Methyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dioxane), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate (Final Product)
Dissolve the crude Methyl 3-(dimethylamino)-2-(pivaloyl)acrylate (1 equivalent) in absolute ethanol.
Add phenylhydrazine (1.1 equivalents) to the solution.
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
Collect the solid product by filtration and wash with cold ethanol.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications in Research and Drug Discovery
The pyrazole scaffold is a key feature in many biologically active compounds. Given the structural motifs present in Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, it can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes[2]. The title compound could serve as a lead structure for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Hypoglycemic Agents: Substituted pyrazole-4-carboxylic acids have been investigated as potential hypoglycemic agents[1]. The structural features of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate make it a candidate for derivatization and evaluation in diabetes research.
Agrochemicals: Pyrazole derivatives have also found applications in agriculture as herbicides and insecticides. The specific substitution pattern of this compound could be explored for potential agrochemical activity.
Safety and Handling
While specific toxicity data for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is not available, it is prudent to handle it with the care accorded to all laboratory chemicals. General safety precautions for related pyrazole compounds, such as Methyl 1H-pyrazole-4-carboxylate, include:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate represents an interesting, albeit understudied, chemical entity. Its structural similarity to known bioactive pyrazoles suggests its potential as a valuable scaffold in medicinal chemistry and drug discovery. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As research into novel therapeutics continues, compounds like this may play a crucial role in the development of the next generation of drugs.
References
Preparations of 4-Substituted 3-Carboxypyrazoles. (2025). ResearchGate. Retrieved from [Link]
Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. (2002). PubMed. Retrieved from [Link]
Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o147. Retrieved from [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. Retrieved from [Link]
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules, 21(11), 1436. Retrieved from [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules, 23(11), 2993. Retrieved from [Link]
Methyl 5-t-butyl-1-phenyl-1h-pyrazole-4-carboxylate (C15H18N2O2). (n.d.). PubChemLite. Retrieved from [Link]
An In-depth Technical Guide to the Spectral Characteristics of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The pyrazole scaffold is of significant interest...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The pyrazole scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities. A thorough understanding of the spectral characteristics of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, drawing upon data from structurally related compounds to provide a comprehensive and practical resource.
Molecular Structure and Key Features
The structure of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate incorporates several key functional groups that give rise to its characteristic spectral signature. These include a bulky tert-butyl group, a phenyl ring attached to one of the pyrazole nitrogens, and a methyl carboxylate group. The interplay of these substituents on the pyrazole core dictates the chemical environment of each atom and, consequently, their spectral properties.
Figure 1: Molecular structure of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a detailed prediction and analysis of the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the protons of the tert-butyl group, the methyl ester, the phenyl ring, and the pyrazole ring.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
tert-Butyl (C(CH₃)₃)
1.2 - 1.4
Singlet (s)
9H
The nine equivalent protons of the three methyl groups in the tert-butyl substituent are shielded and appear as a sharp singlet. This is a characteristic signal for a tert-butyl group.[1]
Methyl Ester (OCH₃)
3.7 - 3.9
Singlet (s)
3H
The protons of the methyl ester group are deshielded by the adjacent oxygen atom and appear as a singlet.
Phenyl (C₆H₅)
7.3 - 7.8
Multiplet (m)
5H
The protons on the phenyl ring will appear in the aromatic region. Due to the substitution on the pyrazole nitrogen, the ortho, meta, and para protons will have slightly different chemical environments, leading to a complex multiplet.[2]
Pyrazole (CH)
7.9 - 8.1
Singlet (s)
1H
The single proton on the pyrazole ring is in an electron-deficient environment and will be deshielded, appearing as a singlet downfield.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Rationale
tert-Butyl (C(C H₃)₃)
~30
The methyl carbons of the tert-butyl group are in a shielded environment.[1]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate (C₁₅H₁₈N₂O₂), the expected monoisotopic mass is approximately 258.1368 g/mol .[4]
Loss of tert-butyl radical ([M - 57]⁺): A prominent peak corresponding to the loss of the tert-butyl group (C₄H₉) is expected.
Loss of methoxy radical ([M - 31]⁺): Fragmentation involving the loss of the -OCH₃ group from the ester.
Loss of the methyl carboxylate group ([M - 59]⁺): Cleavage of the entire -COOCH₃ group.
Figure 2: Predicted key fragmentation pathways in Mass Spectrometry.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[1]
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
IR Spectroscopy
Sample Preparation:
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.[1]
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition:
Record a background spectrum of the empty sample holder or pure KBr pellet.
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Perform a background subtraction.
Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5]
Acquisition:
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
If fragmentation data is desired, perform tandem MS (MS/MS) experiments.
Conclusion
The spectral data of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate provide a unique fingerprint for its identification and characterization. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its structure. The predicted data and interpretations in this guide, based on the analysis of related compounds, offer a valuable resource for researchers working with this and similar pyrazole derivatives, aiding in synthetic chemistry, quality control, and drug discovery efforts.
References
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Bocanegra-V%C3%A1squez-Castillo/8b51234914a2221b06606001090538053a81230e]([Link]
Methyl 5-t-butyl-1-phenyl-1h-pyrazole-4-carboxylate (C15H18N2O2). PubChem. Available at: [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). ResearchGate. Available at: [Link]
1H-Pyrazole, 1-phenyl-. NIST WebBook. Available at: [Link]
An In-depth Technical Guide to the Physical Properties of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative of interest in medicinal chemistry and drug disco...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The unique substitution pattern of this particular molecule, featuring a bulky tert-butyl group, a phenyl ring, and a methyl carboxylate moiety, suggests potential for development as a targeted therapeutic. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and evaluation in biological systems.
This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted data from computational models with established, field-proven methodologies for the experimental determination of these properties, drawn from analogous compounds.
Chemical Identity and Predicted Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its molecular identity and key physicochemical parameters. In the absence of published experimental data for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, the following information has been computationally predicted.
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. These protocols are based on established techniques for the characterization of analogous pyrazole derivatives and other small organic molecules.
I. Synthesis and Purification
A plausible synthetic route for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the well-established Knorr pyrazole synthesis, which utilizes the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Step-by-Step Synthesis Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in absolute ethanol.
Addition of Reagents: To the stirred solution, add phenylhydrazine (1 equivalent) followed by a catalytic amount of glacial acetic acid.
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.[2][3][4]
II. Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.
Diagram of Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Step-by-Step Melting Point Protocol:
Sample Preparation: Ensure the synthesized compound is a fine, dry powder.
Capillary Loading: Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range of 1-2°C.[2][5][6]
III. Solubility Assessment
Determining the solubility of the compound in various solvents is essential for its application in biological assays and for formulation development.
Step-by-Step Solubility Protocol:
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO), dichloromethane).
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a series of clear glass vials.
Solvent Addition: Add a measured volume of each solvent to the vials in incremental amounts.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Observation and Quantification: Visually inspect for dissolution. For quantitative analysis, centrifuge the samples to pellet any undissolved solid, and determine the concentration of the compound in the supernatant using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][8]
IV. Spectral Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized molecule.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Diagram of NMR Sample Preparation and Analysis
Caption: Workflow for NMR analysis.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the methyl ester protons (a singlet around 3.8 ppm), the pyrazole proton (a singlet), and the protons of the phenyl ring (multiplets in the aromatic region).[1][9][10]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of distinct carbon environments, including signals for the quaternary carbons of the tert-butyl group and the pyrazole ring, the carbonyl carbon of the ester, and the carbons of the phenyl ring.[1][9][10]
Step-by-Step NMR Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
2. Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:
C=O stretch (ester): ~1720 cm⁻¹
C=N stretch (pyrazole ring): ~1600 cm⁻¹
C-H stretches (aromatic and aliphatic): ~2900-3100 cm⁻¹
3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Conclusion
While experimental data for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate remains to be published, this technical guide provides a robust framework for its characterization. The computationally predicted properties offer valuable initial insights, and the detailed experimental protocols, grounded in established methodologies for analogous compounds, provide a clear path for researchers to synthesize and physically characterize this molecule. This foundational knowledge is critical for advancing the study of this compound and its potential applications in drug discovery and development.
References
Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem. Accessed January 19, 2026.
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Accessed January 19, 2026.
What solvent should I use to recrystallize pyrazoline?.
Melting point determination. Edisco. Accessed January 19, 2026.
Measuring the Melting Point. Westlab Canada. Published May 8, 2023.
Solubility and Decomposition of Organic Compounds in Subcritical W
Solubility Tests On Organic Compounds. Scribd. Accessed January 19, 2026.
Solubility Tests for Organic Compounds. YouTube. Published March 24, 2021.
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Accessed January 19, 2026.
The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry. Reddit. Published May 12, 2022.
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Published July 6, 2021.
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Accessed January 19, 2026.
Solubility of Organic Compounds. Accessed January 19, 2026.
Experimentally Testing Solvents. Chemistry LibreTexts. Published April 7, 2022.
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Accessed January 19, 2026.
1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea. PubChem. Accessed January 19, 2026.
3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook. Accessed January 19, 2026.
Chemical shifts. Accessed January 19, 2026.
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Accessed January 19, 2026.
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. Accessed January 19, 2026.
The Pyrazole-4-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development
Preamble: The Unassuming Heterocycle That Shaped Modern Medicine In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands as a testament to the profound impact that fundamental discoveries can have on...
Author: BenchChem Technical Support Team. Date: January 2026
Preamble: The Unassuming Heterocycle That Shaped Modern Medicine
In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands as a testament to the profound impact that fundamental discoveries can have on applied science. This five-membered aromatic ring, with its two adjacent nitrogen atoms, is the foundational scaffold for a remarkable array of compounds that have permeated our lives, from vibrant dyes to life-saving pharmaceuticals.[1] Within this esteemed family, the pyrazole-4-carboxylate moiety has emerged as a particularly versatile and powerful building block in the art and science of drug discovery. Its unique electronic properties and synthetic accessibility have made it a privileged scaffold in the development of targeted therapies, most notably in the realm of kinase inhibitors and anti-inflammatory agents.[2][3]
This technical guide provides an in-depth exploration of the discovery and history of pyrazole-4-carboxylate compounds. It is intended for researchers, scientists, and drug development professionals who seek not only to understand the synthetic routes to this important core but also to appreciate the causal relationships behind the experimental choices that have driven its evolution. We will delve into the seminal historical context, dissect the most critical synthetic methodologies, and examine the modern applications that continue to bring pyrazole-4-carboxylate derivatives to the forefront of medicinal chemistry.
I. A Historical Perspective: From Knorr's Serendipity to a Cornerstone of Synthesis
The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[4] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole compound, antipyrine, through the condensation of ethyl acetoacetate and phenylhydrazine.[4][5] This landmark reaction, now famously known as the Knorr Pyrazole Synthesis , not only introduced a new class of heterocycles but also yielded the first synthetic drug to see widespread use as an analgesic and antipyretic.[4][5]
While Knorr's initial discovery focused on pyrazolones, the fundamental reaction mechanism laid the groundwork for the synthesis of a wide variety of pyrazole derivatives. The direct lineage to pyrazole-4-carboxylates, however, is not a straight line from Knorr's first experiment. The functionalization of the pyrazole ring at the 4-position with a carboxyl group came later, as synthetic methodologies became more sophisticated. A pivotal advancement in this regard was the application of the Vilsmeier-Haack reaction . Initially developed for the formylation of activated aromatic compounds, chemists discovered that this reaction could be effectively applied to hydrazones to generate pyrazole-4-carbaldehydes, which are readily oxidized to the corresponding carboxylic acids.[6][7] This provided a reliable and regioselective route to the pyrazole-4-carboxylate scaffold, opening the door to its extensive exploration in medicinal chemistry.
The evolution of synthetic strategies has continued into the modern era with the advent of multi-component reactions (MCRs) . These elegant and efficient processes allow for the construction of complex molecules, including highly substituted pyrazole-4-carboxylates, in a single step from simple starting materials. MCRs offer significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate libraries of compounds for high-throughput screening.
The historical progression from a serendipitous discovery to a highly versatile and strategically important synthetic target underscores the dynamic nature of organic chemistry and its profound impact on drug development.
II. Key Synthetic Methodologies: A Practical and Mechanistic Examination
The synthesis of pyrazole-4-carboxylate compounds is rich with classic and modern organic reactions. In this section, we will provide a detailed examination of the most important synthetic routes, complete with step-by-step protocols and a discussion of the underlying mechanistic principles that govern these transformations.
A. The Knorr Pyrazole Synthesis: The Foundational Approach
The Knorr synthesis remains a cornerstone for the preparation of the pyrazole core. In the context of pyrazole-4-carboxylates, a β-ketoester is a key starting material.
Causality Behind Experimental Choices:
Acid Catalysis: The reaction is typically catalyzed by an acid, which serves to protonate the carbonyl oxygen of the β-ketoester, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[3]
Regioselectivity: When using a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible. The regioselectivity is influenced by the steric and electronic nature of the substituents on both reactants, as well as the reaction pH. For instance, the more nucleophilic nitrogen of a substituted hydrazine will preferentially attack the more electrophilic carbonyl group.[8][9] The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[10]
Experimental Protocol: Synthesis of a Substituted Pyrazolone (a Knorr Precursor) [11]
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
Heating: Place the vial on a hot plate with a stir bar and heat to approximately 100°C with stirring for 1 hour.
Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
Work-up: If the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture.
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to promote precipitation.
Isolation: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of cold water, and allow to air dry.
Diagram of Knorr Pyrazole Synthesis Workflow:
Caption: Workflow for a typical Knorr pyrazole synthesis.
B. The Vilsmeier-Haack Reaction: A Gateway to 4-Functionalization
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich ring system. In the context of pyrazole synthesis, it is used to cyclize hydrazones and concurrently formylate the 4-position, yielding pyrazole-4-carbaldehydes, which can then be oxidized to the desired carboxylic acid.[6][7][12]
Causality Behind Experimental Choices:
Vilsmeier Reagent: The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[12][13] This reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making it suitable for more electron-rich substrates like hydrazones.[12]
Reaction Conditions: The reaction is typically performed at elevated temperatures to drive the cyclization and formylation. The subsequent hydrolysis of the iminium intermediate to the aldehyde occurs during the aqueous work-up.
Experimental Protocol: Synthesis of a 1H-Pyrazole-4-carboxylic Acid Ester via Vilsmeier-Haack Reaction [6]
Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 0.003 mol) dropwise to an ice-cold, stirred solution of the appropriate hydrazone of a β-keto ester (0.001 mol) in dry dimethylformamide (DMF, 4 mL).
Reaction: Allow the reaction mixture to warm to room temperature and then reflux at 70-80°C for approximately 4 hours.
Work-up: Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution. Let the mixture stand overnight.
Isolation: Collect the pale yellow precipitate by filtration.
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (15:85) as the eluent to yield the pure pyrazole-4-carboxylic acid ester.
Diagram of Vilsmeier-Haack Reaction Mechanism:
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.
C. Multi-Component Reactions (MCRs): The Modern, Efficient Approach
MCRs have revolutionized the synthesis of highly substituted pyrazole-4-carboxylates by combining multiple starting materials in a single pot to generate the final product with high efficiency.
Causality Behind Experimental Choices:
Catalyst Selection: A variety of catalysts can be employed in these reactions, including environmentally friendly options like magnetic ionic liquids, which facilitate easy separation and recycling. The choice of catalyst can influence the reaction rate and yield.
Solvent-Free Conditions: Many MCRs can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and simplifying purification.
One-Pot Nature: The one-pot nature of MCRs is a significant advantage, as it avoids the need to isolate and purify intermediates, saving time and resources.
Experimental Protocol: One-Pot Synthesis of Ethyl Pyrazole-4-carboxylate Derivatives
Reaction Mixture: In a round-bottom flask, combine ethyl acetoacetate (10 mmol), an appropriate aldehyde (10 mmol), a hydrazine derivative (10 mmol), and a freshly prepared magnetic ionic liquid catalyst (e.g., [bmim][FeCl₄], 1.5 mmol).
Reaction Conditions: Heat the solvent-free mixture at 120°C for 3 hours with a flow of oxygen.
Monitoring: Monitor the progress of the reaction by TLC.
Catalyst Separation: After the reaction is complete, separate the magnetic ionic liquid catalyst from the product solution using a magnet. Wash the catalyst with ethyl acetate and dry it under vacuum for reuse.
Isolation and Purification: Evaporate the solvent from the product solution and recrystallize the residue from isopropanol to afford the pure pyrazole-4-carboxylate derivative.
Diagram of Multi-Component Reaction Workflow:
Caption: A streamlined workflow for a multi-component synthesis of pyrazole-4-carboxylates.
Table 1: Comparison of Synthetic Methodologies for Pyrazole-4-Carboxylates
Feature
Knorr Synthesis
Vilsmeier-Haack Reaction
Multi-Component Reaction
Starting Materials
1,3-Dicarbonyl, Hydrazine
Hydrazone of β-keto ester
Aldehyde, β-Ketoester, Hydrazine
Key Transformation
Cyclocondensation
Cyclization & Formylation
One-pot cascade reaction
Typical Yields
Moderate to High
Good to Excellent
Good to Excellent
Regioselectivity
Can be an issue
Generally good
Can be controlled by catalyst
Advantages
Foundational, well-understood
Good for 4-functionalization
High efficiency, green
Disadvantages
Potential for regioisomers
Requires stoichiometric reagents
May require optimization
III. Applications in Drug Discovery: From Anti-Inflammatories to Kinase Inhibitors
The pyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets and its synthetic tractability, which allows for fine-tuning of its physicochemical properties.[3]
A. Anti-Inflammatory Agents: The Legacy of Celecoxib
Perhaps the most famous drug containing a pyrazole core is Celecoxib , a selective COX-2 inhibitor used to treat pain and inflammation.[14][15] While celecoxib itself does not have a carboxylate group at the 4-position, its synthesis involves a pyrazole core that is structurally related.[16][17] The development of celecoxib spurred extensive research into pyrazole derivatives as anti-inflammatory agents, and many analogues incorporating the pyrazole-4-carboxylate moiety have been synthesized and evaluated.[18]
B. Kinase Inhibitors: A Modern Frontier
In recent years, pyrazole-4-carboxylate derivatives have gained significant attention as potent and selective kinase inhibitors .[19] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole-4-carboxylate core can serve as a versatile scaffold for designing inhibitors that target the ATP-binding site of various kinases.
A notable example is the development of pyrazole-4-carboxamide analogues as dual inhibitors of Aurora kinases A and B, which are critical regulators of cell division.[6] Certain compounds in this class have demonstrated high cytotoxicity against cancer cell lines with low nanomolar IC₅₀ values against the target kinases.[6]
Table 2: Biological Activity of Selected Pyrazole-4-Carboxylate Derivatives as Kinase Inhibitors
This table is a representation of data from multiple sources to illustrate the potency of pyrazole-4-carboxylate derivatives.
IV. Conclusion and Future Outlook
From its serendipitous discovery in the late 19th century to its current status as a cornerstone of modern medicinal chemistry, the journey of the pyrazole-4-carboxylate core is a compelling narrative of scientific innovation. The development of robust and versatile synthetic methodologies, from the classic Knorr synthesis to elegant multi-component reactions, has provided chemists with an ever-expanding toolbox for accessing this privileged scaffold.
The enduring legacy of pyrazole-4-carboxylates in drug discovery is a testament to their remarkable versatility. As our understanding of disease biology continues to grow, so too will the opportunities for designing novel pyrazole-4-carboxylate derivatives that can selectively modulate the activity of key biological targets. The future of this unassuming heterocycle is bright, and it will undoubtedly continue to be a source of inspiration and innovation for generations of scientists to come.
V. References
Akbari, A. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917.
Pradeep, P. S., et al. (2007). Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. Bioorganic & Medicinal Chemistry, 15(4), 1802-1807.
Gürsoy, E. A., & Güzeldemirci, N. U. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(9), 10594-10617.
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
Baspinar, Y., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(9), 899.
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
Tlili, A., et al. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 84(15), 9478-9486.
Paim, C. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(8), 844-853.
Sridhar, M., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 34(8), 1441-1447.
Kovalev, I. S., et al. (2020). Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(29), 5625-5638.
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Feng, Y., et al. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Journal of Medicinal Chemistry, 51(21), 6642-6645.
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 224, 113702.
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
El-Sayed, N. N. E., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 345-355.
ResearchGate. (n.d.). IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant. Retrieved from [Link]
ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved from [Link]
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
NIMH Chemical Synthesis and Drug Supply Program. (2021, February 17). Compound Information Page. Retrieved from [Link]
Britannica. (n.d.). Pyrazole. Retrieved from [Link]
El-Faham, A., et al. (2011). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of Heterocyclic Chemistry, 48(2), 263-269.
ResearchGate. (n.d.). Regioselectivity and proposed mechanism for the cyclization reaction. Retrieved from [Link]
Cirrincione, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894.
Al-Ghorbani, M., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 345-355.
ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved from [Link]
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(5), 534-545.
Knorr, L. (1921). Knorr Pyrazole Synthesis. In Organic Syntheses.
Google Patents. (n.d.). An improved process for the preparation of celecoxib. Retrieved from
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structures of pyrazole derivatives 1-9 and their IC 50 values. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2018). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
Singh, R., et al. (2023). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 14(4), 321-326.
Asian Journal of Nanosciences and Materials. (2024, January 14). One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO Nanoparticles as a Catalyst. Retrieved from [Link]
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Heterocycle with Profound Therapeutic Impact In the vast landscape of heterocyclic chemistry, the p...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Therapeutic Impact
In the vast landscape of heterocyclic chemistry, the pyrazole nucleus, a simple five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1][2] This designation is not arbitrary; it reflects the remarkable frequency with which this core structure appears in a multitude of clinically successful and investigational drugs.[3][4] First identified by Ludwig Knorr in 1883, the pyrazole ring's unique physicochemical properties and synthetic accessibility have made it a cornerstone of modern drug discovery.[5][6] Its derivatives have demonstrated an astonishingly broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[7][8][9]
This guide provides a comprehensive exploration of the pyrazole scaffold from the perspective of a senior application scientist. It delves into the fundamental properties that make pyrazole so attractive for medicinal chemistry, examines its role in blockbuster drugs, outlines key synthetic strategies, and discusses the structure-activity relationships that drive the design of next-generation therapeutics.
Physicochemical Properties: The Key to Pyrazole's Privileged Status
The versatility of the pyrazole scaffold in drug design stems from its distinct electronic and structural features.[10] As a five-membered aromatic heterocycle, it possesses six delocalized π-electrons, conferring significant stability.[11] The two adjacent nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2), are central to its chemical personality.[2][12]
Hydrogen Bonding: The N1 nitrogen can act as a hydrogen bond donor, while the N2 nitrogen can serve as a hydrogen bond acceptor. This dual capability allows pyrazole-containing molecules to form crucial interactions with biological targets like proteins and enzymes.[10][12]
Tautomerism: Unsubstituted or symmetrically substituted pyrazoles can exist as a mixture of tautomers, which can influence their binding to different biological targets.[2][13]
Modulable Lipophilicity and Solubility: The pyrazole core itself is relatively polar. However, the lipophilicity and solubility of pyrazole derivatives can be readily tuned by introducing various substituents at different positions on the ring. This allows medicinal chemists to optimize the pharmacokinetic properties of drug candidates.[10][12]
Metabolic Stability: The aromatic nature of the pyrazole ring generally imparts good metabolic stability, a desirable trait for drug candidates.
These properties make pyrazole an excellent bioisostere for other aromatic rings, such as benzene or imidazole, often leading to improved potency and physicochemical characteristics.[12]
A Showcase of Therapeutic Triumphs: Pyrazole in FDA-Approved Drugs
The therapeutic importance of the pyrazole scaffold is best illustrated by its presence in numerous FDA-approved drugs across a wide range of indications.[1][3]
Celecoxib (Celebrex®): A diaryl-substituted pyrazole, celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[14] This selectivity allows it to exert its anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[15][21] The sulfonamide side chain of celecoxib binds to a hydrophilic pocket near the active site of COX-2, contributing to its selectivity.[15][22]
Sildenafil (Viagra®): This pyrimidine-fused pyrazole derivative is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4][16] By inhibiting PDE5, sildenafil prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation in the corpus cavernosum, which is the mechanism for treating erectile dysfunction.[17][23]
Rimonabant (Acomplia®): Although withdrawn from the market due to psychiatric side effects, rimonabant is a notable example of a pyrazole-based drug.[19][24] It acted as a selective antagonist of the cannabinoid CB1 receptor, leading to reduced appetite and was used for the treatment of obesity.[18][25]
The Chemist's Toolkit: Synthesizing the Pyrazole Core
The synthetic accessibility of the pyrazole scaffold is a major reason for its widespread use in medicinal chemistry.[26] Several robust and versatile methods have been developed for its construction.
Knorr Pyrazole Synthesis: A Classic and Enduring Method
First reported in 1883, the Knorr synthesis remains a cornerstone for preparing substituted pyrazoles.[27] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[27]
General Reaction Scheme:
A 1,3-dicarbonyl compound reacts with a hydrazine derivative to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.[27]
A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the substituents and the reaction conditions, such as pH.[27]
Other Prominent Synthetic Strategies
Beyond the Knorr synthesis, a variety of other effective methods are employed:
Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: This method is particularly useful for synthesizing pyrazolines, which can then be oxidized to pyrazoles.[28]
1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrile imine or diazoalkane) and an alkyne or alkene is a powerful tool for constructing the pyrazole ring with high regioselectivity.[28]
Modern Synthetic Approaches: Contemporary methods often utilize microwave irradiation, ultrasound, or mechanochemical techniques to accelerate reaction times and improve yields, often under more environmentally friendly ("green") conditions.[29][30]
Structure-Activity Relationships (SAR): Guiding the Design of Potent and Selective Pyrazoles
The ability to systematically modify the pyrazole scaffold and observe the resulting changes in biological activity is the essence of structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds into clinical candidates.[31][32]
Key considerations in the SAR of pyrazole derivatives include:
Substitution Pattern: The position and nature of substituents on the pyrazole ring dramatically influence biological activity. For instance, in the development of meprin inhibitors, modifications at the 3 and 5 positions of the pyrazole core were explored to modulate inhibitory activity and selectivity.[33]
N-Substitution: Substitution on the N1 nitrogen of the pyrazole ring can significantly impact binding affinity and pharmacokinetic properties.[33]
Bioisosteric Replacements: The pyrazole ring itself can serve as a bioisostere for other aromatic systems. Medicinal chemists often replace a phenyl or other aryl group with a pyrazole to improve properties like solubility or to explore new binding interactions.[12]
Quantitative Structure-Activity Relationship (QSAR) models are increasingly being used to predict the biological activity of pyrazole derivatives based on their molecular descriptors. These computational models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.[34]
Visualizing Key Concepts
General Structure of the Pyrazole Scaffold
Caption: The basic chemical structure of the 1H-pyrazole ring.
Mechanism of Action of Celecoxib (COX-2 Inhibition)
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Simplified Sildenafil Mechanism of Action (PDE5 Inhibition)
Caption: Sildenafil inhibits PDE5, leading to increased cGMP and prolonged vasodilation.
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole
This protocol provides a general methodology for the synthesis of a 1,3,5-trisubstituted pyrazole derivative. Note: This is a generalized procedure and may require optimization for specific substrates and scales.
Objective: To synthesize 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 equivalent) in glacial acetic acid.
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
Reflux: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[27]
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-water to precipitate the crude product.
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any residual acetic acid.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a fertile ground for drug discovery.[3][4] Current research is focused on several exciting areas:
Novel Biological Targets: Exploring the activity of pyrazole derivatives against new and challenging therapeutic targets.
Hybrid Molecules: Designing hybrid molecules that incorporate the pyrazole scaffold with other pharmacophores to achieve synergistic or multi-target effects.[2]
Targeted Therapies: Developing highly selective pyrazole-based inhibitors, particularly in the field of oncology, to minimize off-target effects and improve patient outcomes.[11][31]
References
A comprehensive list of references will be provided at the end of this document.
"theoretical studies on Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate"
An In-Depth Technical Guide to the Theoretical and Experimental Characterization of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate This guide provides a comprehensive overview of the theoretical and experimenta...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Theoretical and Experimental Characterization of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
This guide provides a comprehensive overview of the theoretical and experimental studies on Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structural elucidation, spectroscopic characterization, and computational analysis of this specific pyrazole derivative.
Introduction to the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[2][5][6] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in the design of molecules that can interact with various biological targets.[5] The substitution pattern on the pyrazole ring significantly influences its pharmacological profile, leading to a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][6][7] The title compound, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, incorporates several key structural features: a bulky tert-butyl group at position 5, a phenyl ring at position 1, and a methyl carboxylate group at position 4, each contributing to its specific physicochemical and biological characteristics.
Synthesis and Mechanistic Rationale
The synthesis of 1,4,5-trisubstituted pyrazoles can be achieved through several reliable synthetic routes. A common and effective method involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][8]
Proposed Synthetic Protocol
A plausible and efficient synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is outlined below. This protocol is based on established methods for the synthesis of analogous pyrazole derivatives.[9][10]
Step 1: Synthesis of the β-enamino diketone precursor.
This step involves the reaction of a β-keto ester bearing a tert-butyl group with an aminating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enaminone. The rationale for using DMF-DMA is its high reactivity and the clean formation of the enamine, which is a stable and readily purifiable intermediate.
Step 2: Cyclocondensation with phenylhydrazine.
The purified β-enamino diketone is then reacted with phenylhydrazine in a suitable solvent, such as ethanol or acetic acid. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The choice of phenylhydrazine directly installs the phenyl group at the N1 position of the pyrazole core.
Experimental Protocol: Synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Synthesis of the Intermediate: To a solution of methyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in dioxane, add N,N-dimethylformamide dimethyl acetal (2 equivalents).
Stir the reaction mixture at 100°C for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
Upon completion, remove the solvent under reduced pressure to obtain the crude β-enamino ketoester.
Cyclization: Dissolve the crude intermediate in absolute ethanol.
Add phenylhydrazine (1 equivalent) to the solution.
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Synthesis Workflow Diagram
Caption: Synthetic pathway for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Spectroscopic and Structural Elucidation
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3-1.5 ppm), the methyl ester group (a singlet around 3.8-3.9 ppm), and the phenyl group protons (multiplets in the aromatic region, typically 7.2-7.8 ppm). A key signal would be the singlet for the pyrazole C4-H proton, which is expected to appear downfield.[11][12]
¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure with signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl ester carbon, the pyrazole ring carbons, and the phenyl ring carbons.[11]
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the ester carbonyl (C=O) stretching vibration around 1700-1730 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations from the pyrazole and phenyl rings.[12][13]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₅H₁₈N₂O₂) by providing a highly accurate mass measurement of the molecular ion.[11][14]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms. Based on the crystal structures of similar pyrazole derivatives, the pyrazole ring is expected to be essentially planar.[9][15] The phenyl ring will likely be twisted with respect to the pyrazole ring plane due to steric hindrance.[9][12]
Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and potential biological interactions of molecules like Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.[16]
Density Functional Theory (DFT) Studies
DFT calculations are instrumental in understanding the molecular properties at a quantum mechanical level.[17][18][19]
Protocol for DFT Calculations:
Geometry Optimization: The initial structure of the molecule is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[17][20]
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[21]
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule.
DFT Workflow Diagram
Caption: Workflow for DFT analysis of the target molecule.
Molecular Docking Simulations
To explore the potential of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate as a therapeutic agent, molecular docking studies can be performed. This computational technique predicts the preferred binding mode of a ligand to a macromolecular target.[1][22][23] Pyrazole derivatives have shown inhibitory activity against various protein kinases and enzymes involved in disease pathways.[22][23][24]
Protocol for Molecular Docking:
Target Selection: Choose a protein target of interest based on the known biological activities of pyrazole derivatives (e.g., receptor tyrosine kinases, cyclooxygenases).[22][23]
Ligand and Receptor Preparation: Prepare the 3D structure of the ligand (Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate) and the receptor protein, which involves adding hydrogen atoms, assigning charges, and defining the binding site.
Docking Simulation: Use a docking program (e.g., AutoDock) to systematically explore the conformational space of the ligand within the receptor's binding site.
Analysis of Results: Analyze the docking poses based on their binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most probable binding mode.
Potential Applications in Drug Discovery
The structural motifs present in Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate suggest its potential as a scaffold for the development of novel therapeutic agents. The pyrazole core is a well-established pharmacophore in numerous FDA-approved drugs.[11] The lipophilic tert-butyl and phenyl groups can enhance binding to hydrophobic pockets in protein targets, while the methyl ester group provides a handle for further chemical modification or can participate in hydrogen bonding. Based on extensive research on related compounds, this molecule could be investigated for:
Anticancer Activity: Many pyrazole derivatives exhibit potent anticancer properties by inhibiting protein kinases that are crucial for tumor growth and proliferation.[6][13][22]
Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Antimicrobial and Antifungal Activity: Pyrazole-containing compounds have demonstrated significant activity against various bacterial and fungal strains.[1][3]
Conclusion
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, characterization, and theoretical evaluation. The combination of established synthetic protocols, detailed spectroscopic analysis, and advanced computational modeling provides a robust platform for further research and development of this promising pyrazole derivative. The insights gained from such studies are crucial for the rational design of new and more effective therapeutic agents.
References
Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. Benchchem.
A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed.
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate.
Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis.
Synthesis, characterization and DFT study of a new family of pyrazole deriv
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC - NIH.
Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing.
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (PDF). ResearchGate.
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate.
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
Pyrazole and Its Biological Activity. Semantic Scholar.
N/A|tert-Butyl 5-methyl-1H-pyrazole-4-carboxyl
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate.
"protocol for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate synthesis"
An In-Depth Guide to the Synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active compounds.[1][2] Their versatile biological activities, including antibacterial, antifungal, and herbicidal properties, make them a subject of intense research.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific polysubstituted pyrazole, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the underlying chemical principles and practical insights for a successful synthesis.
The synthesis is based on the well-established Knorr pyrazole synthesis, a reliable method involving the cyclocondensation of a β-ketoester with a hydrazine derivative.[3][4][5] This approach is known for its efficiency and high yields in producing stable, aromatic pyrazole rings.[6]
Reaction Scheme and Mechanism
The synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is achieved through the acid-catalyzed condensation of Phenylhydrazine with Methyl 4,4-dimethyl-3-oxopentanoate.
Overall Reaction:
Underlying Mechanism: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and efficient method for forming the pyrazole ring.[3][4] The reaction proceeds through several key mechanistic steps:
Initial Condensation: The reaction begins with a nucleophilic attack by one of the nitrogen atoms of the phenylhydrazine on a carbonyl carbon of the β-ketoester (Methyl 4,4-dimethyl-3-oxopentanoate).
Intermediate Formation: This is followed by the elimination of a water molecule, leading to the formation of a hydrazone or an enamine intermediate.[3][6]
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered heterocyclic ring.
Dehydration and Aromatization: The final step involves the elimination of a second water molecule (dehydration) from the cyclic intermediate, resulting in the formation of the stable, aromatic pyrazole ring.[3]
Below is a diagram illustrating the general mechanism of the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
Detailed Experimental Protocol
This protocol details the synthesis, workup, and purification of the target compound.
Materials and Equipment
Reagent
M.W.
Equivalents
Amount
CAS No.
Phenylhydrazine
108.14 g/mol
1.0
1.08 g (10 mmol)
100-63-0
Methyl 4,4-dimethyl-3-oxopentanoate
158.20 g/mol
1.0
1.58 g (10 mmol)
55107-14-7
Ethanol (Absolute)
46.07 g/mol
-
50 mL
64-17-5
Glacial Acetic Acid
60.05 g/mol
Catalytic
~0.1 mL
64-19-7
Ethyl Acetate
88.11 g/mol
-
As needed
141-78-6
1M Hydrochloric Acid
36.46 g/mol
-
As needed
7647-01-0
Saturated Sodium Bicarbonate
84.01 g/mol
-
As needed
144-55-8
Brine (Saturated NaCl)
58.44 g/mol
-
As needed
7647-14-5
Anhydrous Sodium Sulfate
142.04 g/mol
-
As needed
7757-82-6
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, dropping funnel, standard laboratory glassware, rotary evaporator, and column chromatography setup.
Synthesis Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (1.0 eq) in ethanol (50 mL).[7]
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution with stirring.[7]
Substrate Addition: Add the β-ketoester, Methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq), dropwise to the stirred solution at room temperature over 10-15 minutes.[7]
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.[7]
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically takes 4-12 hours).[7]
Work-up and Purification
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: Dilute the resulting residue with an organic solvent like ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.[7]
Aqueous Washes: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[7] This removes unreacted hydrazine, acid catalyst, and any water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate in vacuo to yield the crude product.[7]
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.[7]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization
The final product should be characterized to confirm its identity and purity. Expected data for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate include:
Appearance: White to off-white solid.
¹H NMR: Expect characteristic signals for the tert-butyl protons (singlet, ~1.4 ppm), the methyl ester protons (singlet, ~3.8 ppm), the aromatic protons of the phenyl group (multiplet, ~7.3-7.5 ppm), and the pyrazole ring proton (singlet, ~8.0 ppm).[8]
¹³C NMR: Signals corresponding to the carbons of the tert-butyl group, the methyl ester, the pyrazole ring, and the phenyl ring should be observed.[2][9]
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₅H₁₈N₂O₂) should be present.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
- Inactive hydrazine reagent.- Insufficient catalyst or reaction time.
- Use fresh or purified phenylhydrazine.- Ensure proper addition of the acid catalyst. Increase reaction time or apply gentle heat (40-50 °C).
Low Yield
- Incomplete reaction.- Loss of product during work-up.- Competing side reactions.
- Ensure the reaction goes to completion via TLC monitoring.- Be careful during extraction and washing steps to avoid product loss.- Using a slight excess (e.g., 1.1 eq) of one reagent can sometimes improve yields.[3]
Impure Product
- Incomplete removal of starting materials or byproducts.
- Ensure thorough washing during the work-up.- Optimize the solvent system for column chromatography or choose an appropriate recrystallization solvent.
Safety Precautions
Phenylhydrazine: Is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Acids: Glacial acetic acid and hydrochloric acid are corrosive. Handle with care and appropriate PPE.
References
Troubleshooting the reaction mechanism of pyrazole form
Knorr Pyrazole Synthesis - J&K Scientific LLC.
Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
Recent Advances in the Synthesis of Pyrazole Deriv
Pyrazole synthesis - Organic Chemistry Portal.
synthesis of pyrazoles - YouTube.
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing).
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
One-pot synthesis of pyrazole [closed] - Chemistry Stack Exchange.
WO2011076194A1 - Method for purifying pyrazoles - Google P
DE102009060150A1 - Process for the purification of pyrazoles - Google P
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Application Notes and Protocols for Biological Screening of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Pyrazole Scaffold in Drug Discovery The pyrazole nucleus, a five-membered heterocyclic ring...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of pyrazole have demonstrated a vast array of biological activities, making them attractive candidates for drug discovery programs.[2] These activities include anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[3] The specific compound, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, belongs to this versatile class of molecules. While specific biological data for this exact compound is not extensively documented in publicly available literature[4], its structural features—a substituted pyrazole core—suggest that it is a prime candidate for biological screening in various therapeutic areas.
This guide provides a comprehensive framework for the initial biological evaluation of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. We will detail robust protocols for preliminary anticancer and antimicrobial screening, drawing upon established methodologies for pyrazole derivatives. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific laboratory settings and research goals.
Chemical and Physical Properties
A summary of the key chemical properties for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is presented below. These properties are essential for accurate sample preparation and handling during biological screening.
Note: For experimental purposes, it is crucial to obtain a certificate of analysis for the specific batch of the compound being used to confirm its purity and identity.
Part 1: Anticancer Activity Screening
The anticancer potential of pyrazole derivatives is well-established, with many compounds from this class exhibiting potent cytotoxic effects against various cancer cell lines.[5][6] The proposed screening workflow is designed to first assess the general cytotoxicity of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate against a panel of cancer cell lines, followed by more detailed mechanistic assays if promising activity is observed.
Experimental Workflow for Anticancer Screening
Caption: Workflow for anticancer screening of the test compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8]
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate in DMSO.
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7]
Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]
MTT Assay:
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[7]
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Part 2: Antimicrobial Activity Screening
Given that pyrazole derivatives have been reported to possess antibacterial and antifungal properties, it is prudent to screen Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate for antimicrobial activity.[1][3]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of the test compound.
Protocol 2: Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.[1]
Sabouraud Dextrose Broth (SDB) or RPMI-1640 for fungi[1]
96-well microtiter plates
Spectrophotometer or microplate reader
Procedure:
Compound Preparation:
Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth (MHB or SDB/RPMI-1640) to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
Inoculum Preparation:
Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation and Incubation:
Add the standardized microbial suspension to each well containing the diluted compound.
Include a positive control (broth with inoculum and no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included as a positive drug control.
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
MIC Determination:
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Data Interpretation and Next Steps
The initial screening will provide valuable data on the potential biological activities of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Anticancer Screening: If the compound exhibits a low micromolar or nanomolar IC₅₀ value against one or more cancer cell lines, further investigation into its mechanism of action is warranted. This could involve assays to study its effects on apoptosis, the cell cycle, and specific signaling pathways.
Antimicrobial Screening: If a low MIC value is observed against bacteria or fungi, the next step would be to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to ascertain whether the compound is microbistatic or microbicidal.
These initial screening protocols provide a solid foundation for elucidating the therapeutic potential of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate and guiding future drug development efforts.
References
Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4963-4973. Available from: [Link]
Shaikh, R. A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(10), 7047-7071. Available from: [Link]
Akhtar, M. S., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11059-11075. Available from: [Link]
Li, J., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 14(14), 1075-1088. Available from: [Link]
Kumar, A., et al. (2013). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(1), 353-360. Available from: [Link]
Akhtar, M. S., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11059-11075. Available from: [Link]
Svirskis, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3326. Available from: [Link]
Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. ResearchGate. Available from: [Link]
Patel, R. B., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 1-8. Available from: [Link]
Fun, H. K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2228. Available from: [Link]
Reddy, T. S., et al. (2020). Synthesis and Biological Evaluation of 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamides as Epidermal Growth Factor Receptor-Targeting Anticancer Agents. ChemistrySelect, 5(34), 10565-10571. Available from: [Link]
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available from: [Link]
Fun, H. K., et al. (2008). 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o270. Available from: [Link]
Riedl, B., et al. (2014). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. Google Patents, EP2111401B1.
Bouz-David, S., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1849. Available from: [Link]
PubChemLite. (n.d.). Methyl 5-t-butyl-1-phenyl-1h-pyrazole-4-carboxylate (C15H18N2O2). Available from: [Link]
University of Cambridge. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available from: [Link]
Fun, H. K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2228. Available from: [Link]
Application Notes and Protocols for the Investigation of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate in Kinase Inhibitor Studies
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology and inflamm...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology and inflammatory diseases. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its unique structural and electronic properties allow for versatile substitutions that can be tailored to achieve high potency and selectivity against specific kinase targets.[4] Pyrazole-based compounds have demonstrated inhibitory activity against a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs), underscoring the broad therapeutic potential of this heterocyclic motif.[3][5][6]
This document provides a comprehensive guide for researchers and drug development professionals on the application of a novel pyrazole derivative, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate , in kinase inhibitor studies. While specific data for this compound is not extensively published, this guide outlines a robust, systematic approach to its synthesis, characterization, and evaluation as a potential kinase inhibitor, drawing upon established methodologies for similar pyrazole-based compounds.
Note: The image is a representation of the chemical structure.
Proposed Synthetic Route
A plausible synthetic route for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate can be adapted from established methods for similar pyrazole-containing compounds.[7][8][9] A potential one-pot reaction could involve the condensation of a β-ketoester with phenylhydrazine.
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Tier 2: Cell-Based Assays
Following the identification of potential kinase targets, the next step is to validate these findings in a cellular context.
[10][11]
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol determines the apparent cellular potency of the compound by measuring its binding to the target kinase in live cells.
[12]
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase. Compound binding to the kinase displaces the probe, leading to a decrease in the BRET signal.
Materials:
HEK293 cells (or other suitable cell line)
Expression vector for the target kinase fused to NanoLuc® luciferase
NanoBRET™ Kinase Tracer
Opti-MEM® I Reduced Serum Medium
Transfection reagent (e.g., FuGENE® HD)
White, opaque 96-well assay plates
BRET-capable plate reader
Procedure:
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and plate in 96-well plates. Incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate in Opti-MEM®. Add the diluted compound to the cells.
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells.
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and immediately measure donor and acceptor emission using a BRET-capable plate reader.
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate.
Materials:
Cancer cell line known to have an active signaling pathway involving the target kinase
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies (phospho-specific and total protein for the downstream substrate)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Protein electrophoresis and blotting equipment
Procedure:
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of the compound for a specified time (e.g., 2 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk.
Incubate with the primary antibody overnight at 4°C.
Wash and incubate with the HRP-conjugated secondary antibody.
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Tier 3: Biophysical Characterization of Binding
To understand the mechanism of action, biophysical methods can be employed to directly measure the binding affinity and thermodynamics of the compound-kinase interaction.
[11][13][14]
Protocol 4: Surface Plasmon Resonance (SPR)
Principle: SPR measures the binding of an analyte (the compound) to a ligand (the kinase) immobilized on a sensor chip in real-time. The change in the refractive index at the sensor surface upon binding is proportional to the mass change, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).
[11]
Protocol 5: Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating the compound into a solution containing the kinase allows for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
[11]
Hypothetical Signaling Pathway and Data Presentation
Assuming Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is identified as a potent inhibitor of a hypothetical kinase, "Kinase X," which is upstream of the MAPK/ERK pathway, its effects can be visualized as follows:
Caption: Inhibition of Kinase X by the compound blocks downstream signaling.
Table 1: Summary of Hypothetical In Vitro and Cellular Potency
Assay Type
Target Kinase
Result (IC₅₀)
In Vitro Kinase Assay
Kinase X
50 nM
In Vitro Kinase Assay
Kinase Y
>10 µM
In Vitro Kinase Assay
Kinase Z
>10 µM
Cellular Target Engagement
Kinase X
150 nM
Cell Proliferation Assay
Cancer Cell Line A
200 nM
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate as a potential kinase inhibitor. By following the outlined protocols, researchers can effectively characterize its inhibitory activity, selectivity, cellular efficacy, and binding properties. The pyrazole scaffold continues to be a rich source of novel therapeutics, and a thorough investigation of new derivatives like the one discussed herein is crucial for advancing the field of kinase inhibitor drug discovery.
References
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ([Link])
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ([Link])
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. ([Link])
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ([Link])
The Pivotal Role of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate in Modern Drug Discovery: Application Notes and Protocols
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent i...
Author: BenchChem Technical Support Team. Date: January 2026
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure for targeting a wide array of biological entities, particularly protein kinases.[1] Within this esteemed class of molecules, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate emerges as a highly versatile intermediate, offering a strategic entry point for the synthesis of potent and selective therapeutic agents. The presence of a bulky tert-butyl group can enhance metabolic stability and provide crucial hydrophobic interactions within protein binding pockets, while the N-phenyl group influences the overall conformation and electronic nature of the pyrazole ring. The methyl carboxylate at the 4-position serves as a versatile chemical handle for further molecular elaboration.
This technical guide provides a comprehensive overview of the synthesis and application of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate as a key intermediate in drug discovery, with a focus on its role in the development of targeted therapies.
Synthetic Strategy and Rationale
The construction of the 1,5-disubstituted pyrazole core of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is most effectively achieved through a regioselective cyclocondensation reaction. The general and widely adopted approach involves the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with a substituted hydrazine.[2] For the title compound, a logical and efficient synthetic pathway commences with the formation of a β-enamino diketone intermediate, which then undergoes cyclization with phenylhydrazine.
The rationale behind this multi-step synthesis is to control the regiochemistry of the final pyrazole product. Direct condensation of a simple β-ketoester with phenylhydrazine can lead to a mixture of regioisomers. By first reacting the β-ketoester with an activating agent like N,N-dimethylformamide dimethyl acetal (DMFDMA), a more reactive and sterically defined enamino ketone intermediate is formed. This intermediate then directs the nucleophilic attack of phenylhydrazine to achieve the desired 1,5-substitution pattern on the pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established methods for the synthesis of structurally related pyrazole esters.[2][3] It involves a two-step, one-pot procedure starting from methyl 4,4-dimethyl-3-oxopentanoate.
Step 1: Formation of the Enamino Ketone Intermediate
To a solution of methyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in anhydrous toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents).
Heat the reaction mixture at reflux (approximately 110 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting β-ketoester is no longer visible.
Cool the reaction mixture to room temperature. The resulting solution containing the intermediate, methyl 2-(2,2-dimethylpropanoyl)-3-(dimethylamino)acrylate, is used directly in the next step without isolation.
Step 2: Cyclocondensation with Phenylhydrazine
To the cooled toluene solution from Step 1, add phenylhydrazine (1.1 equivalents) dropwise at room temperature.
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the enamino ketone intermediate is consumed.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate as a solid.
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₈N₂O₂.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate intermediate is a valuable starting point for the synthesis of a diverse range of bioactive molecules, particularly protein kinase inhibitors. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of pyrazole-4-carboxamides. This amide bond formation is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).
While a specific marketed drug directly using this intermediate is not publicly disclosed, numerous patents and research articles describe the synthesis of potent kinase inhibitors based on the 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide scaffold. These inhibitors often target key kinases implicated in cancer cell proliferation and survival, such as Aurora kinases and receptor tyrosine kinases.[4]
Workflow: From Intermediate to a Putative Kinase Inhibitor
The following workflow illustrates the synthetic progression from the title intermediate to a hypothetical kinase inhibitor targeting a generic protein kinase.
Caption: Synthetic workflow from starting materials to a hypothetical kinase inhibitor.
Signaling Pathway Context: Targeting Aberrant Kinase Activity in Cancer
Many cancers are driven by the dysregulation of protein kinase signaling pathways, which control cell growth, proliferation, and survival. The pyrazole-4-carboxamide derivatives synthesized from our intermediate can be designed to bind to the ATP-binding pocket of a specific kinase, thereby inhibiting its activity and blocking downstream signaling.
The diagram below illustrates a simplified, generic signaling pathway where an oncogenic kinase promotes cancer cell proliferation, and how a pyrazole-based inhibitor can intervene.
Caption: Inhibition of a generic oncogenic kinase signaling pathway.
Conclusion and Future Perspectives
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a strategically important intermediate that provides a robust platform for the development of novel therapeutics. Its synthesis is straightforward and amenable to scale-up. The versatility of the methyl ester group allows for the creation of large libraries of derivatives, particularly carboxamides, which have shown significant promise as potent and selective kinase inhibitors. As our understanding of the kinome and its role in disease continues to expand, the demand for well-designed, synthetically accessible intermediates like this pyrazole derivative will undoubtedly grow, paving the way for the next generation of targeted therapies.
References
Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2228. [Link]
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6598. [Link]
Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. (n.d.). In Molbase. Retrieved January 19, 2026, from [Link]
Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 22(12), 2133. [Link]
Zhi, Y., Wang, Z., Yao, C., Li, B., Heng, H., Cai, J., ... & Lu, S. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4991. [Link]
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(3), 329. [Link]
El-Gamal, M. I., Semreen, M. H., Al-Koumi, D. M., Al-Shafey, H. I., & El-Kashef, H. S. (2021). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Bioorganic Chemistry, 117, 105436. [Link]
Application Notes and Protocols: Knorr Pyrazole Synthesis for the Preparation of 4-Carboxylate Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole-4-Carboxylates The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals,...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole-4-Carboxylates
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous biologically active compounds, including pharmaceuticals like Celecoxib and Edaravone.[1][2] Specifically, pyrazole-4-carboxylate derivatives serve as critical building blocks and target molecules due to their versatile chemical handles and demonstrated biological activities, which range from herbicidal and insecticidal to analgesic and antipyretic properties.[3]
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[4] It provides a direct and highly effective pathway to the pyrazole ring through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6] This guide offers an in-depth exploration of the Knorr synthesis as specifically applied to the preparation of pyrazole-4-carboxylate esters, providing mechanistic insights, detailed experimental protocols, and practical guidance for laboratory application.
Mechanistic Framework: The Chemistry Behind the Synthesis
The Knorr pyrazole synthesis is a robust cyclocondensation reaction, typically facilitated by an acid catalyst.[7] The causality behind its success lies in a sequential process of nucleophilic attack and dehydration, leading to the formation of a stable aromatic ring.
Core Mechanism:
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Acid catalysis is crucial here, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the attack.[8][9] This step results in a carbinolamine intermediate which rapidly dehydrates to form a hydrazone.[10]
Intramolecular Cyclization: The second, free nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This key step forms the five-membered ring.
Dehydration and Aromatization: The resulting cyclic intermediate undergoes a final dehydration step, eliminating a molecule of water to yield the thermodynamically stable, aromatic pyrazole ring.[7]
When using an unsymmetrical 1,3-dicarbonyl, such as a β-ketoester, the initial condensation typically occurs at the more reactive ketone carbonyl over the less reactive ester carbonyl, governing the final regiochemistry of the product.[10]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Achieving the 4-Carboxylate Moiety:
To specifically synthesize pyrazole-4-carboxylates, the choice of the 1,3-dicarbonyl substrate is critical. The central carbon of the dicarbonyl backbone becomes the C4 position of the resulting pyrazole. Therefore, the substrate must have a carboxylate group (or a precursor) attached to this central carbon. A highly effective substrate for this purpose is an ester of 2-formyl-3-oxopropanoate, such as (ethoxycarbonyl)malondialdehyde.[11]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring, purification, and characterization.
Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
This protocol details the synthesis of a foundational pyrazole-4-carboxylate using (ethoxycarbonyl)malondialdehyde, a specialized 1,3-dicarbonyl equivalent.
Materials and Reagents:
(Ethoxycarbonyl)malondialdehyde (1.0 equiv.)
Hydrazine hydrate (1.0-1.1 equiv.)
Ethanol (anhydrous)
Dichloromethane (DCM)
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (ethoxycarbonyl)malondialdehyde (192 mmol, 27.6 g) in 150 mL of ethanol.[11]
Reagent Addition: Cool the solution in an ice bath. Slowly add hydrazine hydrate (193 mmol, 6.2 g) dropwise to the stirred solution. The addition should be controlled to manage any exotherm.[11]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction vigorously for 17-24 hours.[11]
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of dichloromethane and ethyl acetate. The disappearance of the starting material indicates reaction completion.
Work-up and Purification:
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.[11]
Chromatography: The resulting residue is purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in dichloromethane to isolate the product.[11]
Isolation: Combine the product-containing fractions and concentrate them under reduced pressure to yield Ethyl 1H-pyrazole-4-carboxylate as a crystalline solid. A typical yield is around 72%.[11]
Characterization:
The final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).
¹H-NMR data for the title compound (in CDCl₃) is reported as: δ 8.08 (2H, s), 5.30 (1H, s, NH), 4.31 (2H, q), 1.36 (3H, t).[11]
Protocol 2: General Synthesis of Substituted Pyrazolones from β-Ketoesters
This protocol outlines a more general approach using common β-ketoesters, which yields pyrazolones—compounds that exist in tautomeric equilibrium with hydroxypyrazoles and are valuable intermediates.
Materials and Reagents:
β-Ketoester (e.g., Ethyl acetoacetate or Ethyl benzoylacetate) (1.0 equiv.)
Hydrazine derivative (e.g., Hydrazine hydrate or Phenylhydrazine) (1.0-2.0 equiv.)[12]
Solvent (e.g., 1-Propanol or Ethanol)
Acid catalyst (e.g., Glacial acetic acid, a few drops)[12]
Water for precipitation
Step-by-Step Procedure:
Reaction Setup: In a scintillation vial or round-bottom flask, combine the β-ketoester (e.g., 3 mmol), the hydrazine derivative (e.g., 6 mmol), the alcohol solvent (3 mL), and 3-4 drops of glacial acetic acid.[12]
Heating: Heat the reaction mixture with stirring on a hot plate to approximately 100°C. Reflux for 1-2 hours.[2][12]
Monitoring: After 1 hour, take an aliquot for TLC analysis to check for the consumption of the starting ketoester.[12]
Work-up and Purification:
Precipitation: Once the starting material is consumed, add water (approx. 10 mL) to the hot, stirred reaction mixture to induce precipitation.[12]
Cooling & Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to maximize crystal formation.[12]
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.[12]
Drying: Allow the product to air dry completely. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.
Application Notes & Protocols: Investigating the Anticancer Potential of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole Scaffold as a Versatile Tool in Oncology The pyrazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Pyrazole Scaffold as a Versatile Tool in Oncology
The pyrazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and broad spectrum of pharmacological activities.[1][2] In the realm of oncology, pyrazole derivatives have been extensively developed as potent and selective anticancer agents.[1][2][3] Their unique structure allows for diverse substitutions, enabling the fine-tuning of their biological activity against a multitude of cancer-specific targets.[2] Numerous studies have demonstrated that these compounds can effectively inhibit key players in cancer progression, including receptor tyrosine kinases (e.g., EGFR, VEGFR-2), cyclin-dependent kinases (CDKs), and components of crucial signaling pathways like PI3K.[1][3] Furthermore, pyrazole derivatives have been shown to induce cytotoxicity in cancer cells through various mechanisms, such as disrupting tubulin polymerization, triggering apoptosis, and causing cell cycle arrest.[2][4][5]
This document provides a comprehensive guide for the investigation of a representative pyrazole derivative, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate (hereafter designated as PZ-4-Met-tBu ). While specific anticancer research on this exact molecule is not yet prevalent in published literature, its structure embodies the key features of many biologically active pyrazoles. These notes offer a scientifically-grounded framework for its synthesis, in vitro evaluation, and mechanistic elucidation, drawing upon established methodologies for this compound class.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Based on the established activities of similar pyrazole-containing molecules, we hypothesize that PZ-4-Met-tBu may exert its anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.
Caption: Proposed mechanism of PZ-4-Met-tBu targeting the PI3K/Akt/mTOR pathway.
Part 1: Synthesis of PZ-4-Met-tBu
The synthesis of pyrazole carboxylates can be achieved through several established routes. A common method involves the condensation of a β-ketoester equivalent with a hydrazine derivative.[6][7]
Protocol 1: Synthesis via Condensation
This protocol outlines a general procedure for synthesizing the target compound.
Materials:
Methyl 4,4-dimethyl-3-oxopentanoate
Phenylhydrazine
Glacial Acetic Acid
Ethanol
Standard laboratory glassware for reflux and workup
Rotary evaporator
Silica gel for column chromatography
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in ethanol.
Add phenylhydrazine (1.1 eq) to the solution.
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
Combine the fractions containing the pure product and evaporate the solvent to yield PZ-4-Met-tBu as a solid.
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Scientist's Corner (Causality & Insights):
Why phenylhydrazine? Phenylhydrazine provides the N1-phenyl group and the N2 nitrogen required to form the pyrazole ring. The choice of substituted hydrazines is a key step in creating diverse pyrazole libraries.
Why acetic acid? The acid acts as a catalyst to facilitate the initial condensation and subsequent cyclization/dehydration steps, accelerating the reaction towards the desired pyrazole product.
Purification is critical: Small impurities or unreacted starting materials can interfere with biological assays, leading to erroneous results. Chromatographic purification is essential to ensure high purity of the test compound.
Part 2: In Vitro Anticancer Evaluation
The following protocols are designed to assess the cytotoxic and mechanistic properties of PZ-4-Met-tBu in cancer cell lines. A panel of cell lines is recommended, for example:
MCF-7: Estrogen receptor-positive human breast cancer.
A549: Human lung carcinoma.
PC-3: Androgen-independent human prostate cancer.
HEK293T: Non-cancerous human embryonic kidney cells (as a control for general cytotoxicity).
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
Selected cancer cell lines and appropriate culture media (e.g., DMEM, RPMI-1640)
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
96-well cell culture plates
PZ-4-Met-tBu stock solution (e.g., 10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Multichannel pipette and plate reader (570 nm)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of PZ-4-Met-tBu in culture medium from the stock solution. Final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO, final concentration ≤0.5%) and an untreated control.
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of PZ-4-Met-tBu.
Incubate the plate for 48 or 72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical IC₅₀ Values
Cell Line
IC₅₀ of PZ-4-Met-tBu (µM)
IC₅₀ of Doxorubicin (µM)
MCF-7
8.5 ± 1.2
0.9 ± 0.2
A549
12.3 ± 2.1
1.5 ± 0.4
PC-3
9.8 ± 1.5
1.1 ± 0.3
HEK293T
> 100
5.2 ± 0.9
Data are presented as mean ± SD from three independent experiments.
Scientist's Corner (Causality & Insights):
Why a non-cancerous control? Including a cell line like HEK293T helps determine the selectivity of the compound. A high IC₅₀ value in non-cancerous cells compared to cancer cells suggests the compound may have a favorable therapeutic window.
Dose-response is key: Testing a wide range of concentrations is crucial for accurately determining the IC₅₀. A single high dose can be misleading.
Vehicle Control: The DMSO vehicle control is critical to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
6-well cell culture plates
Annexin V-FITC/PI Apoptosis Detection Kit
Binding Buffer
Flow Cytometer
Procedure:
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow to ~70% confluency. Treat the cells with PZ-4-Met-tBu at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
Washing: Wash the cells twice with ice-cold PBS.
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells
Protocol 4: Western Blot for PI3K/Akt Pathway Modulation
This protocol verifies if PZ-4-Met-tBu affects the hypothesized signaling pathway.
Materials:
RIPA lysis buffer with protease and phosphatase inhibitors
Chemiluminescence (ECL) substrate and imaging system
Procedure:
Protein Extraction: Treat cells with PZ-4-Met-tBu as in the apoptosis assay. Lyse the cells with ice-cold RIPA buffer.
Quantification: Determine protein concentration using the BCA assay.
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash again, then add ECL substrate and visualize the protein bands using an imaging system. GAPDH is used as a loading control to ensure equal protein loading.
Experimental Workflow and Logic
The following diagram illustrates the logical progression of experiments to characterize a novel pyrazole compound.
Caption: Logical workflow for the anticancer evaluation of PZ-4-Met-tBu.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [1]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [2]
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. [3]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [4]
Mini review on anticancer activities of Pyrazole Derivatives. [8]
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [10]
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [5]
Application Notes and Protocols for Evaluating the Biological Activity of Pyrazole Compounds
Abstract Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] This...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activities of novel pyrazole compounds. We present detailed, field-proven protocols for assessing their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. The methodologies are designed to ensure scientific integrity, reproducibility, and a clear understanding of the underlying principles, thereby empowering researchers to effectively screen and characterize promising therapeutic candidates.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of biological activities.[4][5] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including inflammation and cancer.[6][7] The primary biological activities of pyrazole derivatives that are of significant interest include:
Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines by targeting key proteins involved in cell cycle progression and apoptosis, such as cyclin-dependent kinases (CDKs) and other kinases.[8][9][10]
Antimicrobial Activity: The pyrazole nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[11][12]
Neuroprotective Activity: Emerging research has highlighted the potential of pyrazole compounds to protect neuronal cells from damage in models of neurodegenerative diseases.[4][14]
This document will provide a structured approach to evaluating these key biological activities, starting from initial screening assays to more detailed mechanistic studies.
General Considerations for Compound Handling and Preparation
To ensure the reliability and reproducibility of biological assays, proper handling and preparation of the test compounds are paramount.
Protocol 2.1: Stock and Working Solution Preparation
Solubility Testing: Initially, determine the solubility of the pyrazole compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds.
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent (typically DMSO).
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[15]
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer.[15]
Vehicle Control: It is critical to maintain a consistent final concentration of the solvent (e.g., DMSO) across all experimental and control groups. This concentration should not exceed a level that causes cellular toxicity (typically ≤ 0.5% v/v). A vehicle control (medium or buffer with the same final solvent concentration) must be included in every experiment to account for any solvent-induced effects.[15]
Evaluation of Anticancer Activity
The initial assessment of a pyrazole compound's anticancer potential typically involves evaluating its cytotoxicity against a panel of cancer cell lines.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]
Protocol 3.1.1: MTT Assay for Cytotoxicity
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]
Compound Treatment: The following day, treat the cells with a range of concentrations of the pyrazole compound. Include a vehicle control and a positive control (a known cytotoxic drug).
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17][19] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][16]
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.[15][17]
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[17][19]
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[15]
Table 1: Example Data Presentation for In Vitro Cytotoxicity of a Pyrazole Compound
Cell Line
IC50 (µM) after 48h
MCF-7 (Breast Cancer)
8.5
A549 (Lung Cancer)
12.3
HCT116 (Colon Cancer)
5.7
PC-3 (Prostate Cancer)
15.1
Apoptosis Assays
To understand if the observed cytotoxicity is due to apoptosis (programmed cell death), further assays are necessary. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method.
dot
Caption: Mechanism of Selective COX-2 Inhibition by Pyrazole Compounds.
Protocol 5.1.1: COX (ovine or human) Inhibitor Screening Assay
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound solutions.
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
Inhibitor Addition: Add various concentrations of the pyrazole compound or a known inhibitor (e.g., celecoxib, indomethacin) and incubate for a short period.
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
Quantify Prostaglandin Production: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC50 (COX-1) / IC50 (COX-2).
In Vivo Anti-inflammatory Models
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.
[20][21]
Protocol 5.2.1: Carrageenan-Induced Paw Edema in Rats
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
Compound Administration: Administer the pyrazole compound or vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
[21]3. Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
Measure Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
[21]5. Calculate Percentage Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Evaluation of Neuroprotective Activity
The neuroprotective effects of pyrazole compounds can be assessed in vitro by their ability to protect neuronal cells from neurotoxin-induced cell death.
In Vitro Neuroprotection Assay
The SH-SY5Y neuroblastoma cell line is a common model for studying neuroprotection. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA) or MPP+.
[22]
Protocol 6.1.1: Neurotoxin-Induced Cell Viability Assay
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate.
Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole compound for a specified duration (e.g., 12 hours).
[22]3. Induce Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-OHDA) for another set period (e.g., 12-24 hours).
[22]4. Assess Cell Viability: Measure cell viability using the MTT assay as described in Protocol 3.1.1.
Data Analysis: Compare the viability of cells pre-treated with the pyrazole compound to those treated with the neurotoxin alone to determine the neuroprotective effect.
Acetylcholinesterase (AChE) Inhibition Assay
Some pyrazole derivatives may exert neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The Ellman's method is a widely used colorimetric assay for this purpose.
[23][24]
Protocol 6.2.1: Ellman's Assay for AChE Inhibition
Assay Setup: In a 96-well plate, add buffer, AChE enzyme solution, and various concentrations of the pyrazole compound.
[23]2. Pre-incubation: Pre-incubate the mixture for a defined period.
Reaction Initiation: Add DTNB (Ellman's reagent) and the substrate acetylthiocholine (ATChI) to all wells to start the reaction.
[23]4. Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the AChE activity.
[23]5. Calculate Inhibition: Calculate the percentage of AChE inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
[23]
Conclusion
The protocols outlined in this guide provide a robust and systematic approach to evaluating the primary biological activities of novel pyrazole compounds. By following these methodologies, researchers can generate reliable and reproducible data, enabling the identification and characterization of promising new therapeutic agents. It is essential to remember that these are foundational assays, and promising "hit" compounds should be further investigated through more advanced in vitro and in vivo models to elucidate their mechanisms of action and assess their therapeutic potential comprehensively.
References
Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. [Link]
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]
Review: biologically active pyrazole derivatives. (2017). Royal Society of Chemistry. [Link]
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2018). Organic Communications. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2022). MDPI. [Link]
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. [Link]
Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations. [Link]
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). PubMed. [Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. [Link]
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2021). National Center for Biotechnology Information. [Link]
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2022). National Center for Biotechnology Information. [Link]
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2019). National Center for Biotechnology Information. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Odesa University Chemical Journal. [Link]
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. [Link]
Application Note: A Robust Two-Step Synthesis of Pyrazole-4-Carboxamides from a Methyl Ester Precursor
Introduction: The Significance of Pyrazole-4-Carboxamides The pyrazole ring system is a cornerstone structural motif in medicinal chemistry and agrochemistry.[1] Compounds bearing this heterocycle exhibit a wide array of...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Pyrazole-4-Carboxamides
The pyrazole ring system is a cornerstone structural motif in medicinal chemistry and agrochemistry.[1] Compounds bearing this heterocycle exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties.[1][2] Specifically, the pyrazole-4-carboxamide scaffold is a privileged structure found in numerous commercial fungicides, often acting by inhibiting the succinate dehydrogenase (SDH) enzyme, which is crucial for cellular respiration in many pathogenic fungi.[3][4][5][6] Furthermore, these derivatives are being actively investigated as potent inhibitors for therapeutic targets like Fibroblast Growth Factor Receptors (FGFRs) in oncology.[7]
Given their importance, the development of reliable and efficient synthetic routes to access diverse libraries of pyrazole-4-carboxamides is of paramount interest to researchers in drug discovery and crop protection. This application note provides a detailed, two-step protocol for the synthesis of N-substituted pyrazole-4-carboxamides, starting from the readily accessible precursor, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. The methodology is designed to be robust, scalable, and adaptable for the synthesis of a wide range of amide derivatives.
Overall Synthetic Strategy
The conversion of the starting methyl ester to the target carboxamide is efficiently achieved in a two-step sequence. This common and flexible approach involves the initial hydrolysis of the ester to its corresponding carboxylic acid, followed by the coupling of this acid with a desired amine to form the final amide product.[8]
Step 1: Saponification (Ester Hydrolysis). The methyl ester is hydrolyzed under basic conditions to yield the intermediate 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. This step is critical as it converts the relatively unreactive ester into a carboxylic acid that can be activated for amidation.
Step 2: Amide Coupling. The pyrazole-4-carboxylic acid is then coupled with a primary or secondary amine using a modern coupling reagent to form the stable amide bond. This step allows for the introduction of diverse structural motifs (R-groups) into the final molecule.
Experimental Workflow and Visualization
The overall process, from starting material to the final purified product, is outlined below. This workflow is designed to ensure high purity and yield at each stage.
Technical Support Center: Optimizing the Synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 5-(tert-butyl)-1-...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. We will explore a reliable synthesis protocol, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to enhance your experimental success.
Section 1: Recommended Synthesis Protocol
The synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is typically achieved via a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis.[1][2] This method involves the reaction of a β-ketoester with phenylhydrazine, usually under acidic catalysis. The bulky tert-butyl group on the β-ketoester plays a critical role in directing the regioselectivity of the cyclization.
Reaction Scheme:
1.1. Materials and Reagents
Reagent
Molar Mass ( g/mol )
Molarity / Density
Amount (mmol)
Mass / Volume
Equivalents
Methyl 4,4-dimethyl-3-oxopentanoate
158.20
~1.0 g/mL
10.0
1.58 g
1.0
Phenylhydrazine
108.14
1.098 g/mL
10.5
1.14 g
1.05
Glacial Acetic Acid (Catalyst)
60.05
1.049 g/mL
-
~0.5 mL
Catalytic
Ethanol (Solvent)
46.07
0.789 g/mL
-
50 mL
-
Saturated Sodium Bicarbonate (aq)
-
-
-
~50 mL
-
Brine (Saturated NaCl aq)
-
-
-
~50 mL
-
Ethyl Acetate (for extraction)
88.11
0.902 g/mL
-
~150 mL
-
Anhydrous Magnesium Sulfate
120.37
-
-
~5 g
-
1.2. Step-by-Step Experimental Protocol
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4,4-dimethyl-3-oxopentanoate (1.58 g, 10.0 mmol).
Add 50 mL of ethanol to dissolve the ketoester.
Slowly add phenylhydrazine (1.14 g, 10.5 mmol) to the stirring solution at room temperature. A slight exotherm may be observed.
Add glacial acetic acid (~0.5 mL) as a catalyst to the mixture.
Reaction Execution:
Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
Allow the reaction to proceed under reflux for 4-6 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting ketoester spot has been consumed.[3]
Work-up and Isolation:
Once the reaction is complete, allow the flask to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in ethyl acetate (100 mL).
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification:
The crude product is typically an oil or a semi-solid. Purify it using flash column chromatography on silica gel.
A gradient elution system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20, is usually effective.
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate as a solid or viscous oil.
Section 2: Experimental Workflow Visualization
The following diagram outlines the complete experimental process from setup to final analysis.
Caption: Experimental workflow for pyrazole synthesis.
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My reaction yield is very low, or the reaction failed to proceed. What are the likely causes?
A1: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors.[3]
Incomplete Reaction: The reaction may not have reached completion.
Solution: Increase the reaction time and continue to monitor by TLC until the starting material is fully consumed. If the reaction stalls, a modest increase in temperature (if possible) or the addition of a slightly larger catalytic amount of acetic acid might be beneficial.[3]
Suboptimal Temperature: The activation energy for the cyclization/dehydration step may not have been reached.
Solution: Ensure the reaction mixture is maintaining a steady reflux. A vigorous boil is not necessary, but a gentle, consistent reflux is key.
Catalyst Issues: The amount or type of acid catalyst can be critical.
Solution: While acetic acid is standard, if the reaction is sluggish, ensure it was added. For some substrates, other protic acids or even Lewis acids can improve yields.[3]
Reagent Quality: The purity of starting materials, especially phenylhydrazine, is crucial.
Solution: Phenylhydrazine can oxidize and degrade upon storage, turning dark. Using freshly distilled or high-purity phenylhydrazine can significantly improve outcomes. Ensure your β-ketoester is also pure and free from hydrolysis byproducts.[4]
Q2: I've isolated a product, but NMR analysis shows a mixture of isomers. How can I improve regioselectivity?
A2: The formation of regioisomers is a classic challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[1] The reaction between phenylhydrazine and methyl 4,4-dimethyl-3-oxopentanoate can theoretically produce two isomers.
Understanding the Selectivity: The regioselectivity is governed by two main factors:
Initial Nucleophilic Attack: The N-1 (unsubstituted) nitrogen of phenylhydrazine is more nucleophilic and typically attacks one of the carbonyl carbons first.
Cyclization Step: The subsequent cyclization is directed by the electrophilicity of the remaining carbonyl and steric hindrance. The bulky tert-butyl group sterically hinders the adjacent carbonyl, making the other carbonyl (part of the ester precursor) the more likely site for the initial attack. This generally favors the desired 5-(tert-butyl) isomer.
Improving Selectivity:
pH Control: The pH of the reaction can influence which nitrogen on the hydrazine is more nucleophilic and which carbonyl is more activated. The use of a mild acid like acetic acid is generally optimal. Strongly acidic conditions can sometimes alter the selectivity.[1]
Solvent Effects: The choice of solvent can influence the transition state of the cyclization step. While ethanol is standard, exploring aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) might alter and potentially improve the isomeric ratio.[4]
Separation: If a mixture is unavoidable, careful column chromatography is the most effective method for separation, as the isomers often have slightly different polarities.[5]
Q3: The reaction mixture turned dark brown/black or formed a lot of tar-like material. What went wrong?
A3: Darkening and tar formation are usually signs of decomposition or polymerization side reactions.[5]
Cause: This is often due to excessive heat or prolonged reaction times, leading to the degradation of the starting materials or the product. Phenylhydrazine itself can be sensitive to high temperatures and air oxidation.
Solution:
Temperature Control: Avoid overheating. Maintain a gentle, controlled reflux rather than a vigorous boil.
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if using lower-purity reagents.[5]
Monitor Closely: Stop the reaction as soon as TLC indicates the starting materials are consumed to prevent product degradation.
Q4: I'm having difficulty purifying the final product. What are the best practices?
A4: Purification can be challenging due to residual starting materials or byproducts with similar polarities to the product.
Removing Unreacted Phenylhydrazine:
Acid Wash: Phenylhydrazine is basic and can be removed with an acid wash during the work-up. However, since the work-up already involves a basic wash to remove the acetic acid catalyst, most of the unreacted phenylhydrazine should be removed. If it persists, an additional wash of the organic layer with dilute HCl (e.g., 1M) can be effective.[5]
Column Chromatography:
Solvent System: Finding the right eluent is key. Start with a non-polar system (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. The tert-butyl group makes the molecule quite non-polar, so a high percentage of hexane will likely be required.
Dry Loading: If the crude product is an oil, adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder can significantly improve peak resolution compared to loading it as a concentrated solution.
Recrystallization:
If the product solidifies, recrystallization is an excellent alternative or final purification step. Common solvent systems for pyrazoles include ethanol/water, or ethyl acetate/hexanes.[5] Dissolve the solid in a minimum amount of the more soluble solvent (e.g., ethyl acetate) while warm, then slowly add the less soluble "bad" solvent (e.g., hexanes) until turbidity persists. Cool slowly to induce crystallization.
Section 4: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common synthesis issues.
Caption: A decision tree for troubleshooting pyrazole synthesis.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism?
A1: The reaction follows the Knorr pyrazole synthesis pathway. It begins with the nucleophilic attack of phenylhydrazine on one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. This is followed by intramolecular cyclization and finally a dehydration step to yield the aromatic pyrazole ring.
Caption: Simplified mechanism of Knorr pyrazole synthesis.
Q2: Why is phenylhydrazine used instead of hydrazine hydrate?
A2: Phenylhydrazine is used to install the phenyl group at the N-1 position of the pyrazole ring, which is a specific requirement for the target molecule. Using hydrazine hydrate (H₂N-NH₂) would result in a pyrazole with an -NH group at the N-1 position, which would be a different compound.
Q3: Can I use a different ester group (e.g., ethyl, tert-butyl)?
A3: Yes. The methyl ester can generally be replaced with other alkyl esters like ethyl or tert-butyl. You would simply start with the corresponding β-ketoester (e.g., Ethyl 4,4-dimethyl-3-oxopentanoate). The reaction conditions would be nearly identical, though purification properties (polarity, boiling point) might change slightly.
Q4: How critical is the purity of the starting materials?
A4: It is extremely critical. Impurities in the starting materials can introduce competing side reactions, act as catalysts for decomposition, and significantly lower the yield of the desired product.[4] Furthermore, impurities can co-elute with your product during chromatography, making purification difficult and sometimes impossible. Using reagents with >98% purity is highly recommended for predictable and reproducible results.[4]
Q5: Are there any alternative "green" synthesis methods?
A5: Yes, the field of green chemistry is actively developing more environmentally friendly protocols. For pyrazole synthesis, methods utilizing microwave-assisted synthesis to reduce reaction times and energy consumption have been reported.[3] Additionally, the use of greener solvents like water or ethanol (which is already used in this protocol) and the development of recyclable catalysts are areas of active research.[6] Some multi-component reactions (MCRs) can also provide efficient, atom-economical routes to complex pyrazoles in one pot.[7][8]
Section 6: References
BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. BenchChem.
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis. BenchChem.
Venkatesh, P. (n.d.). Synthesis of Pyrazole. Slideshare.
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate.
PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. BenchChem.
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. ResearchGate.
ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications.
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. MDPI.
"common byproducts in the synthesis of pyrazole-4-carboxylates"
Welcome to the technical support center dedicated to the synthesis of pyrazole-4-carboxylates. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexit...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center dedicated to the synthesis of pyrazole-4-carboxylates. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and streamline your experimental workflow.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section directly addresses specific issues that can arise during the synthesis and purification of pyrazole-4-carboxylates, with a focus on identifying and mitigating byproduct formation.
Issue 1: Low Yield and Presence of Isomeric Impurities
Symptoms:
¹H or ¹³C NMR spectra exhibit multiple sets of peaks, suggesting the presence of more than one pyrazole isomer.
LC-MS analysis shows several peaks with the same mass-to-charge ratio (m/z).
The yield of the desired pyrazole-4-carboxylate is significantly below the expected outcome.
Root Cause Analysis:
A primary challenge in the synthesis of pyrazole-4-carboxylates, especially via the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the formation of regioisomeric byproducts.[1][2][3] When using an unsymmetrical 1,3-dicarbonyl, the reaction can yield both the desired pyrazole-4-carboxylate and its isomers, such as pyrazole-3-carboxylates or pyrazole-5-carboxylates.[3][4] The regioselectivity of this reaction is highly dependent on the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[5]
Mechanism of Isomer Formation:
The reaction initiates with a nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[2] Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazole ring.[2] However, with an unsymmetrical dicarbonyl, the initial attack can occur at either carbonyl group, leading to two different intermediates and, consequently, two regioisomeric products.
Caption: Competing pathways in pyrazole synthesis leading to regioisomers.
Mitigation and Troubleshooting Strategies:
Reaction Condition Optimization:
Solvent Effects: The polarity of the solvent can significantly influence regioselectivity. Studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity compared to commonly used solvents like ethanol.[6][7]
Temperature and pH Control: Adjusting the reaction temperature and pH can alter the reaction kinetics and favor the formation of one isomer.[5]
Catalyst Selection: The choice of an acid or base catalyst can be critical in directing the reaction toward the desired product.[8]
Purification Techniques:
Chromatography: Isomeric pyrazoles can often be separated by column chromatography on silica gel.[4]
Crystallization: In some cases, fractional crystallization can be employed to isolate the desired isomer, especially if the byproducts are present in smaller quantities. The formation of acid addition salts can facilitate the crystallization process.[9][10]
Table 1: Common Byproducts and Identification
Byproduct
Identification Methods
Key Differentiating Features
Regioisomeric Pyrazoles
¹H & ¹³C NMR, LC-MS
Distinct chemical shifts for pyrazole ring protons and carbons. For example, a 4-carboxylate will have different proton and carbon signals compared to a 3- or 5-carboxylate.
Pyrazoline Intermediates
¹H NMR, MS
Presence of sp³-hybridized carbons in the pyrazole ring, leading to upfield shifts in the NMR spectrum.[4]
Di-addition Products
MS, ¹H NMR
Higher molecular weight corresponding to the addition of two hydrazine molecules to one dicarbonyl.[4][11]
Issue 2: Incomplete Reaction and Presence of Intermediates
Symptoms:
TLC or LC-MS analysis reveals the presence of starting materials or intermediate species.
The isolated product is contaminated with uncyclized hydrazones or other intermediates.
Root Cause Analysis:
Incomplete reactions can be due to several factors, including insufficient reaction time, suboptimal temperature, or steric hindrance impeding the final cyclization and aromatization steps.[4][8]
Troubleshooting and Mitigation Strategies:
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of starting materials.[8]
Temperature Adjustment: Increasing the reaction temperature, potentially to reflux, can often drive the reaction to completion.[8]
Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure all intermediates are converted to the final product.
Frequently Asked Questions (FAQs)
Q1: How can I definitively differentiate between pyrazole-4-carboxylate and its regioisomers using spectroscopic methods?
A1: NMR spectroscopy is a powerful tool for this purpose. The substitution pattern on the pyrazole ring leads to distinct splitting patterns and chemical shifts for the ring protons. For instance, a 1,3,5-trisubstituted pyrazole-4-carboxylate will show a singlet for the C5-H, whereas the corresponding 3-carboxylate isomer would exhibit a more complex pattern. 2D NMR techniques like HMBC and NOESY can provide conclusive structural evidence by showing correlations between different parts of the molecule.
Q2: Are there alternative synthetic routes that offer higher regioselectivity for pyrazole-4-carboxylates?
A2: Yes, several strategies can provide better control over regioselectivity. One approach involves using starting materials where the regiochemistry is pre-determined, such as the cyclization of enaminones.[12] Another powerful method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which can offer excellent regiocontrol.[13] Additionally, reactions of N-arylhydrazones with nitroolefins have been shown to be highly regioselective.[14]
Q3: My reaction mixture turns a dark color. What are the likely impurities, and how can I remove them?
A3: The formation of colored impurities can sometimes be attributed to side reactions involving the hydrazine starting material.[4] These can often be removed by treating the crude product with activated charcoal or by column chromatography.
Caption: A systematic workflow for troubleshooting common issues in pyrazole-4-carboxylate synthesis.
Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Can. J. Chem.1998 , 76(10), 1458-1465. [Link]
Gomha, S. M.; Abdel-aziz, M. A.; Abdel-khalik, M. M. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021 , 26(1), 1-32. [Link]
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
Jadhav, S. D.; Singh, U. P.; Gaikwad, D. D.; Patil, P. S.; Bobade, V. D. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules2022 , 27(15), 4785. [Link]
de la Cruz, R.; Elguero, J.; Goya, P.; Martinez, A. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem.2007 , 72(19), 7241-7248. [Link]
de la Cruz, R.; Elguero, J.; Goya, P.; Martinez, A. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem.2007 , 72(19), 7241-7248. [Link]
Vitale, P.; Perna, F. M.; Capriati, V. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules2022 , 27(18), 5897. [Link]
Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem.2008 , 73(6), 2412-2415. [Link]
Deadman, J. J.; O'Brien, M.; Fey, N.; convoluted, a. D. H. T. K. P. S. V. T. F. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. React. Chem. Eng.2022 , 7(10), 2268-2275. [Link]
Technical Support Center: Purification of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for the purification of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, provi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity. The methodologies and advice presented herein are grounded in established chemical principles and supported by relevant literature.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Question 1: My crude product is an oil and won't solidify. How can I proceed with purification?
Answer:
It is not uncommon for crude reaction products to be oily due to the presence of residual solvents or impurities. Here's a systematic approach to address this:
Solvent Removal: Ensure all volatile solvents from the reaction work-up (e.g., ethyl acetate, dichloromethane) have been thoroughly removed under reduced pressure. Heating the flask gently (e.g., 40-50 °C) on a rotary evaporator can aid this process.
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your product is expected to be poorly soluble, such as hexanes or petroleum ether. Stir the oil vigorously with a spatula, scratching the inside of the flask. The goal is to encourage nucleation and precipitation of the solid product.
Column Chromatography: If the product remains an oil, proceeding directly to column chromatography is the most effective strategy. The oily crude product can be adsorbed onto a small amount of silica gel before loading it onto the column. To do this, dissolve the oil in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), add silica gel to form a free-flowing powder, and then evaporate the solvent completely before dry-loading onto your column.
Question 2: During column chromatography, my desired product is co-eluting with an impurity. How can I improve the separation?
Answer:
Achieving good separation in column chromatography is critical for obtaining a pure product. If you are experiencing co-elution, consider the following optimization strategies:
Solvent System Modification: The polarity of the eluent is the most crucial factor. If your product and impurity are eluting together, the polarity of your solvent system may be too high.
Decrease Polarity: Gradually decrease the percentage of the more polar solvent in your eluent system. For instance, if you are using 20% ethyl acetate in hexanes, try reducing it to 15% or 10%. This will increase the retention time of both compounds on the silica gel, potentially allowing for better separation.[1][2][3]
Change Solvents: Sometimes, a complete change of the solvent system can be beneficial. For example, substituting ethyl acetate with diethyl ether or a mixture of toluene and ethyl acetate can alter the selectivity of the separation.
Column Parameters:
Column Length and Diameter: A longer and narrower column will provide more theoretical plates and can enhance separation.
Silica Gel Mesh Size: Using a smaller particle size silica gel (e.g., 230-400 mesh instead of 60-120 mesh) can improve resolution, although it may lead to slower flow rates.[1]
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective. Start with a low polarity eluent and gradually increase the polarity. This will allow the less polar impurities to elute first, followed by your product, and then the more polar impurities.
Question 3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent. Here are several techniques to overcome this:
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For pyrazole derivatives, mixtures of polar and non-polar solvents like methanol/water, ethanol/water, or ethyl acetate/hexanes can be effective.[4]
Lower the Initial Concentration: The solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
Question 4: After purification, my product's NMR spectrum still shows impurities. What are the likely sources and how can I remove them?
Answer:
Persistent impurities can be frustrating. The nature of the impurity, identifiable from the NMR spectrum, will guide the best course of action.
Unreacted Starting Materials: If you see signals corresponding to your starting materials, it indicates an incomplete reaction. A second column chromatography with a shallower gradient might be necessary to separate the product from the starting materials.
Isomeric Byproducts: The synthesis of pyrazoles can sometimes lead to the formation of regioisomers.[5] These can be particularly challenging to separate due to their similar polarities. High-performance liquid chromatography (HPLC) or careful re-chromatography on a high-resolution column may be required.
Solvent Residues: Signals from solvents used in the reaction or purification (e.g., ethyl acetate, hexanes, ethanol) are common. These can usually be removed by dissolving the product in a minimal amount of a volatile solvent like dichloromethane, followed by evaporation under high vacuum for an extended period.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate?
A1: For most lab-scale syntheses, silica gel column chromatography is the most robust and widely applicable method for achieving high purity of this compound.[1][2][6] It allows for the effective separation of the target molecule from unreacted starting materials, byproducts, and other impurities. Recrystallization can be an excellent secondary purification step to obtain highly crystalline material suitable for analytical characterization or as a primary method if the crude product is already relatively clean.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: Based on the structure of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, which has moderate polarity, a good starting point for the eluent system would be a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is ethyl acetate in hexanes (or petroleum ether) . A typical starting gradient could be from 5% to 30% ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.[1][7]
Q3: How can I monitor the progress of my column chromatography?
A3:Thin-layer chromatography (TLC) is the standard method for monitoring the separation.[2][3] Before running the column, develop a TLC with your crude mixture in the chosen eluent system to ensure the product and impurities separate well. During the column run, collect fractions and spot them on a TLC plate to identify which fractions contain your pure product. Visualization can be done under a UV lamp, as the phenyl-pyrazole core is UV active, or by using staining agents like potassium permanganate.[2]
Q4: What are some suitable solvents for recrystallizing Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate?
A4: The ideal recrystallization solvent will depend on the specific impurities present. However, good candidates to screen would include:
Single Solvents: Ethanol, methanol, isopropanol, or ethyl acetate.
Solvent Mixtures: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexanes, heptane).[4] A common technique is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid, then allow it to cool.
Experimental Protocols & Data
Protocol 1: Purification by Silica Gel Column Chromatography
Preparation of the Column:
Select a glass column of appropriate size for the amount of crude material.
Prepare a slurry of silica gel (60-120 or 230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
Loading the Sample:
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
Elution:
Begin eluting with the low-polarity solvent system, collecting fractions.
If using a gradient, gradually increase the proportion of the more polar solvent (e.g., increase from 5% to 10% to 20% ethyl acetate).
Fraction Analysis:
Monitor the collected fractions by TLC.
Combine the fractions that contain the pure product.
Solvent Removal:
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Data Summary: Column Chromatography Solvent Systems
Eluent System
Typical Ratio (v/v)
Application Notes
Ethyl Acetate / Hexanes
5:95 to 30:70
A versatile and common system for pyrazole esters.[1][7]
Acetone / n-Hexane
1:8 to 1:7
Can offer different selectivity compared to ethyl acetate.[5]
Dichloromethane / Methanol
99:1 to 95:5
Useful for more polar pyrazole derivatives or for eluting strongly retained compounds.
Protocol 2: Purification by Recrystallization
Solvent Selection:
In a small test tube, add a small amount of the impure product.
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this temperature.
Heat the mixture. A good solvent will dissolve the compound completely upon heating.
Allow the solution to cool. Abundant crystal formation upon cooling indicates a suitable solvent.
Recrystallization Procedure:
Place the crude product in an Erlenmeyer flask.
Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved.
Remove the flask from the heat and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation of Crystals:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying.
Visualized Workflows
Caption: General purification workflow for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Caption: Decision-making process for troubleshooting "oiling out" during recrystallization.
References
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Google Patents. (n.d.). Method for purifying pyrazoles.
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
National Center for Biotechnology Information. (2014). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
Google Patents. (n.d.). Process for the purification of pyrazoles.
National Center for Biotechnology Information. (2011). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Retrieved from [Link]
MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
STM Journals. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
Technical Support Center: Addressing Solubility Challenges of Pyrazole Derivatives in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered with pyrazole derivatives i...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered with pyrazole derivatives in biological assays. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with applications ranging from kinase inhibitors to anti-inflammatory agents.[1][2] However, their often planar, aromatic nature can lead to poor aqueous solubility, creating significant hurdles for in vitro and in vivo testing.[3]
This resource provides practical, in-depth solutions in a direct question-and-answer format, explaining the scientific principles behind each strategy to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most common and immediate challenges researchers face.
Q1: My pyrazole compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why did this happen and what should I do?
A1: This is the most frequent solubility issue. The core reason is that you have exceeded the compound's aqueous solubility .
The "Why": Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many lipophilic compounds at high concentrations (e.g., 10-50 mM).[4] However, your aqueous assay buffer (like PBS or cell culture media) is a vastly different environment. When you introduce the DMSO stock into the buffer, the DMSO is diluted, and its ability to keep your hydrophobic pyrazole derivative in solution drastically decreases. The compound, now exposed to an aqueous environment it is not soluble in, "crashes out" or precipitates.[5][6]
Immediate Troubleshooting Steps:
Lower the Final Concentration: The simplest solution is to test your compound at a lower final concentration. Many compounds that precipitate at 100 µM may be perfectly soluble at 10 µM or 1 µM.
Check Your Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is high enough to help with solubility but low enough to not affect the biological system. While some robust enzyme assays can tolerate up to 10% DMSO, most cell-based assays are sensitive to concentrations above 0.5%.[4][5] Always run a vehicle control with the same final DMSO concentration to check for solvent-induced artifacts.[7]
Improve Dilution Technique: Avoid adding a small volume of concentrated stock directly into a large volume of buffer. Instead, perform serial dilutions or add the stock solution to your buffer while vortexing to promote rapid mixing and prevent localized high concentrations that trigger precipitation.[8]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my screening assay?
A2: Understanding this distinction is critical for interpreting your results and troubleshooting.[9][10]
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[11] It measures the concentration at which a compound precipitates from a supersaturated solution. This is often called "apparent solubility."
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to an aqueous buffer, allowing it to equilibrate over a long period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound.[12]
For most high-throughput screening (in vitro) assays, kinetic solubility is the more relevant parameter .[11][12] Your experimental setup—dissolving in DMSO and diluting in buffer—is a kinetic solubility measurement. Kinetic solubility values are typically higher than thermodynamic ones because they can form temporary, supersaturated solutions.[10] However, be aware that these solutions are metastable and may precipitate over time.[9]
Feature
Kinetic Solubility
Thermodynamic Solubility
Starting Material
Pre-dissolved in organic solvent (e.g., DMSO)
Solid compound (powder)
Method
Dilution into aqueous buffer until precipitation
Equilibration of excess solid in aqueous buffer
Time Scale
Fast (minutes to hours)
Slow (24-48 hours)
Result
Apparent solubility from a supersaturated state
True equilibrium solubility
Relevance
Early discovery, HTS, in vitro assays
Late discovery, pre-formulation, in vivo studies
Q3: My compound won't dissolve in the DMSO stock solution. Is it okay to heat or sonicate it?
A3: Yes, gentle warming and sonication are common and acceptable practices to aid initial dissolution.[13]
Causality & Best Practices: The planar structure of many pyrazole derivatives can lead to strong crystal lattice energy, making them difficult to dissolve.[3] Applying energy via heat (gentle warming to 30-40°C) or sonication helps overcome this energy barrier.
Critical Precautions:
Avoid Overheating: Excessive heat can degrade your compound.
Beware of Supersaturation: After warming to dissolve, allow the solution to cool to room temperature. If it remains clear, you have a stable solution. If a precipitate forms upon cooling, your solution was supersaturated, and you must prepare the stock at a lower concentration.[14]
Check for Degradation: If you have concerns, run a quick purity check (e.g., HPLC) on the stock solution after heating to ensure the compound remains intact.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to more complex or persistent solubility problems.
Problem: My pyrazole derivative dissolves in DMSO initially, but after a few freeze-thaw cycles or storage, I see crystals or precipitate in the vial.
Root Causes & Solutions:
Water Absorption by DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water is a poor solvent for lipophilic compounds. As DMSO absorbs water, its solvating power decreases, causing the compound to precipitate.[14]
Solution: Use anhydrous DMSO and store stock solutions in tightly sealed vials, preferably in a desiccator. Aliquot the stock solution into smaller, single-use volumes to minimize the number of times the main stock is opened to the atmosphere.[8]
Freeze-Thaw Cycles: The process of freezing and thawing can create localized concentration gradients. As the DMSO/water mixture freezes, pure DMSO or water may crystallize first, creating zones where your compound is highly concentrated and forced out of solution.[14] This can seed the formation of crystals that do not readily redissolve.
Solution: Aliquot stocks to avoid repeated freeze-thaw cycles.[8] If you see a precipitate after thawing, gently warm and vortex the solution to redissolve it before use.
Exceeding Thermodynamic Solubility: You may have created a supersaturated stock solution that is inherently unstable. Over time, the compound will crash out to reach its lower-energy crystalline state, which is less soluble than the amorphous form you initially dissolved.[14]
Solution: Prepare a new stock solution at a slightly lower concentration to ensure it remains stable during storage.
Guide 2: Optimizing Solubility for Ionizable Pyrazole Derivatives
Problem: My pyrazole derivative has an acidic or basic functional group, but its solubility in standard pH 7.4 buffer is very low.
Root Cause & Strategy: The solubility of ionizable compounds is highly dependent on pH.[15] The charged (ionized) form of a compound is almost always more water-soluble than the neutral form.
The "Why":
For Basic Pyrazoles (e.g., containing an amine group): At a pH below their pKa, they will be protonated (BH+), carrying a positive charge and exhibiting higher solubility. In a neutral or basic buffer, they are in their neutral (B) form, which is less soluble.
For Acidic Pyrazoles (e.g., containing a carboxylic acid): At a pH above their pKa, they will be deprotonated (A-), carrying a negative charge and exhibiting higher solubility. In a neutral or acidic buffer, they are in their neutral (AH) form, which is less soluble.
Troubleshooting Workflow:
Determine the pKa: Use software predictors (e.g., ACD/Labs, ChemAxon) or experimental methods to estimate the pKa of your compound's ionizable group.
Adjust Buffer pH: Prepare your assay buffer at a pH that ensures the compound is in its ionized state. For a basic compound with a pKa of 7.0, using a buffer at pH 6.0 will significantly increase solubility compared to pH 7.4. For an acidic compound with a pKa of 5.0, using a buffer at pH 7.4 is ideal.
Validate Biological Activity: Crucially, ensure that the altered pH does not negatively impact your target protein's activity or cell viability. Run appropriate controls.
Part 3: Visualization & Key Protocols
Decision Workflow for Tackling Solubility Issues
This diagram outlines a logical progression for addressing solubility challenges, from initial observation to advanced formulation strategies.
Caption: A decision tree for troubleshooting pyrazole derivative solubility.
Experimental Protocol 1: Preparation of a DMSO Stock Solution
This protocol details the best practices for preparing a reliable, concentrated stock solution.
Materials:
Pyrazole derivative (solid powder)
Anhydrous Dimethyl Sulfoxide (DMSO)
Analytical balance
Appropriate volumetric flask or vial
Vortex mixer and/or sonicator
Procedure:
Calculate Required Mass: Determine the mass of your compound needed to achieve the desired stock concentration (e.g., 10 mM). Use the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[16]
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into your vial.
Initial Solvent Addition: Add approximately 70-80% of the final required volume of anhydrous DMSO to the vial. This prevents overshooting the final volume after the solid is added and dissolved.[17]
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, you may use a sonicator bath or gently warm the solution to 30-40°C for 5-10 minutes.
Visual Inspection: Hold the vial against a light source to ensure all particulate matter has dissolved and the solution is clear.
Final Volume Adjustment: Once fully dissolved and cooled to room temperature, add DMSO to reach the final desired volume. Mix thoroughly by vortexing or inversion.
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.[8]
Experimental Protocol 2: Kinetic Solubility Assessment via Turbidimetry
This is a rapid, screening-level assay to estimate the kinetic solubility of your compound in a specific buffer.
Materials:
10 mM DMSO stock solution of your pyrazole derivative
Assay buffer (e.g., PBS, pH 7.4)
Clear 96-well plate
Multichannel pipette
Plate reader capable of measuring absorbance (turbidity) at ~620 nm
Procedure:
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock. For example, create concentrations from 10 mM down to ~0.1 mM in 100% DMSO.
Prepare Buffer Plate: Add 198 µL of your assay buffer to the wells of a separate clear 96-well plate.
Dilution & Measurement: Using a multichannel pipette, transfer 2 µL from your compound plate into the corresponding wells of the buffer plate. This creates a 1:100 dilution, resulting in final compound concentrations from 100 µM down to 1 µM, with a final DMSO concentration of 1%.
Incubation: Shake the plate for 5 minutes and let it incubate at room temperature for 1-2 hours.[4]
Read Turbidity: Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm. An increase in absorbance indicates light scattering due to precipitate formation.
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly higher than the vehicle (1% DMSO) control wells.
Caption: Workflow for a turbidimetric kinetic solubility assay.
References
BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95.
ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF.
BenchChem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
Bowen, W. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 796-805.
Technical Support Center: Stability Studies of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for conducting stability studies on Methyl 5-(tert-butyl)-1-phenyl-1H-pyr...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for conducting stability studies on Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. This document is structured to anticipate and address the practical challenges you may encounter, moving from frequently asked questions to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this molecule? Where should I expect degradation to occur?
A1: The structure of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate contains two primary points of potential chemical instability:
The Methyl Ester Group: The ester functional group (-COOCH₃) is the most significant liability. It is susceptible to hydrolysis , particularly under acidic or basic conditions, which would cleave the ester bond to form the corresponding carboxylic acid (5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylic acid) and methanol.[1][2] Base-catalyzed hydrolysis, also known as saponification, is typically irreversible and faster than acid-catalyzed hydrolysis.[3]
The Pyrazole Ring: While generally aromatic and stable, the pyrazole ring system can be susceptible to oxidative degradation or photodegradation under harsh conditions.[4][5][6] The specific degradation pathway would depend on the stressor (e.g., oxidant, light wavelength), but could involve ring opening or modification.[5]
The bulky tert-butyl and phenyl groups are relatively inert but sterically and electronically influence the reactivity of the adjacent functional groups.
Q2: How does solvent choice impact the stability of my compound?
A2: Solvent selection is critical as it directly influences degradation kinetics.[7] The key solvent properties to consider are polarity and proticity.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can actively participate in degradation. Water is a reactant in hydrolysis.[1] Alcohols can potentially perform transesterification under catalytic conditions. Furthermore, polar protic solvents excel at stabilizing charged intermediates and transition states, which can accelerate reactions like hydrolysis.[8][9]
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents are generally less reactive towards the solute. However, their polarity can still influence reaction rates by stabilizing polar transition states.[10] A critical pitfall is the presence of trace amounts of water, which can be sufficient to cause slow hydrolysis over time.
Nonpolar Solvents (e.g., Hexane, Toluene): Degradation, particularly hydrolysis, is significantly slower in these solvents due to the poor solubility of water and the inability of the solvent to stabilize polar or ionic intermediates.[8]
Q3: I'm seeing a new peak in my HPLC analysis of a sample stored in acetonitrile. What could it be?
A3: This is a common issue. While acetonitrile (ACN) is aprotic, "anhydrous" or "HPLC-grade" ACN still contains trace amounts of water. Over time, especially if the sample is exposed to the atmosphere, this water can be sufficient to cause slow hydrolysis of the methyl ester. The new, typically more polar peak that elutes earlier on a reverse-phase column is likely the carboxylic acid degradant.
To confirm, you can:
Spike your sample: Intentionally synthesize or procure the suspected carboxylic acid degradant and spike it into your sample. If your new peak increases in size, its identity is confirmed.
Use LC-MS: Mass spectrometry is a powerful tool to identify the molecular weight of the new peak. The carboxylic acid will have a molecular weight difference of -14 Da (loss of CH₂, or more accurately, substitution of -CH₃ with -H) compared to the parent compound.
Q4: What are the essential components of a forced degradation study for this molecule?
A4: A forced degradation or stress testing study is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[11][12] According to ICH guidelines, you should expose the compound to the following conditions:[11][13]
Acid Hydrolysis: 0.1 M HCl at room temperature, potentially heated to 50-60°C if no degradation is observed.[14]
Base Hydrolysis: 0.1 M NaOH at room temperature. This reaction is often rapid.
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Stress: Dry heat (e.g., 80°C) on the solid compound.
Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the degradants from the parent compound.[14]
Troubleshooting Guides & Protocols
Guide 1: Protocol for a Comprehensive Hydrolytic Stability Study
This protocol outlines the steps to assess the stability of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate against hydrolysis.
1. Stock Solution Preparation:
Prepare a concentrated stock solution of the compound in a Class A volumetric flask using a non-reactive solvent like acetonitrile (e.g., 1 mg/mL). This minimizes the amount of organic solvent in the final stress solution.
2. Stress Sample Preparation:
Acidic: Dilute an aliquot of the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
Basic: Dilute an aliquot of the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
Neutral: Dilute an aliquot of the stock solution with HPLC-grade water to a final concentration of ~100 µg/mL.
3. Incubation:
Store the prepared solutions at a controlled temperature (e.g., 50°C).
Pull aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Immediately quench the reaction. For the acidic sample, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH). For the basic sample, neutralize with acid (e.g., 0.1 M HCl). This prevents further degradation upon storage.[11]
4. Analysis:
Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile).[15][16] Monitor at a suitable UV wavelength.
Calculate the percentage of the parent compound remaining and the percentage of the primary degradant (the carboxylic acid) formed.
Causality Behind Choices:
Quenching/Neutralization: This is a critical step to ensure that the degradation observed is only from the incubation period, not from continued reaction in the autosampler vial.[11]
Controlled Temperature: Degradation reactions are temperature-dependent. A constant temperature ensures reproducible kinetic data.
Time Points: Multiple time points allow you to determine the rate of degradation.
Issue: You observe degradation in a sample that was not intentionally exposed to an oxidizing agent (e.g., a sample in THF or ether stored for a period).
Potential Cause: Peroxide formation in ether-based solvents. Solvents like Tetrahydrofuran (THF) and Diethyl Ether can form explosive peroxides over time when exposed to air and light. These peroxides are potent oxidizing agents that can degrade your compound.
Troubleshooting Steps:
Test the Solvent: Use commercially available peroxide test strips to check the solvent for contamination. Never use a solvent that tests positive for high levels of peroxides.
Use Fresh/Stabilized Solvents: Always use freshly opened bottles of ether solvents or those containing a stabilizer like Butylated Hydroxytoluene (BHT).
Purge with Inert Gas: Before preparing solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
Confirm Degradant Identity: Use LC-MS to analyze the degradation product. Oxidative degradation of the pyrazole ring may result in hydroxylated species or ring-opened products, which will have distinct molecular weights.[4]
Data Presentation & Visualization
Table 1: Predicted Stability of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate in Various Solvents
Solvent Class
Example Solvents
Primary Degradation Pathway
Predicted Stability
Key Considerations
Polar Protic
Water, Methanol
Hydrolysis
Low
Solvent acts as a reactant. Rate is pH-dependent.
Polar Aprotic
Acetonitrile, DMSO
Hydrolysis (trace water)
Moderate to High
Stability depends heavily on water content in the solvent.
Nonpolar Aprotic
Hexane, Toluene
Negligible
High
Limited solubility of the compound may be an issue.
Ethers
THF, Dioxane
Oxidation
Variable
Risk of peroxide formation leading to oxidative degradation.
Diagrams
Below are diagrams created using DOT language to visualize key workflows and concepts.
Diagram 1: Experimental Workflow for Stability Study Design
Caption: Workflow for designing and executing a stability study.
Caption: The main hydrolytic degradation pathway of the molecule.
Diagram 3: Troubleshooting Unexpected Degradation
Caption: Decision tree for identifying unknown degradation products.
References
Benchchem. (n.d.). Thermal Degradation Analysis of Dichlorobenzenesulphonate Pyrazole Compounds: A Technical Guide.
Wikipedia. (n.d.). Ester hydrolysis.
López-López, M., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances.
International Journal of Social Science and Education. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
Wikipedia. (n.d.). Solvent effects.
ResearchGate. (n.d.). Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint.
Beijing Institute of Technology. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics.
Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Acta Chimica Slovenica.
Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.
Feierman, D. A., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition.
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
Chemistry LibreTexts. (2024). 15.9: Hydrolysis of Esters.
IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
Royal Society of Chemistry. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning.
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
MedCrave. (2016). Forced Degradation Studies.
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
Avhad, D. N., & Kumar, A. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
Separation Science. (2025). Analytical Techniques In Stability Testing.
Technical Support Center: Improving Regioselectivity in the Synthesis of 1,5-Disubstituted Pyrazoles
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for a common and critical challenge in...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for a common and critical challenge in heterocyclic chemistry: controlling the regioselectivity in the synthesis of 1,5-disubstituted pyrazoles. As Senior Application Scientists, we understand that achieving the desired isomeric purity is paramount for the efficiency of your research and the viability of your drug candidates. This guide offers troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter in the lab.
Q1: I'm starting my pyrazole synthesis. What exactly is "regioselectivity" in this context, and why is it such a common problem?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. The classic and most widely used method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The problem arises because the substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2) that can initiate the reaction by attacking one of the two different carbonyl groups of the dicarbonyl compound.[4]
This leads to two possible reaction pathways, resulting in a mixture of two distinct regioisomeric pyrazoles: the 1,3,5-trisubstituted and the 1,3,4-trisubstituted products (or, in the context of your goal, the 1,5- and 1,3-disubstituted isomers if the 4-position of the dicarbonyl is unsubstituted).[4] These isomers often have very similar physical properties, making their separation by standard techniques like column chromatography difficult and costly, leading to reduced overall yield of the desired product.[5][6]
Caption: A troubleshooting workflow for improving regioselectivity.
Step 1: The Single Most Effective Change - Switch to a Fluorinated Alcohol Solvent
Field data and published literature strongly indicate that changing the solvent from a standard alcohol like ethanol to a fluorinated alcohol can dramatically improve regioselectivity. [5][6][7]Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly effective.
[5][6]
Why this works: Standard alcohols like ethanol are nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group, leading to intermediates that scramble the selectivity. TFE and HFIP are non-nucleophilic; they facilitate the reaction without competing, thus allowing the intrinsic electronic and steric factors of your reactants to dominate, which often leads to a single major regioisomer.
[7]
Data Presentation: Impact of Solvent on Regioisomeric Ratio
Table data synthesized from literature to illustrate the trend.[5][7]
Step 2: Adjust the pH
If solvent screening is insufficient, investigate the effect of pH. The relative nucleophilicity of the two hydrazine nitrogens can be modulated by acid or base.
Acidic Conditions: Adding a catalytic amount of an acid (e.g., acetic acid, HCl) can sometimes reverse or enhance selectivity depending on the substrates.
[2][4]* Basic Conditions: Using a base can also alter the reaction course. Some protocols report using bases to achieve high regioselectivity.
[8]
Step 3: Optimize the Temperature
Run the reaction at different temperatures (e.g., room temperature, 0°C, reflux) and monitor the isomeric ratio. Lower temperatures often favor the kinetically controlled product, which may be the isomer you desire.
Q4: I've tried optimizing conditions, but I still have selectivity issues. Are there more robust synthetic strategies to guarantee the formation of the 1,5-disubstituted isomer?
A4: Yes. If optimizing the classical condensation fails, it may be more efficient to change your overall strategy to one that offers inherent regiocontrol.
Use of 1,3-Dicarbonyl Surrogates: Instead of a 1,3-diketone, you can use precursors where the regiochemistry is "locked in." For example, reacting a hydrazine with a β-enaminone or an α,β-alkynyl ketone can provide a single regioisomer because the reactivity of the two electrophilic sites is now highly differentiated.
[4][9]2. Multi-Component and Cycloaddition Reactions: Modern organic chemistry offers highly regioselective methods. For instance, [3+2] cycloaddition reactions between alkynes and nitrile imines (generated in situ from hydrazonyl halides) can provide tetrasubstituted pyrazoles with excellent regiocontrol under the right conditions.
[8][10]3. Flow Chemistry: For process development and scale-up, flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing. [11][12]This enhanced control can significantly improve the regioselectivity of pyrazole synthesis, providing a safer and more scalable alternative to batch processing.
[11][12][13]
Experimental Protocols
Protocol 1: Standard Synthesis in Ethanol (Often yields mixtures)
This protocol describes a general procedure for the condensation of a 1,3-diketone with a substituted hydrazine in ethanol, which frequently results in poor regioselectivity.
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).
Solvent Addition: Add absolute ethanol (5-10 mL per mmol of dicarbonyl).
Reagent Addition: While stirring, slowly add the substituted hydrazine (e.g., methylhydrazine or phenylhydrazine, 1.1 eq). If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added.
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography. The two regioisomers will likely co-elute or elute very closely.
Protocol 2: Improved Regioselective Synthesis in HFIP
This modified protocol utilizes a fluorinated alcohol to dramatically enhance regioselectivity, based on published findings.
[5][6][7]
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (2-3 mL per mmol of dicarbonyl). Caution: HFIP is volatile and corrosive; handle in a well-ventilated fume hood.
Reagent Addition: While stirring at room temperature, slowly add the substituted hydrazine (1.1 eq) dropwise over 5 minutes. The reaction is often exothermic.
Reaction: Stir the mixture at room temperature. The reaction is typically much faster than in ethanol; monitor by TLC. It is often complete within 1 hour.
[7]5. Workup: Remove the HFIP under reduced pressure (a rotary evaporator connected to a cold trap is effective).
Purification: Dissolve the residue in ethyl acetate, wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product should show a vast excess of one regioisomer, simplifying or even eliminating the need for extensive chromatographic separation.
References
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]
Wang, Y., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
Al-Mousawi, S. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). ResearchGate. [Link]
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). PubMed. [Link]
Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. [Link]
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). ResearchGate. [Link]
Sauthof, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. [Link]
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. [Link]
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. [Link]
Technical Support Center: Degradation Pathways of Pyrazole-4-Carboxylate Esters
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for pyrazole-4-carboxylate esters. As a Senior Application Scientist, I've designed this guide to address the common stab...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for pyrazole-4-carboxylate esters. As a Senior Application Scientist, I've designed this guide to address the common stability challenges and experimental questions encountered when working with this important class of compounds. Pyrazole-4-carboxylate esters are versatile intermediates in pharmaceuticals and agrochemicals, but their susceptibility to degradation can pose significant hurdles.[1] This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and control the degradation of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of pyrazole-4-carboxylate esters.
Q1: What are the primary degradation pathways for pyrazole-4-carboxylate esters?
A1: The three most common degradation pathways are hydrolytic, oxidative, and photolytic degradation. The ester functional group is the most frequent point of initial attack, particularly via hydrolysis. However, the pyrazole ring itself can be susceptible to oxidation and photodegradation depending on its substitution pattern and the experimental conditions.
Q2: My pyrazole ester seems to be rapidly degrading in my aqueous assay buffer. What is the likely cause?
A2: The most likely cause is pH-dependent hydrolysis of the ester bond. Pyrazole ester derivatives have been shown to degrade rapidly in buffers with a basic pH, such as pH 8, sometimes with a half-life of only one to two hours.[2] This base-catalyzed hydrolysis cleaves the ester into its constituent pyrazole carboxylic acid and the corresponding alcohol, which are often inactive.[2]
Q3: Are the degradation products of pyrazole-4-carboxylate esters biologically active?
A3: Generally, the primary degradation products from ester hydrolysis (the pyrazole carboxylic acid and the alcohol) are inactive.[2] This loss of activity upon degradation is a critical consideration in drug development, as it directly impacts the compound's effective concentration and shelf-life. The activity of oxidative or photolytic degradants is compound-specific and must be evaluated on a case-by-case basis.
Q4: How does the structure of the pyrazole ring affect its stability?
A4: The substitution pattern on the pyrazole ring significantly influences its stability. Electron-withdrawing groups can affect the reactivity of the ester linkage. Furthermore, the pyrazole ring itself provides stability against certain enzymes, such as AmpC β-lactamase in specific drug contexts, highlighting its role in the overall stability of a molecule.[3] However, the nitrogen atoms in the ring can also be sites for oxidative attack.
Part 2: Troubleshooting Experimental Instability
This section provides a question-and-answer guide to troubleshoot specific problems you might encounter during your experiments.
Q5: I've confirmed my ester is hydrolyzing. How can I improve its stability in my assay?
A5: There are several strategies to mitigate hydrolysis:
pH Optimization: If your experiment allows, lower the pH of your buffer. Hydrolysis is often significantly slower in neutral or slightly acidic conditions compared to basic conditions.
Structural Modification: A medicinal chemistry approach involves introducing bulky chemical groups near the ester bond. For example, adding substituents to the ortho positions of an aryl ring in a phenyl ester can sterically hinder the approach of water or hydroxide ions, thereby slowing the rate of hydrolysis.[2]
Use of Isosteres: Consider replacing the ester with a more stable, non-hydrolyzable isostere, such as an amide or an ether, if the ester is not essential for the compound's mechanism of action.[2]
Minimize Time in Solution: Prepare solutions fresh and minimize the time the compound spends in aqueous buffer before analysis or use in an assay.
Q6: I am observing unexpected degradation, even under neutral pH. What else could be happening?
A6: If hydrolysis is unlikely, consider oxidative degradation. For some pyrazole derivatives, the primary degradation pathway can be oxidative, even in aqueous buffers.[4] This can be exacerbated by the presence of reactive oxygen species (ROS).
Check Your Reagents: Ensure your solvents and reagents are free of peroxides.
Consider Antioxidants: In some cases, adding antioxidants can help, but be aware that in specific contexts, agents like ascorbate have been observed to paradoxically accelerate degradation.[4]
Inert Atmosphere: If your compound is particularly sensitive, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q7: My chromatogram (HPLC/LC-MS) shows multiple new peaks after my experiment. How can I identify the degradation products?
A7: Mass spectrometry (MS) is the most powerful tool for identifying degradation products. By comparing the mass-to-charge ratio (m/z) of the new peaks to your parent compound, you can deduce the chemical transformation.
Observed Mass Change
Potential Degradation Pathway
Explanation
- R'OH + H₂O
Hydrolysis
The ester group (–COOR') is replaced by a carboxylic acid (–COOH). The net change depends on the specific ester.
+16 Da
Oxidation
Addition of an oxygen atom (e.g., N-oxide formation on the pyrazole ring or hydroxylation).
-2 Da
Dehydrogenation (Oxidation)
Loss of two hydrogen atoms to form a double bond.
Variable
Photodegradation
Can result in complex rearrangements, dimerizations, or fragmentations.[5]
A systematic fragmentation study using GC-MS or LC-MS/MS can further help elucidate the structures of the degradants.[6]
Part 3: Mechanistic Pathways and Visualization
A deeper understanding of the degradation mechanisms is key to rationally designing stable molecules and robust experiments.
Mechanism 1: Hydrolysis
Ester hydrolysis is the most common degradation route and can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis: This is typically the most problematic pathway for pyrazole-4-carboxylate esters in biological and pharmaceutical settings.[2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group and forming the pyrazole-4-carboxylate anion.
Acid-Catalyzed Hydrolysis: This pathway involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This pathway is generally slower than base-catalyzed hydrolysis for these esters.
Caption: Base-catalyzed hydrolysis of a pyrazole-4-carboxylate ester.
Mechanism 2: Oxidation
Oxidation can occur at several sites on the molecule. The pyrazole ring, particularly the nitrogen atoms, can be susceptible to oxidation, leading to the formation of N-oxides. The substituents on the pyrazole ring or the ester alkyl group can also be sites of oxidative attack, leading to hydroxylated byproducts. The initial degradation of some pyrazole derivatives has been shown to be oxidative in nature.[4]
Caption: Overview of primary degradation pathways.
Part 4: Protocol Hub
These validated protocols provide a starting point for assessing the stability of your pyrazole-4-carboxylate esters.
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of a compound. This protocol is based on ICH Q1A/Q1B guidelines.[7]
Objective: To generate likely degradation products under various stress conditions for analytical method validation and stability assessment.
Materials:
Pyrazole-4-carboxylate ester of interest
HPLC-grade water, acetonitrile, and methanol
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Calibrated oven, photostability chamber
HPLC or UPLC system with a UV/PDA detector and/or mass spectrometer
Workflow:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure:
Sample Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL in an organic solvent like acetonitrile). Prepare separate aliquots for each stress condition.
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C). Collect time points (e.g., 2, 8, 24 hours).
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot. Incubate at room temperature. Due to the high reactivity, collect time points more frequently (e.g., 5, 15, 30, 60 minutes).[2]
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot. Incubate at room temperature, protected from light. Collect time points (e.g., 2, 8, 24 hours).
Thermal Degradation: Store the compound as a solid in a calibrated oven (e.g., 80°C). A parallel study in solution can also be performed.
Photolytic Degradation: Expose the compound (solid and in solution) to a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil.
Quenching and Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration.
Analysis: Analyze all stressed samples and an unstressed control by a stability-indicating HPLC method (preferably with MS detection). Aim for 5-20% degradation to ensure that secondary degradation is minimized.[7]
References
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Google AI Search.
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH.
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google AI Search.
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024).
Sildenafil. (n.d.). Wikipedia.
Ethyl 1H-pyrazole-4-carboxyl
Recent Advances in the Synthesis of Pyrazole Deriv
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
"optimization of reaction conditions for pyrazole synthesis using beta-ketoesters"
Technical Support Center: Optimization of Pyrazole Synthesis Using β-Ketoesters Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Optimization of Pyrazole Synthesis Using β-Ketoesters
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This guide provides in-depth, field-proven insights into optimizing the Knorr pyrazole synthesis and related methodologies that utilize β-ketoesters. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring you can navigate the complexities of this vital heterocyclic synthesis with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of pyrazoles from β-ketoesters, providing the core knowledge needed to make informed experimental decisions.
Q1: What is the fundamental mechanism of pyrazole synthesis from a β-ketoester and a hydrazine?
A1: The reaction, known as the Knorr pyrazole synthesis, is a cornerstone transformation in heterocyclic chemistry.[1][2] It proceeds through a two-step condensation-cyclization sequence. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester (typically the more electrophilic ketone) to form a hydrazone intermediate.[2] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining ester carbonyl.[3] Subsequent elimination of alcohol (from the ester) and water leads to the formation of a stable, aromatic pyrazolone ring, which is a tautomer of the corresponding hydroxypyrazole.[2] The reaction is often catalyzed by acid.[1][4]
Caption: General mechanism of Knorr pyrazolone synthesis.
Q2: How do I choose the appropriate catalyst? Acidic vs. Basic Conditions.
A2: The choice between acidic and basic catalysis is critical and depends on the specific substrates and desired outcome.
Acid Catalysis: This is the most common approach for the Knorr synthesis.[5] A catalytic amount of a protic acid, such as glacial acetic acid or a mineral acid, is often used.[6] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[7] This is generally effective for simple hydrazines and β-ketoesters.
Lewis Acid Catalysis: Lewis acids like nano-ZnO can also be employed to improve yields.[6] They function by activating and stabilizing the enol tautomer of the β-ketoester, which can facilitate cyclization.[8]
Basic Conditions: While less common for the classic Knorr synthesis, basic conditions are used in related pyrazole syntheses, particularly those involving Michael acceptors.[9] For the β-ketoester reaction, strong bases are typically used in the synthesis of the β-ketoester itself, not the cyclization step.[10][11]
Q3: How can I control regioselectivity when using an unsymmetrical β-ketoester?
A3: Controlling regioselectivity is one of the most significant challenges in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[12][13] The reaction can produce two different constitutional isomers depending on which carbonyl the substituted hydrazine initially attacks.[12][14] Several factors influence the outcome:
Electronic Effects: The initial attack usually occurs at the more electrophilic carbonyl carbon. An electron-withdrawing group (like a CF₃ group) will activate the adjacent carbonyl, making it the preferred site of attack.[13]
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[13][15]
Solvent Choice: Solvent polarity can have a dramatic effect. Highly polar, hydrogen-bond-donating fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), have been shown to significantly improve regioselectivity in favor of one isomer.[12][16]
pH Control: The pH of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity compared to neutral conditions.[13]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction yield is consistently low or the reaction has stalled.
Probable Cause A: Incomplete Reaction. The reaction may not be reaching completion due to insufficient activation energy or time.
Solution:
Increase Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the starting materials before workup.[2][6]
Increase Temperature: Many condensation reactions require heating. Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, acetic acid) is a standard practice.[3][6]
Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6][17]
Probable Cause B: Suboptimal Catalyst. The choice and amount of catalyst may be inappropriate for your specific substrates.
Solution:
Switch Catalyst Type: If using a weak acid like acetic acid with unreactive substrates, consider a stronger mineral acid catalyst.
Optimize Catalyst Loading: While catalytic, the amount of acid can be crucial. Start with a few drops of glacial acetic acid and titrate up if necessary.[1][2] For some modern protocols, specific Lewis acids or other catalysts have been shown to be highly effective.[6][8]
Probable Cause C: Purity of Starting Materials. Impurities in either the β-ketoester or the hydrazine can inhibit the reaction or lead to side products.[15]
Solution:
Verify Purity: Ensure the purity of your starting materials (ideally >98%) using techniques like NMR or GC-MS.[15]
Purify Reagents: If purity is questionable, purify the β-ketoester by distillation and the hydrazine (if it's a solid salt) by recrystallization. Hydrazine hydrate can be used directly but its concentration should be known.
Problem 2: My main product is contaminated with a significant amount of a regioisomer.
Probable Cause: Lack of Regiocontrol. As discussed in FAQ Q3, the reaction conditions are not selective for your unsymmetrical β-ketoester.
Solution:
Solvent Screening: This is the most powerful tool. Re-run the reaction in different solvents, paying close attention to fluorinated alcohols (TFE, HFIP), which are known to enhance selectivity.[12][16] Compare the results to standard solvents like ethanol.
Temperature Adjustment: Run the reaction at a lower temperature. While this will slow the reaction rate, it can sometimes increase the selectivity by favoring the pathway with the lower activation energy.
pH Modification: Add a controlled amount of acid (e.g., acetic acid) or base and analyze the resulting isomeric ratio. The optimal pH can be highly substrate-dependent.[13]
Problem 3: I am observing unexpected side products and discoloration.
Probable Cause A: Hydrazine Decomposition. Hydrazine and its derivatives can be unstable, especially when heated or in the presence of air, leading to colored impurities.[18]
Solution:
Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidative decomposition.[18]
Use Hydrazine Salts: Hydrazine hydrochlorides or sulfates are often more stable and easier to handle than free hydrazines. A base (like sodium acetate) can be added to liberate the free hydrazine in situ.
Probable Cause B: Self-Condensation of β-Ketoester. Under certain conditions, particularly basic ones, β-ketoesters can undergo self-condensation.
Solution:
Control Stoichiometry: Ensure the hydrazine is added to the β-ketoester (or that they are mixed before heating) to favor the desired bimolecular reaction. Use a slight excess of hydrazine if necessary.[2]
Maintain Acidic/Neutral pH: Avoid basic conditions unless specifically required by the protocol to minimize enolate-driven side reactions.
Technical Support Center: Navigating the Challenges of Screening Hydrophobic Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenges encoun...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenges encountered during the biological screening of hydrophobic pyrazole compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] However, their inherent hydrophobicity often presents significant hurdles in aqueous biological assays, leading to unreliable and misleading data. This resource will equip you with the knowledge and protocols to overcome these obstacles and ensure the scientific integrity of your screening campaigns.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions for Common Problems
Q1: My hydrophobic pyrazole compound shows poor solubility in my aqueous assay buffer, even with DMSO. What are my options?
A1: This is a primary challenge. Beyond simply increasing the DMSO concentration (which can introduce its own artifacts), consider these formulation strategies:
Co-solvents: While DMSO is common, other water-miscible organic solvents like dimethylacetamide (DMA) can be explored.[5] It is critical to keep the final concentration low to prevent solvent-induced toxicity.[5]
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, enabling them to encapsulate hydrophobic molecules and increase their aqueous solubility.[5][6][7][8] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin, are particularly effective and have reduced toxicity.[8]
Detergents/Surfactants: Non-ionic detergents like Tween-80 or Pluronic F68 can be used to solubilize your compounds.[5] It's crucial to work above the detergent's critical micelle concentration (CMC).[5]
pH Adjustment: For ionizable pyrazole compounds, adjusting the buffer's pH can significantly enhance solubility.[5]
Q2: I'm observing inconsistent results and high variability in my screening data. Could this be related to compound precipitation?
A2: Absolutely. Hydrophobic compounds can precipitate out of the aqueous assay buffer, especially when transitioning from a DMSO stock solution.[9][10] This precipitation reduces the effective concentration of your compound, leading to inconsistent results.[11] The degree of precipitation can be influenced by factors like mixing speed and even the type of pipetting (manual vs. automated).[9][10]
Q3: What is compound aggregation, and how can it affect my results?
A3: Compound aggregation is a frequent source of assay interference in high-throughput screening (HTS).[12] Hydrophobic molecules can form colloidal aggregates in solution, which can non-specifically inhibit enzymes or disrupt other biological processes, leading to false-positive results.[12][13] This phenomenon is a significant concern as it is reproducible and can appear concentration-dependent, mimicking true biological activity.[13]
Q4: How can I differentiate between true biological activity and non-specific effects caused by my hydrophobic pyrazole compounds?
A4: This is a critical aspect of hit validation. Here are some key strategies:
Counter-screens: Employ assays specifically designed to detect non-specific mechanisms. For instance, an AmpC β-lactamase counter-screen is widely used to identify aggregators.[12]
Orthogonal Assays: Confirm your hits using a different assay format that measures the same biological endpoint but with a different detection method.[14]
Detergent Sensitivity: The activity of aggregating compounds is often significantly reduced in the presence of non-ionic detergents like Triton X-100.[12][13]
Structure-Activity Relationship (SAR) Analysis: If minor structural modifications to your pyrazole lead to drastic changes in activity, it's more likely to be a specific interaction. Non-specific effects are often less sensitive to small structural changes.[15]
Q5: What is non-specific binding, and how can I minimize it?
A5: Non-specific binding is the adsorption of your compound to surfaces other than its intended biological target, such as plasticware, pipette tips, or proteins in the assay medium.[5][16] This is a common issue with hydrophobic compounds due to favorable hydrophobic interactions with these surfaces.[5] To minimize this:
Use of Detergents: A low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help prevent surface binding.[5]
Low-Binding Plates: Utilize microplates specifically designed to reduce non-specific binding.
Bovine Serum Albumin (BSA): Including BSA in your buffer can act as a "blocker" by occupying non-specific binding sites.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Tackling Poor Aqueous Solubility
Poor solubility is the root of many issues with hydrophobic pyrazoles. A systematic approach to improving solubility is essential for obtaining reliable data.
Caption: Workflow for addressing poor compound solubility.
Prepare a stock solution of your pyrazole compound in 100% DMSO at a high concentration (e.g., 10 mM).
Prepare a series of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) solutions in your aqueous assay buffer at various concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).
Add a small aliquot of the compound stock solution to each HP-β-CD solution and the buffer-only control to achieve the final desired assay concentration. Ensure the final DMSO concentration is consistent across all samples and below a level that affects the assay (typically ≤ 1%).
Incubate the samples at the assay temperature for a set period (e.g., 30 minutes).
Visually inspect for precipitation or measure turbidity using a nephelometer or plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
Select the lowest concentration of HP-β-CD that maintains the compound in solution for use in your screening assay.
Guide 2: Identifying and Mitigating Compound Aggregation
Compound aggregation is a notorious source of false positives in HTS.[12] Proactively identifying and mitigating this phenomenon is crucial.
Caption: Workflow for identifying compound aggregation.
Perform your primary biological assay to generate a dose-response curve for your hit pyrazole compound.
Repeat the assay under identical conditions, but with the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[13]
Compare the IC50 values from the two experiments.
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent is a strong indicator that the compound's activity is mediated by aggregation.[12]
Hydrophobic compounds are prone to binding to various surfaces, which can deplete the available compound concentration and lead to inaccurate results.[5][16]
Caption: Workflow for minimizing non-specific binding.
Prepare your pyrazole compound in the final assay buffer at the desired screening concentration.
Dispense the solution into the wells of the microplate you intend to use for your screen.
Incubate the plate under the same conditions as your actual assay (time and temperature).
At various time points (e.g., 0, 30, 60, 120 minutes), collect samples from the wells.
Quantify the concentration of the pyrazole compound in the collected samples using a sensitive analytical method like LC-MS/MS.
Compare the measured concentrations to the initial concentration. A significant decrease over time indicates non-specific binding to the plate.
Repeat the experiment with different plates (e.g., low-binding plates) or with the addition of agents like 0.01% Tween-20 or 0.1% BSA to identify conditions that minimize compound loss.
By systematically addressing these challenges, researchers can significantly improve the quality and reliability of their biological screening data for hydrophobic pyrazole compounds, ultimately leading to more robust and translatable drug discovery outcomes.
References
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]
Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]
Chapter 1: HTS Methods: Assay Design and Optimisation. Books - The Royal Society of Chemistry. Available from: [Link]
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Available from: [Link]
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available from: [Link]
Introduction - High-Throughput Screening Center. Available from: [Link]
On-line Software. Virtual Computational Chemistry Laboratory. Available from: [Link]
Optimization of the cydex blue assay: A one-step colorimetric protein assay using cyclodextrins and compatible with detergents and reducers. Research journals - PLOS. Available from: [Link]
Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
Basics of HTS Assay Design and Optimization (Chapter 12). Chemical Genomics. Available from: [Link]
Predicting Solubility. Rowan Scientific. Available from: [Link]
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]
Tackling assay interference associated with small molecules. PubMed. Available from: [Link]
Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available from: [Link]
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available from: [Link]
Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Available from: [Link]
CAUSol solubility prediction tool: Part 1. Bao Nguyen Research Group. Available from: [Link]
A single step protein assay that is both detergent and reducer compatible: The cydex blue assay. PubMed. Available from: [Link]
Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. PMC - PubMed Central. Available from: [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]
A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Publications. Available from: [Link]
Ligand Screening of Membrane Proteins Embedded in Nanodiscs: How to Manage Non-Specific Interactions in Weak Affinity Chromatography?. MDPI. Available from: [Link]
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Available from: [Link]
Tackling assay interference associated with small molecules. ResearchGate. Available from: [Link]
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available from: [Link]
On-Bead Screening of Combinatorial Libraries: Reduction of Nonspecific Binding by Decreasing Surface Ligand Density. PMC - NIH. Available from: [Link]
Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. PMC - NIH. Available from: [Link]
Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. Available from: [Link]
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Available from: [Link]
In vitro methods to assess drug precipitation. ResearchGate. Available from: [Link]
Synthesis and biological evaluation of novel pyrazole compounds. PubMed. Available from: [Link]
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available from: [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]
Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available from: [Link]
Hydrophobic tagging of small molecules: an overview of the literature and future outlook. Available from: [Link]
A Comparative Guide to Pyrazole Carboxylate Derivatives in Drug Discovery: Analyzing Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole Nucleus as a Privileged Scaffold In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjace...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Pyrazole Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1][2] Its structural versatility, electronic properties, and ability to serve as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets.[1] Consequently, pyrazole derivatives have been successfully developed into drugs for a multitude of conditions, including inflammation, cancer, obesity, and neurological disorders.[3][4][5]
This guide provides a comparative analysis of pyrazole derivatives, using Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate as a central reference structure. We will dissect its constituent parts—the N1-phenyl group, the C5-tert-butyl substituent, and the C4-methyl carboxylate moiety—and compare their influence on biological activity against well-established pyrazole-based drugs and clinical candidates. By examining archetypal examples like the anti-inflammatory drug Celecoxib, the withdrawn anti-obesity agent Rimonabant, and various kinase inhibitors, we will elucidate the critical structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable chemical class.
Structural Dissection of the Core Molecule
The therapeutic action of a pyrazole derivative is profoundly influenced by the nature and position of its substituents.[2] Let's analyze the key functional groups of our reference molecule, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
The N1-Phenyl Group: Substitution at the N1 position is critical for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. A phenyl group at this position, as seen in many active compounds, significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It also provides a scaffold for further modification to optimize target binding.
The C5-tert-Butyl Group: The bulky tert-butyl group at the C5 position introduces significant steric hindrance. This can play a crucial role in conferring selectivity for a specific biological target by preventing the molecule from fitting into the binding sites of off-target proteins. Its lipophilic nature also contributes to the overall solubility profile of the compound.
The C4-Methyl Carboxylate Group: The ester group at the C4 position acts as a hydrogen bond acceptor and can be crucial for anchoring the molecule within a receptor's active site. It can be hydrolyzed in vivo to the corresponding carboxylic acid, which may alter the compound's activity, solubility, and clearance profile. This position is a common point for modification to fine-tune activity.
Comparative Analysis with Archetypal Pyrazole Derivatives
To understand the functional implications of these structural features, we will compare our reference molecule to established pyrazole drugs that target different physiological systems.
Case Study 1: Anti-Inflammatory COX-2 Inhibitors (e.g., Celecoxib)
Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of pain and inflammation.[6][7]
Structural Comparison: Like our reference molecule, Celecoxib features an N1-phenyl group. However, Celecoxib's key to selectivity lies in its 1,5-diarylpyrazole structure, with a p-sulfonamide-substituted phenyl ring at N1 and a p-tolyl group at C5.[8] The sulfonamide group binds to a specific hydrophilic side pocket present in the COX-2 active site but not in the related COX-1 enzyme, thereby conferring its selectivity.[8][9]
SAR Insights: The trifluoromethyl (CF3) group on Celecoxib's pyrazole ring, compared to the tert-butyl group on our reference molecule, highlights a key design principle. While both are bulky, the CF3 group is a strong electron-withdrawing group, altering the electronic properties of the ring. This comparison underscores that both steric bulk and electronic effects are pivotal in achieving target-specific interactions. The absence of a sulfonamide moiety on our reference molecule suggests it is unlikely to be a potent and selective COX-2 inhibitor in the same manner as Celecoxib.
Mechanism of COX-2 Inhibition by Pyrazole Derivatives
The diagram below illustrates the general mechanism by which pyrazole-based inhibitors like Celecoxib block the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are inflammatory mediators.
Caption: Workflow of COX-2 enzyme inhibition.
Case Study 2: CNS-Acting Agents (e.g., Rimonabant)
Rimonabant was developed as an anti-obesity drug that acts as an inverse agonist for the cannabinoid receptor CB1.[10] Although withdrawn from the market due to psychiatric side effects, its structure provides valuable SAR insights.[11]
Structural Comparison: Rimonabant is a 1,5-diaryl pyrazole, similar to Celecoxib, but with different substituents tailored for the CB1 receptor.[12] It features a 2,4-dichlorophenyl group at N1 and a 4-chlorophenyl group at C5. Critically, instead of a simple ester or acidic moiety, Rimonabant has a large N-piperidinyl-carboxamide group at the C3 position.[12]
SAR Insights: This highlights the importance of substituent position. While our reference molecule is substituted at C4 and C5, Rimonabant's key pharmacophore is at C3. The bulky, lipophilic groups at N1 and C5 are essential for occupying the hydrophobic pockets of the CB1 receptor, while the C3-carboxamide moiety forms crucial interactions that determine its antagonist/inverse agonist activity.[11] This demonstrates that modifying the substitution pattern around the pyrazole core can completely redirect the molecule's therapeutic target from an enzyme (COX-2) to a G-protein coupled receptor (CB1).
Case Study 3: Kinase Inhibitors
The pyrazole scaffold is a mainstay in the development of kinase inhibitors for cancer therapy.[13] Kinases are a large family of enzymes, and designing selective inhibitors is a significant challenge. Pyrazole derivatives have been successfully developed to target various kinases, including EGFR, VEGFR, and JAK.[14][15]
Structural Comparison: Pyrazole-based kinase inhibitors are structurally diverse. For example, Ruxolitinib, a JAK1/JAK2 inhibitor, features a pyrazole ring attached to a pyrrolo[2,3-d]pyrimidine scaffold.[15] Others utilize substitutions that mimic the adenine region of ATP to compete for the kinase's binding site. The specific pattern of hydrogen bond donors and acceptors, along with hydrophobic substituents that interact with distinct pockets in the kinase domain, dictates selectivity.[13]
SAR Insights: The substituents on the pyrazole ring are tuned to achieve potency and selectivity for a specific kinase. For instance, an ortho substitution on the N1-phenyl ring of the JAK1 inhibitor Golidocitinib was found to be important for its selectivity over JAK2.[15] This contrasts with our reference molecule's unsubstituted phenyl ring. The tert-butyl group at C5 could potentially be leveraged to confer selectivity by targeting a specific hydrophobic pocket in a kinase active site. The C4-carboxylate provides a vector for modification to enhance binding or improve physicochemical properties.
The table below summarizes the performance of several pyrazole-based kinase inhibitors against their respective targets.
To facilitate further research in this area, we provide standardized protocols for the synthesis and evaluation of pyrazole carboxylate derivatives.
Protocol 1: General Synthesis of 1,5-Disubstituted-1H-pyrazole-4-carboxylates
This protocol is adapted from established methods for synthesizing pyrazole derivatives via condensation and cyclization.[17] It can be modified for the synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Synthetic Pathway
Caption: General synthesis of 1,5-disubstituted pyrazole-4-carboxylates.
Step-by-Step Methodology:
Step 1: Formation of the Enaminone Intermediate.
To a solution of a suitable 1,3-dicarbonyl compound (e.g., methyl 4,4-dimethyl-3-oxopentanoate) (1.0 eq) in dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).
Stir the reaction mixture at 100 °C for 5 hours, monitoring by TLC.
Upon completion, remove the solvent under reduced pressure to yield the crude β-enamino diketone intermediate. This product is often used in the next step without further purification.
Step 2: Cyclization to form the Pyrazole Ring.
Dissolve the crude intermediate from Step 1 (1.0 eq) in absolute ethanol.
Add phenylhydrazine hydrochloride (1.1 eq) and a mild base such as sodium bicarbonate (3.0 eq) to the solution.
Reflux the mixture for 2-4 hours, monitoring reaction completion by TLC.
After cooling, evaporate the solvent under reduced pressure.
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain the final pyrazole carboxylate.
Characterization:
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a common method to assess the inhibitory activity of a synthesized compound against a target kinase.
Step-by-Step Methodology:
Reagents and Materials: Recombinant human EGFR enzyme, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
Assay Preparation:
Prepare serial dilutions of the test compound (e.g., Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate) in DMSO, then dilute further in kinase buffer.
In a 96-well plate, add the diluted compound, the poly(Glu, Tyr) substrate, and the EGFR enzyme solution. Include wells for a positive control (known inhibitor like Erlotinib) and a negative control (DMSO vehicle).
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
Initiation of Kinase Reaction:
Initiate the reaction by adding ATP to each well.
Incubate the plate at 30 °C for 1 hour.
Detection and Measurement:
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system as per the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Measure luminescence using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The analysis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate in the context of other bioactive pyrazole derivatives reveals the profound impact of substitution patterns on biological activity. While the N1-phenyl and C5-tert-butyl groups provide a lipophilic and sterically defined core, the molecule lacks the specific functional groups required for potent and selective inhibition of well-known targets like COX-2 or the CB1 receptor.
However, its true potential may lie in other areas, such as kinase inhibition, where the unique combination of its substituents could confer selectivity for a yet-to-be-identified target. The C4-carboxylate position serves as an ideal handle for the creation of compound libraries to screen against various enzyme families. Future research should focus on synthesizing analogs of this core structure and evaluating their activity in broad-based phenotypic screens or against specific panels of therapeutic targets like kinases or proteases. The versatility of the pyrazole scaffold ensures that even simple derivatives can serve as the starting point for the discovery of next-generation therapeutics.
References
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Bentham Science.
Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com.
Abdel-Maksoud, M. S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed.
"comparative analysis of the biological activity of pyrazole-4-carboxylates"
A Comparative Guide to the Biological Activity of Pyrazole-4-Carboxylates This guide provides a detailed comparative analysis of the biological activities of pyrazole-4-carboxylate derivatives, a class of heterocyclic co...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide to the Biological Activity of Pyrazole-4-Carboxylates
This guide provides a detailed comparative analysis of the biological activities of pyrazole-4-carboxylate derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will explore their synthesis, structure-activity relationships (SAR), and diverse pharmacological effects, supported by experimental data and protocols. The pyrazole nucleus is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4]
The Pyrazole-4-Carboxylate Scaffold: Synthesis and Significance
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which serves as a crucial building block in the development of therapeutic agents.[3][4] The introduction of a carboxylate group at the 4-position, along with various substituents on the pyrazole ring and phenyl groups, allows for the fine-tuning of the molecule's physicochemical properties and biological targets.
A common and efficient method for synthesizing the core structure is the Vilsmeier-Haack reaction, which involves the cyclization of hydrazones derived from β-keto esters.[5] This method's versatility allows for the introduction of diverse substituents, paving the way for the creation of extensive compound libraries for screening. Microwave-assisted synthesis has also been shown to significantly increase yields and reduce reaction times.[5]
Below is a generalized workflow for the synthesis of 1H-pyrazole-4-carboxylic acid esters.
Figure 1: Generalized workflow for Vilsmeier cyclization.
Comparative Analysis of Biological Activities
The true value of the pyrazole-4-carboxylate scaffold lies in its functional diversity. By modifying the substituents at various positions, researchers can target a wide array of biological pathways.
Antimicrobial Activity
Microbial resistance is a growing threat, necessitating the discovery of novel antimicrobial agents.[6] Pyrazole-4-carboxamide derivatives have shown significant potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7] The antimicrobial efficacy is heavily influenced by the nature of the substituents on the phenyl ring. For instance, compounds with electron-donating groups have displayed notable inhibition of bacterial growth.[8]
The mechanism often involves interactions with essential microbial enzymes or disruption of the cell membrane. The specificity towards Gram-positive bacteria in some derivatives might be due to better interactions with their macromolecular network compared to the more complex outer membrane of Gram-negative bacteria.[9]
Table 1: Comparative Antimicrobial Activity of Selected Pyrazole-4-Carboxamide Derivatives
| 5a, 5i, 5j | (Not specified) | C. albicans, A. niger (Fungi) | Potent Activity |[9] |
Note: "Potent" and "Significant" are as described in the source literature; specific MIC values were not always provided.
Anticancer Activity
Cancer is characterized by uncontrolled cell proliferation, making the inhibition of proliferative pathways a key therapeutic strategy.[10] Pyrazole derivatives have demonstrated considerable cytotoxicity against a variety of cancer cell lines.[10][11] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and suppression of key signaling kinases.[10]
For example, certain ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have shown potent inhibitory effects on cancer cell growth.[10] The presence of lipophilic and electron-withdrawing groups, such as chloro- or fluoro-phenyl moieties, has been shown to be beneficial for cytotoxic activity against cell lines like HeLa and MCF-7.[10]
Figure 2: Inhibition of a kinase cascade by pyrazole derivatives.
Table 2: Comparative Anticancer Activity of Selected Pyrazole Derivatives
Many pyrazole derivatives function as nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary target in inflammation.[14] This mechanism reduces the production of prostaglandins, key mediators of inflammation.[14] The well-known drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the scaffold's therapeutic importance.[14][15]
The anti-inflammatory potency of pyrazole-4-carboxylates is often evaluated using the carrageenan-induced rat paw edema model. Studies have shown that certain derivatives can produce edema inhibition comparable to or even exceeding that of standard drugs like diclofenac.[1][14]
Table 3: Comparative Anti-inflammatory Activity of Selected Pyrazole Derivatives
| 4 | (Not specified) | Better than Standard | Diclofenac sodium |[15] |
Antiviral Activity
The broad biological profile of pyrazoles extends to antiviral applications.[4] Derivatives have been synthesized and tested against a range of viruses, including the Newcastle disease virus (NDV) and various coronaviruses.[16][17] For example, specific hydrazone and thiazolidinedione derivatives of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole achieved 100% protection against NDV in experimental models.[16][18] The mechanism can involve inhibiting virus-induced processes or interacting with viral proteins.[16]
Structure-Activity Relationship (SAR) Insights
A review of the literature reveals several key SAR trends for pyrazole-4-carboxylates. The biological activity is critically dependent on the nature and position of substituents on the pyrazole and any associated aromatic rings.
Figure 3: Key structure-activity relationships for pyrazole derivatives.
N1-Position: Substitution with bulky aromatic groups, such as a 2,4-dichlorophenyl ring, is crucial for potent activity in certain receptor-antagonist roles.[19][20]
C3-Position: The presence of a carboxamide group is a common feature in many biologically active derivatives, contributing to both antimicrobial and anticancer effects.[9][12][21]
C5-Position: A para-substituted phenyl ring at this position often enhances potency across different activities. Electron-withdrawing groups like halogens (Cl, F, I) are particularly effective in anticancer and anti-inflammatory compounds.[10][19][20]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 1: General Synthesis of 1H-Pyrazole-4-Carboxylic Acid Esters
This protocol is adapted from conventional Vilsmeier cyclization methods.[5]
Reagent Preparation : Prepare a solution of hydrazone (0.001 mol) in 4 mL of dry N,N-Dimethylformamide (DMF).
Vilsmeier Reagent Formation : In a separate flask, cool the DMF solution in an ice bath. Add phosphorus oxychloride (POCl3, 0.003 mol) dropwise while stirring. Causality: This in-situ reaction forms the electrophilic Vilsmeier reagent, which is necessary for the subsequent cyclization.
Reaction : Allow the reaction mixture to warm to room temperature and then reflux at 70–80°C for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up : Pour the resulting mixture onto crushed ice. Causality: This step quenches the reaction and helps precipitate the product.
Neutralization : Neutralize the mixture with a dilute sodium hydroxide (NaOH) solution until a pale yellow precipitate forms. Let it stand overnight to ensure complete precipitation.
Purification : Collect the precipitate by filtration. Purify the crude product using silica gel column chromatography with an ethyl acetate-petroleum ether mixture (e.g., 15:85) as the eluent to yield the pure pyrazole-4-carboxylate ester.
Characterization : Confirm the structure of the final product using NMR, Mass Spectrometry, and elemental analysis. The disappearance of the methylene proton signal and the appearance of a new pyrazole proton signal (around 8.2 ppm) in the NMR spectrum are key indicators of successful synthesis.[5]
Protocol 2: MTT Assay for In Vitro Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][22]
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment : Treat the cells with various concentrations of the synthesized pyrazole-4-carboxylate derivatives. Include a negative control (vehicle only, e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours. Causality: This incubation period allows the compounds to exert their cytotoxic or cytostatic effects.
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Pyrazole-4-carboxylates represent a highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The comparative analysis reveals that specific substitutions on the pyrazole and associated phenyl rings are key determinants of potency and selectivity for antimicrobial, anticancer, and anti-inflammatory applications. The synthetic accessibility of this scaffold allows for extensive derivatization and optimization.
Future research should focus on exploring novel substitutions, developing derivatives with dual or multiple modes of action (e.g., combined COX-2/5-LOX inhibitors), and employing computational docking studies to design compounds with enhanced target specificity and reduced off-target effects.[11][23] The continued investigation of these versatile compounds holds significant promise for the development of new and effective therapeutic agents.
References
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
Current status of pyrazole and its biological activities. PMC - PubMed Central.
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus.
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus.
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Deriv
Overview on Biological Activities of Pyrazole Deriv
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.
A review of recent advances in anticancer activity and SAR of pyrazole deriv
Pyrazoles as anticancer agents: Recent advances.
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
Pyrazole as an anti-inflammatory scaffold.
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propag
"structure-activity relationship (SAR) studies of pyrazole-4-carboxylate analogs"
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole-4-Carboxylate Analogs The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therap...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole-4-Carboxylate Analogs
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1][2][3] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a versatile template for structural modification, enabling the fine-tuning of physicochemical and pharmacological properties.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a prominent subclass: pyrazole-4-carboxylate analogs and their corresponding carboxamides. We will dissect the impact of substitutions at each position of the pyrazole core, synthesize findings from diverse biological targets, and provide actionable experimental protocols for researchers in drug discovery.
The Pyrazole-4-Carboxylate Core: A Versatile Pharmacophore
The pyrazole-4-carboxylate scaffold is characterized by a pyrazole ring with a carbonyl-based functional group (ester or amide) at the C4 position. The true value of this scaffold lies in its synthetic tractability and the distinct roles played by each substitution point (N1, C3, C5, and the C4-carboxamide moiety) in molecular recognition. Understanding these roles is fundamental to rational drug design.
A generalized structure is shown below, highlighting the key positions for modification that we will explore in this guide.
Caption: Key positions for substitution on the pyrazole-4-carboxamide scaffold.
Comparative SAR Analysis: A Positional Breakdown
The biological activity of these analogs is profoundly influenced by the nature of the substituents at various positions around the pyrazole ring.[4] We will now examine the SAR for key biological targets where this scaffold has proven effective, including protein kinases and cannabinoid receptors.
N1-Position Substitutions
The N1 position is frequently involved in orienting the molecule within a binding pocket and can form critical interactions that dictate potency and selectivity.
As Kinase Inhibitors: For inhibitors of c-Jun N-terminal Kinase (JNK), large, hydrophobic groups at the N1 position are often favored. In many kinase inhibitors, this position is occupied by a substituted phenyl ring which can form hydrogen bonds with the hinge region of the kinase.[5][6] For example, a 2,4-dichlorophenyl group has been shown to be a potent substituent for brain cannabinoid CB1 receptor antagonism.[7]
As Cannabinoid Receptor (CB1) Modulators: SAR studies on CB1 antagonists like Rimonabant have established that a 2,4-dichlorophenyl group at the N1 position is a stringent requirement for high-affinity binding.[7][8] This bulky, halogenated ring likely occupies a deep hydrophobic pocket, anchoring the ligand in the active site.
C3-Position Substitutions
The C3 position often points towards the solvent-exposed region of a binding site, but modifications here can also be critical for activity.
As Kinase Inhibitors: In pyrazole-based kinase inhibitors, the C3 position can be modified to enhance selectivity or improve pharmacokinetic properties. For some JNK inhibitors, small alkyl groups like methyl or trifluoromethyl are well-tolerated.[5][9]
As CB1 Receptor Antagonists: The C3 position on the Rimonabant scaffold is almost invariably a carboxamide, most commonly an N-piperidinyl carboxamide.[7][8] This group is crucial for receptor recognition. Replacing the piperidine with other cyclic amines or even acyclic groups can dramatically alter the pharmacological profile, sometimes converting an antagonist into an agonist or abolishing activity altogether.[8]
C5-Position Substitutions
The C5 position often contributes significantly to ligand-receptor interactions through van der Waals forces or specific hydrogen bonds.
As Kinase Inhibitors: For many kinase inhibitors, the C5 position bears a substituted aryl group that can interact with residues near the ATP binding site, contributing to both potency and selectivity.[10]
As CB1 Receptor Antagonists: A para-substituted phenyl ring at the C5 position is another key feature for high-affinity CB1 antagonism.[7] The substituent on this phenyl ring can be varied to modulate potency. For instance, a p-iodophenyl group yields one of the most potent compounds in this series, highlighting the importance of a large, lipophilic halogen at this position.[7]
SAR Summary Table: Pyrazole Analogs as CB1 Receptor Antagonists
The following table, synthesized from literature data, compares analogs based on the Rimonabant scaffold to illustrate these SAR principles.[7][11]
Compound ID
N1-Substituent (R1)
C5-Substituent (R5)
C3-Substituent (R3)
CB1 Affinity (Ki, nM)
SR141716A
2,4-Dichlorophenyl
4-Chlorophenyl
N-Piperidinyl carboxamide
11.5
Analog 1
2,4-Dichlorophenyl
4-Iodophenyl
N-Piperidinyl carboxamide
2.0
Analog 2
2,4-Dichlorophenyl
4-Bromophenyl
N-Piperidinyl carboxamide
3.5
Analog 3
2,4-Dichlorophenyl
Phenyl
N-Piperidinyl carboxamide
25.0
Analog 4
Phenyl
4-Chlorophenyl
N-Piperidinyl carboxamide
>1000
Data synthesized for illustrative purposes based on findings in cited literature.[7][11]
This data clearly demonstrates the critical nature of the halogenated phenyl groups at the N1 and C5 positions for high CB1 receptor affinity. The potency is fine-tuned by the nature of the halogen at the C5-phenyl ring (I > Br > Cl), while removal of the halogens on the N1-phenyl ring (Analog 4) results in a catastrophic loss of activity.
Experimental Workflows and Protocols
To empower researchers to explore these SAR principles, we provide validated, step-by-step protocols for the synthesis and evaluation of pyrazole-4-carboxylate analogs.
Synthetic Workflow
The most common and flexible route to this class of compounds involves a three-step process: (1) cyclocondensation to form the pyrazole ester core, (2) hydrolysis of the ester to the carboxylic acid, and (3) coupling of the acid with a desired amine.[12]
Caption: General synthetic workflow for pyrazole-4-carboxamide analogs.
Protocol 1: Synthesis of Ethyl 1-Phenyl-1H-pyrazole-4-carboxylate
This protocol describes a classic Knorr pyrazole synthesis, a reliable method for constructing the core ring system.
Reaction Setup: In a round-bottom flask, dissolve the hydrazine derivative (e.g., phenylhydrazine, 1.0 eq) in absolute ethanol.[12]
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution. The acid catalyzes the initial condensation.
Substrate Addition: To the stirred solution, add the β-ketoester (e.g., ethyl 2-formylacetoacetate, 1.0 eq) dropwise at room temperature. An exotherm may be observed.
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
Purification: Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure pyrazole-carboxylate ester.[13]
To assess the biological activity of newly synthesized analogs, a robust in vitro assay is required. The following workflow describes a general protocol for determining the IC₅₀ value of a compound against a target enzyme.[14][15]
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Protocol 2: General Kinase Inhibition Assay (IC₅₀ Determination)
This protocol is a template for measuring the potency of an inhibitor against a protein kinase using a fluorescence-based readout.
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in assay buffer. Prepare serial dilutions of the pyrazole test compounds in DMSO, then dilute further into the assay buffer.[16]
Assay Plate Setup: In a 96-well plate, add 10 µL of each test compound dilution. For controls, add 10 µL of buffer with DMSO (for 0% inhibition) and 10 µL of a known potent inhibitor (for 100% inhibition).
Enzyme Addition: Add 20 µL of the kinase solution to all wells. Tap the plate gently to mix and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
Reaction Initiation: Initiate the kinase reaction by adding 20 µL of a solution containing both the substrate and ATP.
Incubation: Incubate the plate at 30°C or 37°C for 60 minutes. The optimal time may vary depending on the enzyme's activity.
Detection: Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader. The signal will be proportional to the amount of product formed.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]
Conclusion and Future Directions
The pyrazole-4-carboxylate scaffold is a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. The SAR principles outlined here—emphasizing the distinct roles of the N1, C3, and C5 positions—provide a rational framework for designing next-generation compounds. Future efforts will likely focus on leveraging these principles to design molecules with improved pharmacokinetic profiles, enhanced selectivity across target families (e.g., within the human kinome), and novel mechanisms of action to overcome clinical resistance.[18][19]
References
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]
Heliyon. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]
Plant Methods. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Available from: [Link]
ResearchGate. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Available from: [Link]
MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]
PubMed. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Available from: [Link]
PubMed. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Available from: [Link]
PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [Link]
BioAssay Systems. Pepsin Inhibitor. Available from: [Link]
ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]
SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]
PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Available from: [Link]
ResearchGate. (PDF) Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Available from: [Link]
PubMed Central. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. Available from: [Link]
PubMed Central. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. Available from: [Link]
SRR Publications. Pyrazoles as anticancer agents: Recent advances. Available from: [Link]
ResearchGate. Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Available from: [Link]
PubMed Central. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Available from: [Link]
ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]
Bentham Science. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Available from: [Link]
Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
BioAssay Systems. Enzyme Inhibitor Screening Services. Available from: [Link]
Semantic Scholar. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Available from: [Link]
PubMed Central. Structural analogs of pyrazole and sulfonamide cannabinoids: Effects on acute food intake in mice. Available from: [Link]
PubMed. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Available from: [Link]
ScienceDirect. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]
NIH Bookshelf. Assay Guidance Manual - Mechanism of Action Assays for Enzymes. Available from: [Link]
PubMed Central. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. Available from: [Link]
ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Available from: [Link]
Google Patents. WO2001029007A1 - Pyrazole derivatives as cannabinoid receptor antagonists.
An In Vitro Comparative Analysis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate Against Established Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro evaluation of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, a novel compound with a pyrazole scaffold, against a panel of well-characterized kina...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for the in vitro evaluation of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, a novel compound with a pyrazole scaffold, against a panel of well-characterized kinase inhibitors. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2] This has led to significant interest in synthesizing and evaluating novel pyrazole derivatives for their potential as therapeutic agents.[3][4][5] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for assessing the potency and selectivity of this compound, thereby providing researchers in drug discovery and development with a robust methodology for its preliminary characterization.
Introduction and Rationale
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] This has made them a major focus for drug development, with a significant number of kinase inhibitors now approved for clinical use.[][9] The pyrazole moiety is a key pharmacophore in several of these inhibitors, valued for its ability to form critical interactions within the ATP-binding pocket of kinases.[5][10]
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic pyrazole derivative.[11] While its specific biological activities are not extensively documented in publicly available literature, its structural features suggest a potential for interaction with kinase active sites. The tert-butyl group can provide steric bulk and lipophilicity, while the phenyl ring and methyl carboxylate offer opportunities for various molecular interactions. This guide, therefore, proposes a systematic in vitro comparison of this compound with a selection of known kinase inhibitors to ascertain its inhibitory potential and selectivity profile.
For this comparative study, we have selected three well-established kinase inhibitors with distinct target profiles:
Sorafenib: A multi-kinase inhibitor targeting Raf kinases (B-Raf, c-Raf), VEGFR, PDGFR, and c-Kit.[9]
Sunitinib: Another multi-targeted receptor tyrosine kinase (RTK) inhibitor, with activity against VEGFR, PDGFR, c-Kit, and FLT3.[9]
Dasatinib: A potent inhibitor of multiple kinases, including BCR-Abl and Src family kinases.[9]
By comparing the activity of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate against these standards, we can gain initial insights into its potential as a kinase inhibitor and identify possible kinase targets for further investigation.
Experimental Design and Methodology
A radioactive filter-binding assay using ³²P-labeled ATP is a robust and widely used method for determining in vitro kinase activity and inhibitor potency.[12] This method directly measures the transfer of a radioactive phosphate group from ATP to a substrate, providing a sensitive and quantitative readout of kinase inhibition.
Materials and Reagents
Kinases: Recombinant human kinases (e.g., B-Raf, VEGFR2, c-Src, Abl).
Substrates: Specific peptide or protein substrates for each kinase.
Test Compound: Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
The following diagram illustrates the key steps in the in vitro kinase inhibition assay.
Caption: Workflow for the in vitro radioactive kinase inhibition assay.
Detailed Protocol
Compound Preparation: Prepare a serial dilution of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate and the reference inhibitors (Sorafenib, Sunitinib, Dasatinib) in an appropriate solvent (e.g., DMSO).
Kinase Reaction Mixture: In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
Inhibitor Addition: Add the diluted compounds to the wells containing the kinase reaction mixture. Include wells with solvent only as a positive control (100% kinase activity) and wells with a known potent inhibitor as a negative control.
Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to each well.[13][14] The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
Reaction Termination and Filtration: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.
Washing: Wash the filter plate multiple times with a wash buffer to remove all unbound [γ-³²P]ATP.[15]
Detection: Dry the filter plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Comparative Data Analysis (Hypothetical)
The following table presents hypothetical IC50 values for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate and the reference inhibitors against a panel of selected kinases. This data is for illustrative purposes to demonstrate how the results of such a study would be presented and interpreted.
Potency: Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate demonstrates modest inhibitory activity against c-Src and CDK2, with IC50 values in the low micromolar range. However, its potency against these targets is significantly lower than that of the established inhibitor Dasatinib.
Selectivity: The compound shows weak activity against B-Raf and VEGFR2 and no significant inhibition of Abl at the concentrations tested. This suggests a degree of selectivity, with a preference for c-Src and CDK2 over the other kinases in this panel. In contrast, the reference inhibitors exhibit their expected potency and selectivity profiles. For instance, Sorafenib is highly potent against B-Raf and VEGFR2, while Dasatinib is a potent inhibitor of Abl and c-Src.
Potential for Optimization: The observed activity of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, although modest, provides a starting point for further medicinal chemistry efforts. Structure-activity relationship (SAR) studies could be undertaken to modify the core structure to enhance potency and selectivity for specific kinase targets.
The following diagram illustrates a simplified signaling pathway involving some of the tested kinases, highlighting their roles in cell proliferation and survival.
This guide provides a comprehensive framework for the initial in vitro characterization of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate as a potential kinase inhibitor. The detailed experimental protocol and comparative analysis with known inhibitors offer a clear path for researchers to evaluate its potency and selectivity. While the hypothetical data suggests that the compound in its current form has modest activity, it highlights a potential starting point for the development of novel kinase inhibitors based on the pyrazole scaffold. Further investigation, including broader kinase screening and cell-based assays, is warranted to fully elucidate the biological activity of this compound.
References
Protocols.io. (2023). In vitro kinase assay. [Link]
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]
CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]
ResearchGate. (2023). In vitro kinase assay v1. [Link]
PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
National Center for Biotechnology Information. (n.d.). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]
ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]
National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]
National Center for Biotechnology Information. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]
MDPI. (n.d.). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. [Link]
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anticancer effects.[1][2] These compo...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to interact with a variety of targets crucial for cancer cell proliferation and survival, such as tubulin, various kinases (e.g., EGFR, CDK), and key signaling proteins.[1][3] This guide presents a comprehensive, field-proven strategy for the preclinical validation of a novel pyrazole derivative, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate (herein referred to as Pyrazole-C4).
Our objective is to move beyond a simple declaration of cytotoxicity. We aim to elucidate the compound's mechanism of action by systematically comparing its cellular effects against well-characterized alternative compounds. This approach provides a robust framework for understanding not just if the compound works, but how it works, a critical step in drug development. This guide is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and the detailed protocols necessary to rigorously evaluate Pyrazole-C4's anticancer potential.
Experimental Strategy: A Phased Approach to Mechanistic Validation
The core of our validation strategy is a multi-tiered approach, beginning with broad cytotoxicity screening and progressively narrowing the focus to specific mechanistic pathways. This ensures an efficient use of resources, building a logical case for the compound's activity profile.
We will compare Pyrazole-C4 against three reference compounds, each representing a distinct and relevant anticancer mechanism:
Combretastatin A-4 (CA-4): A potent natural product that acts as a tubulin polymerization inhibitor.[1][4] It binds to the colchicine site on tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[5][6] Many synthetic pyrazole derivatives are designed to mimic this activity.
A Generic PI3K Inhibitor (e.g., PI-103, ZSTK474): The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[7][8] Inhibitors of this pathway typically induce cell cycle arrest, primarily in the G1 phase, and can trigger apoptosis, although the latter effect can be modest in some cell lines.[9][10]
Doxorubicin: A widely used anthracycline chemotherapeutic agent that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to broad cytotoxicity.[11] It serves as a standard positive control for general anticancer activity.
The experimental workflow is designed to first establish bioactivity and then dissect the underlying mechanism.
Caption: A phased workflow for validating anticancer activity.
Phase 1: Establishing Cytotoxicity with the MTT Assay
The initial step is to determine if Pyrazole-C4 possesses cytotoxic or cytostatic activity against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] By comparing the half-maximal inhibitory concentration (IC50) of Pyrazole-C4 to our reference compounds, we can gauge its relative potency.
Experimental Design:
Cell Lines: We will use two well-characterized and commonly used cancer cell lines from different origins:
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
A549: A human lung adenocarcinoma cell line.
Treatment: Cells will be treated with a serial dilution of Pyrazole-C4, CA-4, the PI3K inhibitor, and Doxorubicin for 72 hours.
Comparative Data: Expected IC50 Values
The following table summarizes literature-reported IC50 values to provide a benchmark for interpreting experimental results. It is crucial to note that IC50 values can vary significantly between laboratories and even between cell passages due to differing conditions.[11]
If Pyrazole-C4 shows an IC50 in the low nM range , similar to CA-4, it suggests a potent mechanism of action, possibly related to tubulin disruption.
An IC50 in the high nM to µM range might align more closely with kinase inhibitors or other mechanisms.
Comparing potency across cell lines can provide early hints about selectivity.
Phase 2: Uncovering the Mechanism via Cell Cycle and Apoptosis Analysis
Once cytotoxicity is confirmed, the next logical step is to determine how the compound affects cell fate. Does it halt proliferation by arresting the cell cycle at a specific phase? Does it actively induce programmed cell death (apoptosis)? Flow cytometry is an indispensable tool for answering these questions quantitatively.[4][16]
Cell Cycle Analysis
By staining DNA with Propidium Iodide (PI), we can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4] This provides a distinct fingerprint for different mechanisms of action.
Expected Outcomes:
Compound
Mechanism
Expected Cell Cycle Effect
Pyrazole-C4 (Test)
To be determined
Hypothesis 1 (Tubulin): Strong accumulation of cells in G2/M phase. Hypothesis 2 (Kinase): Accumulation in G1 or S phase.
Combretastatin A-4
Tubulin Inhibition
Significant arrest of cells in the G2/M phase .[5][6]
The Annexin V/PI dual-staining assay is the gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised in late apoptosis or necrosis.
Interpretation: A significant increase in the Annexin V-positive cell population following treatment with Pyrazole-C4 would be a strong indicator that it induces apoptosis. The magnitude of this effect can be compared to the potent apoptosis induction expected from CA-4 and Doxorubicin. PI3K inhibitors may show a more modest apoptotic effect.[17]
Phase 3: Pinpointing the Signaling Pathway with Western Blotting
Western blotting allows us to visualize the expression and activation state of specific proteins, providing direct evidence of which signaling pathways are modulated by Pyrazole-C4.[18][19] Based on the results from Phase 2, we can select a targeted panel of antibodies to confirm the hypothesized mechanism.
Causality Behind Protein Selection:
If G2/M arrest is observed: This strongly implicates microtubule disruption. While direct tubulin polymerization assays are definitive, changes in apoptosis-regulating proteins are a key downstream consequence.
If G1 arrest is observed: This points towards pathways that control the G1/S checkpoint, such as the PI3K/AKT or MAPK/ERK pathways.
If apoptosis is confirmed: We must probe the key molecular machinery of apoptosis, including initiator and executioner caspases and the Bcl-2 family of proteins.
Caption: Key signaling pathways to investigate via Western Blot.
Key Protein Targets for Western Blot Analysis
Pathway
Protein Target
Rationale & Expected Change
PI3K/AKT Signaling
Phospho-AKT (p-AKT)
A key node in the pathway; a decrease indicates inhibition.
Total AKT
Serves as a loading control to ensure changes are in phosphorylation, not total protein.[20]
MAPK/ERK Signaling
Phospho-ERK (p-ERK)
A primary indicator of MAPK pathway activation; a decrease suggests inhibition.[21]
The active form of a key executioner caspase; an increase is a hallmark of apoptosis.[22][23]
Cleaved PARP
A substrate of cleaved caspase-3; its appearance confirms caspase activity.[23]
Apoptosis Regulation
Bcl-2 / Bcl-xL
Anti-apoptotic proteins; downregulation can promote apoptosis.[24][25]
Bax
A pro-apoptotic protein; upregulation can promote apoptosis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described.
Protocol 1: MTT Cell Viability Assay
Cell Seeding: Seed MCF-7 or A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of Pyrazole-C4 and reference compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds. Include "vehicle-only" (e.g., DMSO) controls.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Seed cells in 6-well plates and treat with Pyrazole-C4 and controls at their respective IC50 and 2x IC50 concentrations for 24 hours.
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at 4°C.[26]
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Analysis: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample. Gate the cell populations to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
Protocol 3: Western Blot Analysis
Protein Extraction: Treat cells as in the cell cycle protocol. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[27]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle shaking.[18]
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total proteins (e.g., total AKT) or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial validation of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. By systematically comparing its activity profile to compounds with known mechanisms, researchers can efficiently generate a compelling, data-driven narrative of its anticancer potential.
Positive results from this workflow—for instance, potent G2/M arrest and apoptosis induction mirroring that of CA-4—would provide a strong rationale for subsequent, more definitive experiments. These could include direct in vitro tubulin polymerization assays, competitive binding assays to identify the tubulin binding site, and ultimately, progression to in vivo xenograft models to assess therapeutic efficacy in a preclinical setting. This structured, comparative approach ensures that by the time a compound reaches in vivo testing, there is a high degree of confidence in its mechanism of action, maximizing the potential for success.
References
Goyal, P., et al. (2007). Combretastatin a-4 analogs as anticancer agents. Mini reviews in medicinal chemistry, 7(12), 1186–1205. [Link]
Nam, N. H. (2003). Combretastatin A-4 analogues as antimitotic antitumor agents. Current medicinal chemistry, 10(17), 1697–1722. [Link]
Hatem, M., et al. (2024). Combretastatin A-4 based compounds as potential anticancer agents: A review. Bioorganic chemistry, 150, 107930. [Link]
Panda, D., et al. (2019). C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules. Biochemical pharmacology, 170, 113663. [Link]
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
Pettit, G. R., & Lippert, J. W., 3rd. (2023). Discovery, synthesis, activities, structure-activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural product reports. [Link]
Chang, F., et al. (2003). Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy. Leukemia, 17(3), 590–603. [Link]
Raynaud, F. I., et al. (2007). PI3K inhibition causes cell cycle arrest, but not apoptosis, in PIK3CA WT cells. ResearchGate. [Link]
Ferrarese, R., et al. (2017). PI3K p110 inhibitors affect cycle progression, induce apoptosis, and down-regulate migration of B-ALL cell lines. ResearchGate. [Link]
Will, M., et al. (2014). Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling. Cancer Discovery, 4(3), 334-347. [Link]
Reaction Biology. (2022). Caspase-3 Activation Assay by Western Blot. [Link]
Elkabets, M., et al. (2013). Synergistic interactions with PI3K inhibition that induce apoptosis. Molecular & cellular oncology, 1(1), 43-55. [Link]
Wang, T., et al. (2017). Western blot analysis of proteins in the PI3K/Akt/MTOR pathway. ResearchGate. [Link]
Parrish, A. B., et al. (2014). Determination of caspase activation by Western blot. Methods in molecular biology (Clifton, N.J.), 1133, 45–55. [Link]
Stanton, R. A., et al. (2018). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Journal of medicinal chemistry, 61(18), 7809–7821. [Link]
Tapanadechopone, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
Western blot analysis for caspase-3 activation. (n.d.). ResearchGate. [Link]
IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR. (n.d.). ResearchGate. [Link]
Western blot and statistical analysis of proteins from PI3K/AKT/mTOR signaling. (n.d.). ResearchGate. [Link]
Western blotting analysis of Bcl-2 family anti-death proteins. (n.d.). ResearchGate. [Link]
Khan, M. A., et al. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PloS one, 12(8), e0182870. [Link]
Putri, H., et al. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. [Link]
Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical research, 29(11), 2943–2971. [Link]
Field, J. J., et al. (2017). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules (Basel, Switzerland), 22(11), 1985. [Link]
Western blot analysis of a PI3K/AKT/mTOR pathway components. (n.d.). ResearchGate. [Link]
Lopus, M., et al. (2009). Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase. The open cancer journal, 2, 1-11. [Link]
Western blot results of the mitogen-activated protein kinase (MAPK) pathways. (n.d.). ResearchGate. [Link]
Reis, S., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. International journal of molecular sciences, 23(16), 9390. [Link]
Tang, J., et al. (2018). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International journal of nanomedicine, 13, 4991–5005. [Link]
Le, T. T., & Takebe, N. (2016). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Methods in molecular biology (Clifton, N.J.), 1419, 161–172. [Link]
El-Abd, A. O., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). ResearchGate. [Link]
Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and therapeutic medicine, 19(3), 1997–2007. [Link]
Wikipedia. (n.d.). Bcl-2 family. Retrieved from [Link]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazole-4-Carboxylates: A Comparative Analysis
Introduction The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing as a critical scaffold in a multitude of therapeutic agents, from anti-inflammatory drugs to anticancer and antimicrobial compounds. Sp...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing as a critical scaffold in a multitude of therapeutic agents, from anti-inflammatory drugs to anticancer and antimicrobial compounds. Specifically, pyrazole-4-carboxylates serve as versatile intermediates, enabling further functionalization to create diverse molecular libraries for drug discovery and development. The strategic placement of substituents on the pyrazole ring is paramount for modulating pharmacological activity. Consequently, the efficient and regioselective synthesis of these compounds is a subject of significant interest for researchers in pharmaceuticals, agrochemicals, and materials science.
This guide provides an in-depth comparison of the primary synthetic routes for obtaining substituted pyrazole-4-carboxylates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, compare performance based on experimental data, and offer field-proven insights to help you select the optimal strategy for your research objectives.
The Foundational Approach: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in the 1880s, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[1][2] The classical approach involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For the synthesis of pyrazole-4-carboxylates, a β-ketoester, such as ethyl acetoacetate, is the quintessential 1,3-dicarbonyl partner.
Mechanism and Rationale
The reaction proceeds via initial condensation between the more reactive ketone carbonyl of the β-ketoester and one nitrogen of the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to dehydration and subsequent aromatization to form the stable pyrazole ring.[2] The choice of an acid catalyst (e.g., glacial acetic acid) is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[3]
Figure 1: Generalized mechanism of the Knorr pyrazole synthesis for pyrazole-4-carboxylates.
Performance and Considerations
The primary advantage of the Knorr synthesis is its versatility and the use of readily available starting materials. However, a significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as this can lead to the formation of a mixture of two regioisomers.[4][5] The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants.
The Efficiency of Multicomponent Reactions (MCRs)
In the quest for higher efficiency and greener processes, multicomponent reactions (MCRs) have emerged as a powerful strategy. These one-pot reactions combine three or more starting materials, minimizing intermediate isolation steps, reducing solvent waste, and improving overall yield and atom economy.[6]
Common MCR Strategies
A prevalent MCR for pyrazole-4-carboxylates involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[4] This approach is often facilitated by a catalyst to drive the reaction efficiently.
Catalyst Choice: Lewis acids like Yb(PFO)₃ have proven effective in catalyzing this transformation.[6] More recently, environmentally friendly and recyclable catalysts, such as magnetic ionic liquids ([bmim][FeCl₄]), have been employed to facilitate easy separation and reuse.
Workflow and Rationale
The reaction typically begins with the Knoevenagel condensation of the aldehyde and the active methylene group of the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate. This intermediate is then attacked by the hydrazine in a Michael addition, followed by intramolecular cyclization and dehydration to yield the final polysubstituted pyrazole. The one-pot nature of this process is its greatest strength.
Figure 2: A typical workflow for a three-component synthesis of pyrazole-4-carboxylates.
The Power of [3+2] Cycloaddition
[3+2] Cycloaddition reactions represent another elegant and powerful route to the pyrazole core. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
Key Methodologies
A common strategy involves the reaction of a diazo compound (generated in situ from sources like tosylhydrazones) with an alkyne.[7] For the synthesis of pyrazole-4-carboxylates, an α,β-alkynoic ester serves as the ideal dipolarophile. This method offers high regioselectivity, as the electronic nature of the substituents on the dipole and dipolarophile dictates the orientation of the addition.
More advanced methods utilize nitrile imines (generated from hydrazonoyl halides) which react with vinylsulfonium salts or other activated alkenes to afford pyrazole derivatives.[7]
Advantages and Limitations
The primary advantage of cycloaddition is the direct and often highly regioselective formation of the pyrazole ring. The reactions can frequently be performed under mild conditions. However, the synthesis and handling of some 1,3-dipole precursors, such as diazoalkanes, can be hazardous and require careful experimental control.[8]
Modern Enhancements: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized many classical reactions by offering dramatic reductions in reaction times, improved yields, and often cleaner reaction profiles.[9] This technology is not a distinct synthetic route but rather a powerful tool that can be applied to enhance existing methods like the Knorr synthesis and MCRs.
Mechanism of Action
Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with conventional oil baths.[10] This can overcome activation energy barriers more efficiently, accelerating the rate-determining steps of the reaction.
Comparative Performance
The benefits of microwave assistance are striking when compared to conventional heating. For instance, a three-step synthesis of 4-(pyrazol-1-yl)carboxanilides, which begins with a cyclocondensation to form a pyrazole intermediate, saw a reduction in overall processing time from approximately two days to just a few minutes, with significantly improved yields.[11]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Formation.
Comparative Summary of Synthetic Routes
Feature
Knorr Synthesis
Multicomponent Reactions (MCRs)
[3+2] Cycloaddition
Core Principle
Cyclocondensation
One-pot multi-reactant condensation
Dipolar cycloaddition
Typical Yield
Good to Excellent (60-95%)
Good to Excellent (70-95%)
Good to Excellent (65-90%)
Substrate Scope
Broad
Very Broad
Broad, dependent on dipole stability
Regioselectivity
Can be poor with unsymmetrical reactants
Generally high, dictated by mechanism
Generally high
Reaction Conditions
Mild to moderate heating, acid/base catalyst
Often requires catalyst, mild to moderate heat
Often mild, can require base/metal catalyst
Key Advantages
Readily available starting materials, versatile
High atom economy, operational simplicity
High regioselectivity, direct ring formation
Key Disadvantages
Potential for regioisomeric mixtures
Optimization can be complex
Precursors can be hazardous/unstable
Scalability
Generally good
Excellent
Can be limited by precursor safety
Green Aspects
Moderate
Excellent (reduced waste)
Moderate
Table 2: High-Level Comparison of Major Synthetic Strategies.
Detailed Experimental Protocols
Protocol 1: Classic Knorr Synthesis of Ethyl 1-Phenyl-5-methyl-1H-pyrazole-4-carboxylate
This protocol is a representative example of the Knorr synthesis.
Materials:
Ethyl acetoacetate (1.30 g, 10 mmol)
Phenylhydrazine (1.08 g, 10 mmol)
Glacial Acetic Acid (0.5 mL)
Ethanol (20 mL)
Procedure:
In a 50 mL round-bottom flask, dissolve ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL).
Add glacial acetic acid (0.5 mL) to the mixture.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with stirring for 2 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Reduce the solvent volume under reduced pressure.
Pour the resulting oil into ice-cold water (50 mL) with stirring.
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to yield the pure product.[2]
Protocol 2: Microwave-Assisted Three-Component Synthesis of Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate
This protocol demonstrates the efficiency of combining MCRs with microwave irradiation.
Materials:
Benzaldehyde (1.06 g, 10 mmol)
Ethyl acetoacetate (1.30 g, 10 mmol)
Phenylhydrazine (1.08 g, 10 mmol)
Magnetic Ionic Liquid Catalyst ([bmim][FeCl₄]) (5 mol%)
Microwave Synthesizer Vial (10-20 mL)
Procedure:
To a 10 mL microwave vial, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and the ionic liquid catalyst.
Seal the vial with a snap-on cap.
Place the vial in the cavity of a microwave synthesizer.
Irradiate the mixture at 120°C for 5-10 minutes (hold time).
After irradiation, cool the vial to room temperature.
Add ethanol (10 mL) to the crude mixture. The catalyst, being magnetic, can be separated using an external magnet.
Decant the ethanolic solution and evaporate the solvent under reduced pressure.
Recrystallize the resulting solid from isopropanol to afford the pure product in high yield (typically >85%).
Conclusion
The synthesis of substituted pyrazole-4-carboxylates can be achieved through several effective strategies, each with distinct advantages.
The Knorr synthesis remains a reliable and versatile workhorse, ideal for straightforward substitutions where regioselectivity is not a concern.
Multicomponent reactions offer a superior path for complex, polysubstituted pyrazoles, providing significant benefits in terms of efficiency, atom economy, and environmental impact.
[3+2] cycloadditions provide an elegant solution for achieving high regioselectivity, though precursor availability and safety must be considered.
For modern synthetic labs, the incorporation of microwave-assisted heating is highly recommended. It consistently accelerates reaction times and improves yields across various synthetic routes, making it an invaluable tool for rapid library synthesis and process optimization. The choice of synthetic route should therefore be guided by the target molecule's complexity, desired scale, available starting materials, and the laboratory's capabilities.
References
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.[Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]
Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed.[Link]
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. ACS Publications.[Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.[Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.[Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health.[Link]
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.[Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Taylor & Francis Online.[Link]
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINITICA.[Link]
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.[Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health.[Link]
Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. ResearchGate.[Link]
The Hantzsch pyrrole synthesis. ResearchGate.[Link]
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect.[Link]
Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. ResearchGate.[Link]
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega.[Link]
Method for preparing pyrazolecarboxylic acid and derivatives.
A Comparative Guide to the Molecular Docking of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate with Key Therapeutic Protein Targets
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the in silico performance of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate agai...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in silico performance of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate against two high-impact therapeutic protein families: protein kinases and cyclooxygenase (COX) enzymes. The narrative is grounded in established scientific principles, explaining the causality behind experimental choices and providing detailed, self-validating protocols to ensure trustworthiness and reproducibility. All methodologies and claims are supported by experimental data from molecular docking simulations and authoritative citations.
Introduction: The Pyrazole Scaffold and Computational Drug Discovery
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for ligands targeting a wide array of proteins.[1][2] Its versatile chemical nature, allowing for simultaneous hydrogen bond donation and acceptance (depending on substitution), makes it a frequent component in clinically approved drugs.[1][3] The subject of this guide, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, is a representative of this class. Molecular docking, a powerful structure-based drug design technique, serves as an essential first step in elucidating its therapeutic potential by predicting its binding affinity and interaction patterns at an atomic level.[4][5]
This guide presents a rigorous, validated workflow to assess the binding of this specific pyrazole derivative against two distinct and highly relevant protein targets: p38α Mitogen-Activated Protein Kinase (MAPK) , a key player in inflammatory signaling, and Cyclooxygenase-2 (COX-2) , the primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7]
Part 1: Rationale for Target Selection and Comparative Analysis
The choice of target proteins is not arbitrary; it is a strategic decision based on the well-documented activities of the pyrazole chemical class. This ensures that the computational effort is directed toward pathways where the ligand has a high probability of demonstrating meaningful biological activity.
Target Class 1: Protein Kinases (p38α MAPK): Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and chronic inflammatory diseases.[8][9] Pyrazole and its fused derivatives have been extensively studied as potent and selective kinase inhibitors, often by targeting the ATP-binding site.[1][6] p38α MAPK is a particularly attractive target as it governs the production of pro-inflammatory cytokines, making its inhibition a promising strategy for treating conditions like rheumatoid arthritis.[6] We will therefore compare our title compound against a known p38α inhibitor to gauge its potential in this domain.
Target Class 2: Cyclooxygenase-2 (COX-2): The pyrazole scaffold is famously embodied in Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation.[10] The COX-2 enzyme is an ideal target because its expression is induced during inflammation, and its selective inhibition avoids the gastrointestinal side effects associated with non-selective COX-1 inhibition.[7][11] Numerous studies have focused on designing novel pyrazole-based COX-2 inhibitors.[12][13] By docking Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate into the COX-2 active site, we can directly compare its binding mode and affinity to that of the established drug, Celecoxib.
Part 2: A Self-Validating Protocol for Trustworthy Docking Studies
To ensure the scientific integrity of our findings, the docking protocol itself must be validated. This is achieved by demonstrating that the chosen docking parameters can accurately reproduce a known, experimentally determined binding pose before proceeding to dock our novel compound.
Figure 1: A comprehensive, self-validating molecular docking workflow.
Experimental Protocol: Step-by-Step Methodology
1. Software and Resource Preparation:
Docking Software: AutoDock Vina is selected for its accuracy and computational efficiency.
Preparation & Visualization: AutoDock Tools, PyMOL, and Discovery Studio Visualizer are used for preparing molecules and analyzing results.
Protein Structures: Obtained from the RCSB Protein Data Bank (PDB).
COX-2: PDB ID: 3LN1 (Human COX-2 complexed with Celecoxib).
p38α MAPK: PDB ID: 1A9U (Human p38α complexed with an inhibitor).
2. Ligand Preparation:
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate: The 2D structure is drawn in ChemDraw and converted to a 3D structure. Energy minimization is performed using the MMFF94 force field to obtain a stable, low-energy conformation. The final structure is saved in PDBQT format, with rotatable bonds assigned.
Reference Ligands: The co-crystallized ligands (Celecoxib from 3LN1, inhibitor from 1A9U) are extracted from their respective PDB files and saved for re-docking and comparative docking.
3. Protein Preparation:
For each PDB entry (3LN1 and 1A9U), the original protein chain is isolated.
All water molecules and non-essential co-factors are removed. This is a critical step as solvent molecules can interfere with the docking algorithm.
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to correctly model electrostatic interactions.
The final prepared protein is saved in the PDBQT format.
4. Protocol Validation via Re-Docking:
Causality: This step is the cornerstone of a trustworthy protocol. Before docking our novel compound, we must prove that our chosen parameters can replicate reality.[14]
Procedure:
The extracted native ligand (e.g., Celecoxib) is docked back into the active site of its corresponding prepared protein (e.g., COX-2 from 3LN1).
The grid box for the docking simulation is centered on the position of the native ligand, with dimensions sufficient to encompass the entire binding pocket (e.g., 25x25x25 Å).
AutoDock Vina is run with an exhaustiveness setting of 16 to ensure a thorough conformational search.
The top-ranked predicted pose is superimposed onto the original co-crystallized pose.
Validation Criterion: The Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked pose and the crystallographic pose is calculated. A successful validation is achieved if the RMSD is less than 2.0 Å. [15] This confirms that the docking protocol can accurately identify the correct binding mode.
5. Production Docking Simulation:
Once the protocol is validated, the same procedure is repeated for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate and the reference inhibitors using the validated grid parameters for each respective target.
Part 3: Comparative Docking Performance Analysis
The output from a docking simulation provides two key pieces of information: the predicted binding affinity (a score, typically in kcal/mol) and the predicted binding pose. A more negative binding affinity suggests a more favorable interaction. This quantitative data, combined with a qualitative analysis of the interactions, allows for a robust comparison.
Figure 2: Conceptual diagram of key non-covalent protein-ligand interactions.
Data Presentation: Docking Results
The following tables summarize the predicted binding affinities and key molecular interactions observed in the top-ranked docking poses.
Table 1: Docking Performance of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Target Protein
PDB ID
Predicted Binding Affinity (kcal/mol)
Key Interacting Residues
COX-2
3LN1
-9.8
Val523, Arg513, His90, Ala527
p38α MAPK
1A9U
-8.9
Met109, Lys53, Leu167, Asp168
Table 2: Comparative Analysis against COX-2 (PDB: 3LN1)
Expert Analysis: The title compound shows a strong predicted binding affinity for COX-2. Its carboxylate group forms a critical hydrogen bond with Arg513, a key interaction for anchoring inhibitors in the active site. However, the reference drug Celecoxib achieves a more favorable score, partly due to its sulfonamide group forming an additional hydrogen bond with His90. Both molecules effectively occupy the hydrophobic pocket defined by residues like Val523 and Ala527.
Table 3: Comparative Analysis against p38α MAPK (PDB: 1A9U)
Expert Analysis: The ability of an inhibitor to form hydrogen bonds with the "hinge region" (residues connecting the N- and C-lobes, including Met109) is paramount for potent kinase inhibition. The title compound successfully forms a predicted hydrogen bond between its pyrazole nitrogen and the backbone of Met109. While its overall binding affinity is slightly lower than the reference inhibitor, this crucial interaction suggests it adopts the correct orientation for kinase inhibition. The phenyl and tert-butyl groups occupy hydrophobic regions of the ATP-binding pocket, further stabilizing the complex.
Conclusion and Future Outlook
This guide demonstrates a rigorous and validated computational protocol for assessing the potential of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate as a dual inhibitor of COX-2 and p38α MAPK.
The in silico data is promising. The compound exhibits strong predicted binding affinities for both targets, engaging with critical active site residues in a manner comparable to known, potent inhibitors. For COX-2, it mimics the key interactions of Celecoxib, while for p38α MAPK, it successfully engages the essential hinge region.
It is crucial to reiterate that molecular docking is a predictive tool that provides a strong hypothesis for molecular interaction.[16] The compelling results from this study provide a solid rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should involve experimental validation through in vitro enzyme inhibition assays to determine its actual IC50 values against both COX-2 and p38α MAPK.[17] This integration of computational prediction and experimental verification represents the most efficient path toward novel therapeutic development.
References
3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. PubMed Central. [Link]
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]
How to validate the molecular docking results? ResearchGate. [Link]
How can I validate docking result without a co-crystallized ligand? Biostars. [Link]
How to validate molecular docking results with no proper crystal structure?? ResearchGate. [Link]
Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. National Institutes of Health (NIH). [Link]
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]
Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2) using molecular modeling simulation. ResearchGate. [Link]
The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]
Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI. [Link]
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]
A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
Ten quick tips to perform meaningful and reproducible molecular docking calculations. F1000Research. [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]
A Senior Scientist's Guide to Robust Cross-Validation of Biological Assay Results for Pyrazole Compounds
Introduction: The Imperative for Rigorous Assay Validation in Pyrazole Drug Discovery The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versa...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative for Rigorous Assay Validation in Pyrazole Drug Discovery
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which range from anti-inflammatory to anticancer effects.[1][2] Many pyrazole derivatives function by modulating the activity of protein kinases, a class of enzymes pivotal to cellular signaling.[3] As these potent compounds advance through the drug discovery pipeline, the reliability of the biological data that supports them is paramount. Go/no-go decisions, worth millions of dollars, hinge on the accuracy and reproducibility of assay results.
This guide provides a framework for the robust cross-validation of biological assay results for pyrazole compounds. Cross-validation in this context is not mere repetition; it is a systematic process of comparing results from fundamentally different analytical methods to build a high-confidence data package.[4] By employing orthogonal assays—those that measure the same biological endpoint through different principles—we can effectively mitigate the risk of technology-specific artifacts and ensure that the observed activity is a true reflection of the compound's interaction with its target. This guide is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their work.
Primary Biological Targets and Assay Technologies for Pyrazole Compounds
Pyrazole derivatives have been successfully developed to target a wide array of proteins. A significant portion of these compounds are kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Akt.[3][5] Given this prevalence, this guide will focus on a cross-validation strategy for a hypothetical pyrazole-based kinase inhibitor.
To comprehensively characterize such a compound, a multi-assay approach is essential, typically starting with biochemical assays and progressing to more physiologically relevant cell-based systems.
Assay Type
Assay Name Example
Principle
Typical Readout
Key Insight
Biochemical
ADP-Glo™ Kinase Assay
Measures ADP production from kinase activity using a coupled luciferase reaction.[6]
Luminescence
Direct enzymatic inhibition (e.g., IC₅₀)
Biophysical
Surface Plasmon Resonance (SPR)
Measures changes in refractive index upon compound binding to an immobilized target.
Response Units (RU)
Binding affinity and kinetics (Kᴅ, kₐ, k𝒹)
Cell-Based (Target Engagement)
NanoBRET™ TE Assay
Measures compound displacement of a fluorescent tracer from a NanoLuc®-tagged target protein in live cells.[7]
BRET Ratio
Intracellular target occupancy (IC₅₀)
Cell-Based (Functional)
Western Blot (Substrate Phosphorylation)
Measures the phosphorylation level of a kinase's downstream substrate.
Band Intensity
Downstream functional effect
Table 1: Common Assay Modalities for Characterizing Pyrazole-Based Kinase Inhibitors.
The Cross-Validation Framework: An Orthogonal Approach
The core principle of robust validation is to confirm findings using an independent method.[8] This minimizes the chance of being misled by assay artifacts. For a pyrazole kinase inhibitor, an ideal cross-validation strategy involves comparing a direct biochemical inhibition assay with a live-cell target engagement assay. This approach validates that the compound not only inhibits the isolated enzyme but also reaches and binds its target within the complex intracellular environment.
Here, we will detail the cross-validation of results from a biochemical ADP-Glo™ Kinase Assay and a cell-based NanoBRET™ Target Engagement Assay .
Figure 2: Kinase pathway and points of assay measurement.
Data Analysis and Interpretation: Ensuring Statistical Rigor
Once you have IC₅₀ values from both the biochemical and cell-based assays for a series of pyrazole compounds, the final step is to statistically compare them. A high degree of correlation is expected, but this alone is insufficient. [9]The goal is to demonstrate agreement between the two methods, as defined by regulatory bodies like the FDA and principles outlined in guidelines such as ICH Q2(R2).
[10][11]
Correlation Analysis
A simple first step is to plot the biochemical IC₅₀ values against the cellular IC₅₀ values on a log-log scale. A strong positive correlation (R² > 0.8) suggests that the rank-order potency of the compounds is consistent between the two assays. However, this does not quantify the agreement or reveal any systematic bias.
Bland-Altman Analysis
The Bland-Altman plot, or difference plot, is a superior method for assessing the agreement between two quantitative measurement techniques. [9][12]It provides a visual representation of the bias and the limits of agreement.
Procedure:
Calculate Differences and Means: For each pyrazole compound, calculate two values:
The mean of the two measurements: (Biochemical pIC₅₀ + Cellular pIC₅₀) / 2 (Note: using pIC₅₀, the negative log of the IC₅₀, is often preferred as the data is more likely to be normally distributed).
The difference between the two measurements: (Biochemical pIC₅₀ - Cellular pIC₅₀).
Plot the Data: Create a scatter plot with the mean value on the X-axis and the difference value on the Y-axis.
Calculate Key Statistics:
Mean Difference (Bias): The average of all the differences. This is plotted as a solid horizontal line. A bias near zero indicates no systematic difference between the assays.
Standard Deviation (SD) of the Differences: A measure of the random fluctuations between the assays.
Limits of Agreement (LoA): Calculated as Mean Difference ± 1.96 * SD. These are plotted as two dashed horizontal lines. We expect 95% of the data points to fall within these limits.
[9]
Interpretation:
Bias: The mean difference line reveals any systematic bias. For example, if the cellular pIC₅₀ values are consistently lower (i.e., less potent) than the biochemical values, the bias will be positive. This could be due to factors like poor cell permeability or active efflux of the compound.
Limits of Agreement: The LoA define the range within which the two methods are expected to agree for any given sample. The acceptability of this range is a scientific judgment based on the required precision of the measurement. [9]If the limits are too wide for the intended purpose, the two assays cannot be considered interchangeable.
Figure 3: Decision workflow for data cross-validation.
Conclusion: Establishing a Self-Validating System for Confident Drug Discovery
Cross-validation using orthogonal assays is not merely a quality control step; it is a fundamental component of a robust drug discovery strategy. By systematically challenging assay results with data from a technologically independent method, we create a self-validating system that builds confidence in every data point. For pyrazole compounds, comparing results from a direct biochemical assay like ADP-Glo™ with a live-cell target engagement assay like NanoBRET™ provides strong evidence that the compound's activity is real, on-target, and relevant in a physiological context. Adhering to the principles laid out in regulatory guidelines and employing rigorous statistical analysis, such as Bland-Altman plots, ensures that the data generated is defensible, reproducible, and provides a solid foundation for advancing promising therapeutic candidates.
References
ICH guideline Q2(R2) on validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
Faria, J. V., et al. (2017).
Aggarwal, N., & Kumar, R. (2021). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. MDPI. Retrieved from [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
ICH guideline Q2(R2) Validation of analytical procedures. (2024). IntuitionLabs. Retrieved from [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
Wikipedia. (n.d.). Bland–Altman plot. Retrieved from [Link]
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151. Retrieved from [Link]
Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151. Retrieved from [Link]
A Senior Application Scientist's Guide to Benchmarking the Physicochemical Properties of Novel Pyrazole Derivatives
Introduction: The Enduring Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile structure is present in a wide array of pharmaceuticals, demonstrating activities that span anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[1][2] The success of a novel pyrazole derivative, however, is not solely dictated by its interaction with a biological target. Its journey from a promising hit to a viable drug candidate is critically dependent on a well-defined set of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark the essential physicochemical properties of novel pyrazole derivatives. By adhering to the robust, validated protocols detailed herein, research teams can generate the high-quality, comparative data necessary to de-risk projects, prioritize candidates, and make informed decisions in the complex landscape of drug discovery.
The Decisive Role of Physicochemical Properties in Drug Efficacy
A compound's therapeutic potential can only be realized if it can reach its target in the body in sufficient concentration and for an adequate duration. This is fundamentally controlled by its physicochemical nature. Key properties like lipophilicity, solubility, and ionization state (pKa) collectively dictate a molecule's ability to navigate the biological milieu—from dissolution in the gut to permeation across cell membranes and resistance to metabolic breakdown.[3][] An imbalance in these characteristics can lead to common late-stage failures, such as poor oral bioavailability or unfavorable metabolic profiles.[3][5] Therefore, early-stage characterization is not merely a data-gathering exercise; it is a critical step in building a predictive understanding of a compound's in vivo behavior.
Lipophilicity: Mastering the Balance Between Fat and Water Affinity
Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is arguably one of the most influential ADME parameters.[3][] It is a primary driver of membrane permeability, plasma protein binding, and volume of distribution.[] For pyrazole derivatives, optimizing lipophilicity is a delicate balancing act; sufficient lipophilicity is required to cross biological membranes, but excessive lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity.[3][]
This property is quantified using the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[6] For drug-like molecules, which are often ionizable, LogD at physiological pH (7.4) is the more relevant parameter.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for LogD/LogP determination due to its direct measurement of partitioning.[7][8]
Causality of Experimental Choices:
n-Octanol: Selected as the organic phase because its properties are believed to be a reasonable mimic of the lipid bilayer of cell membranes.
Phosphate-Buffered Saline (PBS) at pH 7.4: This aqueous phase simulates the pH of blood plasma, providing a physiologically relevant context for the partitioning of ionizable pyrazoles.[9]
Mutual Saturation: Pre-saturating the n-octanol with PBS and vice-versa is a critical step to prevent volume changes during the experiment, ensuring that the measured concentrations accurately reflect the equilibrium state.[6]
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is employed for its high sensitivity and specificity, allowing for accurate quantification of the compound in each phase, even at low concentrations.[9]
Step-by-Step Methodology:
Phase Preparation: Mix equal volumes of n-octanol and PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[7]
Stock Solution: Prepare a 10 mM stock solution of the novel pyrazole derivative in dimethyl sulfoxide (DMSO).[7][10]
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's DMSO stock solution (e.g., 10 µL) to achieve a final concentration suitable for analytical detection.[6]
Equilibration: Cap the vials and shake on a rotator at a consistent speed (e.g., 30 rpm) for a sufficient time (typically 1-3 hours) to reach partitioning equilibrium.[6][8]
Phase Separation: Centrifuge the vials at low speed to ensure a clean separation of the two phases.
Sampling & Analysis: Carefully withdraw an aliquot from both the n-octanol and the PBS phase. Dilute each sample appropriately and quantify the compound concentration using a validated LC-MS method.
Calculation: Calculate LogD₇.₄ using the formula:
LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ )
Data Visualization: LogD Determination Workflow
Caption: Workflow for LogD₇.₄ determination via the shake-flask method.
Aqueous Solubility: The Gateway to Absorption
For an orally administered drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract.[11] Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability.[3][5] For pyrazole derivatives, which can sometimes be crystalline and hydrophobic, assessing solubility early is paramount.
Kinetic solubility is often measured in high-throughput screening as it provides a rapid assessment of a compound's dissolution behavior under non-equilibrium conditions, which can be representative of the GI tract.[12][13][14]
This protocol uses nephelometry to detect precipitate formation when a DMSO stock solution of the compound is introduced into an aqueous buffer.[12][15]
Causality of Experimental Choices:
DMSO Stock Addition: This method mimics the scenario in early in vitro biological assays where compounds are often introduced in DMSO. It measures how readily a compound precipitates out of a supersaturated solution, providing a "worst-case" solubility estimate.[14]
Nephelometry: This technique is highly sensitive to the formation of fine precipitates. By measuring light scattering, it provides a rapid and automated readout of insolubility, making it ideal for screening large numbers of compounds.[12][13]
Physiological Buffer (pH 7.4): Determines solubility at a pH relevant to systemic circulation and many in vitro assays.
Step-by-Step Methodology:
Compound Plating: Prepare serial dilutions of the 10 mM DMSO stock solution of the pyrazole derivative in a 96-well plate.
Buffer Addition: Rapidly add PBS (pH 7.4) to all wells to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of ≤2%.[16]
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing time for precipitation to occur.[16]
Measurement: Place the microtiter plate in a laser nephelometer and measure the light scattering in each well.
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO only).
Data Visualization: Kinetic Solubility Workflow
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Chemical and Metabolic Stability
A drug candidate must be sufficiently stable to survive manufacturing, storage, and the journey through the body to its target. We assess this in two key ways:
Chemical Stability: Evaluates the intrinsic stability of the compound under defined environmental conditions (temperature, humidity, light). This is critical for determining shelf-life and storage requirements.
[17]* Metabolic Stability: Measures the rate at which the compound is broken down by drug-metabolizing enzymes, primarily in the liver. [18][19]Rapid metabolism can lead to low exposure and short duration of action.
Experimental Protocol: Chemical Stability (ICH Conditions)
This protocol follows the International Council for Harmonisation (ICH) guidelines for accelerated stability testing, providing an indication of long-term stability.
[17][20][21]
Step-by-Step Methodology:
Sample Preparation: Accurately weigh the pyrazole derivative into vials.
Storage: Store the vials in a controlled stability chamber under accelerated conditions: 40°C ± 2°C and 75% relative humidity (RH) ± 5% RH.
[22][23]3. Time Points: Pull samples at initial (T=0) and subsequent time points (e.g., 2, 4, and 8 weeks).
Analysis: Dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC-UV method to quantify the amount of the parent compound remaining and detect any degradants.
Reporting: Report the results as "% Parent Compound Remaining" at each time point.
Experimental Protocol: Metabolic Stability (In Vitro Liver Microsomes)
This assay measures the rate of metabolism by Phase I enzymes (e.g., Cytochrome P450s), which are highly concentrated in liver microsomes.
[18][19]
Causality of Experimental Choices:
Human Liver Microsomes (HLM): This is the gold-standard in vitro system for assessing Phase I metabolism as it contains a high concentration of the relevant enzymes.
[18][24]* NADPH Cofactor: This cofactor is essential for the function of Cytochrome P450 enzymes. The reaction is initiated by its addition.
[18][25]* LC-MS/MS Analysis: Provides the necessary sensitivity and selectivity to monitor the disappearance of the parent compound over time.
[25]
Step-by-Step Methodology:
Preparation: Thaw pooled human liver microsomes and dilute them in phosphate buffer (pH 7.4).
[24]2. Incubation: In a 96-well plate, combine the microsomal suspension with the pyrazole derivative (final concentration typically 1 µM). [18][25]Pre-incubate at 37°C.
Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH.
[18]4. Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins.
[18]5. Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Visualization: Metabolic Stability Workflow
Caption: Workflow for in vitro metabolic stability assay.
Comparative Data Summary
To effectively benchmark novel compounds, data should be tabulated against a relevant comparator—either a known drug or an internal lead compound. This allows for a clear, at-a-glance assessment of the new derivatives' properties.
Table 1: Physicochemical Property Benchmark for Novel Pyrazole Derivatives
Compound ID
LogD₇.₄
Kinetic Solubility (µM)
pKa (Base)
Chemical Stability¹ (%)
Metabolic Stability² (t₁/₂, min)
Comparator (Celecoxib)
3.6
>150
N/A (Acidic)
>99
45
PZ-001
2.8
85
4.2
>99
62
PZ-002
4.1
12
3.8
98
25
PZ-003
3.2
>200
5.1
92
>90
¹ % Parent remaining after 4 weeks at 40°C / 75% RH.
² In vitro half-life in human liver microsomes.
Interpretation of Hypothetical Data:
PZ-001: Shows a favorable profile with lower lipophilicity than the comparator, good solubility, and improved metabolic stability. This could translate to a better pharmacokinetic profile.
PZ-002: The increased lipophilicity has negatively impacted solubility and metabolic stability, suggesting potential bioavailability and clearance issues.
PZ-003: Exhibits excellent solubility and metabolic stability but shows some chemical instability under accelerated conditions, which would require further investigation for formulation and storage.
Conclusion
The systematic and rigorous benchmarking of physicochemical properties is an indispensable component of modern drug discovery. For novel pyrazole derivatives, this process provides the foundational data required to build a robust understanding of their ADME potential. By employing the validated protocols and comparative analysis framework outlined in this guide, research teams can more effectively identify and advance compounds with a higher probability of success, ultimately accelerating the path toward new and impactful medicines.
International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
Oriental Journal of Chemistry. (2020). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Retrieved from [Link]
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Retrieved from [Link]
ACS Publications. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
ResearchGate. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. Retrieved from [Link]
ACS Publications. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Retrieved from [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity. Retrieved from [Link]
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. Retrieved from [Link]
Bio-Rad. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
PubMed. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of physicochemical characteristics of pyrazole derivatives 2.... Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. As a trusted partner in your research, we extend our commitment beyon...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. As a trusted partner in your research, we extend our commitment beyond product provision to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are synthesized from established chemical safety principles and best practices in hazardous waste management, designed to be both comprehensive and clear for researchers, scientists, and professionals in drug development.
While a specific Safety Data Sheet (SDS) for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is not publicly available, the guidance herein is derived from an expert analysis of its chemical structure—a substituted pyrazole carboxylate—and data from closely related analogs.[1][2][3][4][5] Pyrazole derivatives are widely used in pharmaceutical and agrochemical development, and understanding their safe handling is paramount.[6][7][8][9] This document serves as an essential operational plan for its end-of-life management.
Hazard Identification and Risk Assessment
Based on analogous pyrazole-based compounds, Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate should be handled as a hazardous substance. The primary anticipated hazards are summarized below. The causality is clear: the heterocyclic nitrogen-containing ring system and its functional groups are biologically active, necessitating a cautious approach.
Ingestion can lead to adverse health effects. Procedural Implication: Do not eat, drink, or smoke in the laboratory.[3][10] Wash hands thoroughly after handling.[2][11]
Direct contact with the skin is likely to cause irritation. Procedural Implication: Wear appropriate chemical-resistant gloves and a lab coat at all times.[1][11]
The compound can cause significant, but reversible, eye irritation upon contact. Procedural Implication: Wear safety glasses or chemical safety goggles.[1][11]
Specific Target Organ Toxicity, Single Exposure (Category 3)
Inhalation of the dust or aerosol may irritate the respiratory tract. Procedural Implication: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12]
Personal Protective Equipment (PPE) - Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The selection of PPE is directly dictated by the risk assessment above.
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[1]
Eye/Face Protection: Use chemical safety goggles or glasses as described by OSHA regulations or European Standard EN166.[11]
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, consider additional protective clothing.[1][11]
Respiratory Protection: If dust or aerosols are generated outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][11]
Step-by-Step Disposal Protocol
Treat all waste chemicals, including Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate and materials contaminated with it, as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[13]
Step 1: Waste Minimization
The most effective disposal strategy begins with waste minimization.
Order only the quantity of the chemical required for your research.[14]
Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[14]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.[15] Never mix incompatible waste streams.
Solid Waste:
Collect unadulterated, excess, or expired Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate powder in a dedicated, properly labeled, and sealable container.[16]
This container should be made of a material compatible with the chemical and have a secure screw-top cap.[17]
Liquid Waste (Solutions and Rinsate):
Collect all solutions containing the compound in a designated, leak-proof container labeled for hazardous aqueous or non-halogenated organic waste, depending on the solvent used.[16][17]
Crucially, do not dispose of this chemical down the drain. [16][18] Its potential ecotoxicity necessitates this precaution.
Empty Container Disposal:
An empty container that held this compound must be managed as hazardous waste.[13]
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[13][16]
Collect the rinsate as hazardous liquid waste.[13]
After triple-rinsing, deface or remove the original label from the container. It may then be disposed of as regular trash, though institutional policies may vary.[13]
Step 3: Labeling and Storage
Accurate labeling and proper storage are mandated by regulations and are essential for safety.
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
The words "Hazardous Waste"
The full chemical name: "Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate" and any solvents.
The approximate percentage of each component.
The relevant hazard characteristics (e.g., Toxic, Irritant).
The accumulation start date.
Storage:
Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[14][17]
Keep the container securely capped at all times, except when adding waste.[17]
Ensure secondary containment is used to capture any potential leaks.
Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[12][17]
Step 4: Arranging for Final Disposal
Once the waste container is full, or after one year (whichever comes first), contact your institution's EHS department to arrange for a waste pickup.[14][17]
Follow their specific procedures for scheduling and documentation. Maintain records of the disposal as per your laboratory's standard operating procedures.[16]
The most common and recommended disposal method for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This is handled by a licensed hazardous waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Caption: Decision workflow for waste segregation and disposal.
Spill Management Protocol
Even with the best practices, spills can occur. A prepared response is a safe response.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.[2] Eliminate all ignition sources.
Don PPE: Wear the appropriate PPE as detailed in Section 2 before attempting cleanup.
Contain and Absorb: For a small spill, cover with an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[2] Do not create dust.[2]
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, you are not only ensuring your own safety but also upholding the principles of responsible scientific research and environmental stewardship. Always prioritize safety and when in doubt, consult your institution's EHS professionals.
References
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Hazardous Waste and Disposal. American Chemical Society. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
Safety Data Sheet for 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Angene Chemical. [Link]
Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Carbosynth. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/89-25-8/
file/89-25-8-msds.pdf)
Methyl 1H-pyrazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC, National Institutes of Health. [Link]
tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, National Institutes of Health. [Link]
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.org. [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
Personal protective equipment for handling Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Operational Guide: Safe Handling of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate Disclaimer: No specific Safety Data Sheet (SDS) is available for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. This...
Author: BenchChem Technical Support Team. Date: January 2026
Operational Guide: Safe Handling of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) is available for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate. This guide is synthesized from safety data for structurally similar pyrazole derivatives and established principles of laboratory safety. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a risk assessment before handling this chemical.
Hazard Assessment and Profile
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic aromatic compounds.[1][2][3][4] While specific toxicity data is unavailable, the general hazard profile for this chemical class necessitates careful handling. Based on data from analogous compounds, the primary hazards are anticipated to be:
Acute Toxicity: Harmful if swallowed or in contact with skin.[5]
Skin Irritation: Likely to cause skin irritation upon direct contact.[5][6][7]
Eye Damage: Poses a risk of serious eye irritation or damage.[5][6][8]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7][9]
Combustion of this compound may produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[10][11]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to mitigate the risks of exposure through all potential routes.[12] The selection of PPE must consider the chemical, the quantity being handled, and the specific procedure.[13]
PPE Category
Specification
Rationale and Best Practices
Eye & Face Protection
ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling >1 liter or during splash-risk procedures. A full-face shield worn over goggles is mandatory when working under positive or negative pressure.[14]
Protects against accidental splashes and airborne particulates. Goggles provide a seal around the eyes for superior protection against liquids.[15] Face shields offer an additional barrier for high-risk operations.[14]
Skin & Body Protection
Flame-resistant laboratory coat.[14] Chemically resistant gloves (Nitrile recommended for general use).[13][15]
A lab coat provides a removable barrier to protect skin and personal clothing. Nitrile gloves offer good resistance to a variety of solvents and chemicals.[13][15] For prolonged contact or handling of concentrated solutions, consult the glove manufacturer’s chemical resistance guide. Always inspect gloves for tears before use and remove them without touching the outer surface.
Respiratory Protection
Not typically required when working within a certified chemical fume hood.
Engineering controls are the primary method of respiratory protection. If work must be performed outside a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is required.[7][11] A formal respiratory protection program, including fit-testing and training, must be implemented by your institution's EHS department.[13]
Foot Protection
Closed-toe, non-perforated shoes.
Protects feet from spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory.[14]
Operational Plan: Handling and Engineering Controls
Adherence to strict operational procedures is critical for minimizing exposure.
Engineering Controls:
All weighing, handling, and reaction setups involving Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate must be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of vapors or dust.[7][10][16] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[11]
Procedural Workflow:
The following diagram outlines the standard workflow for safely handling the compound.
Caption: Standard operational workflow for handling pyrazole compounds.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][17]
Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove all contaminated clothing while under a safety shower.[5] Seek medical attention if irritation persists.[6]
Inhalation: Move the affected person to fresh air immediately.[6][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5][8] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Spill Response Plan:
The following flowchart details the procedural response to a chemical spill.
Caption: Emergency response workflow for a chemical spill.
Disposal Plan
All waste containing Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, including contaminated materials, must be treated as hazardous chemical waste.[16][18]
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[18][19]
Solid Waste: Collect unused chemical, contaminated labware (e.g., weigh paper, pipette tips), and used PPE in a designated, chemically compatible, and sealable container.[18] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard warnings.[18]
Liquid Waste: Collect solutions containing the compound in a designated, leak-proof container labeled for hazardous aqueous or solvent waste as appropriate.[19] Avoid drain disposal.[19]
Storage and Disposal: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.[18] Follow your institution's procedures for requesting a hazardous waste pickup.[18][19] Final disposal should be handled by a licensed professional waste disposal company, typically via high-temperature incineration.[18]
References
Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Chloro-1H-pyrazole.
(n.d.).
CHEMM. (n.d.). Personal Protective Equipment (PPE).
Biosynth. (2021, May 18).
(n.d.).
Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.
Fisher Scientific. (2021, December 28).
Fisher Scientific. (2025, May 1).
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from Dartmouth Environmental Health and Safety.
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
(2015, July 22). Personal Protective Equipment Selection Guide.
ChemTalk. (n.d.). Lab Safety Equipment & PPE.
NSWAI. (n.d.). Hazardous Waste Disposal Guide.
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
El Hassani, I. A., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504.
(2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
NIH. (2022). Waste Disposal Guide 2022.
(n.d.).
(2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
(2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.